molecular formula C11H13NO4 B555079 L-Aspartic acid 4-benzyl ester CAS No. 2177-63-1

L-Aspartic acid 4-benzyl ester

Cat. No.: B555079
CAS No.: 2177-63-1
M. Wt: 223.22 g/mol
InChI Key: VGALFAWDSNRXJK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Asp(OBzl)-OH is a protected amino acid derivative that plays a pivotal role in peptide synthesis, where the benzyl ester protecting group on the aspartic acid side chain is essential for preventing undesired side reactions during the assembly of complex peptide sequences . This reagent is extensively employed in the preparation of modified peptides for studying fundamental biochemical processes, including protein-protein interactions and enzyme-substrate relationships . Its significant research value is demonstrated in the development of peptide-based pharmaceuticals; for instance, it serves as a critical building block in the synthesis of delta-opioid receptor agonists, where the introduction of a negatively charged aspartic acid, after deprotection, has been shown to dramatically increase receptor selectivity . Furthermore, H-Asp(OBzl)-OH finds application in the solid-phase synthesis of cyclic pentapeptides with potential antineoplastic activity, such as Cilengitide, highlighting its utility in constructing sophisticated peptidomimetics and macrocyclic structures for therapeutic discovery . By facilitating the precise incorporation of aspartic acid residues, this compound stands as an indispensable tool for advancing peptide chemistry, enabling researchers to explore structure-activity relationships and develop new therapeutic interventions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGALFAWDSNRXJK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25248-99-1
Record name Poly(β-benzyl L-aspartate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25248-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101347319
Record name 4-(Phenylmethyl) hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-63-1, 25248-99-1
Record name 4-(Phenylmethyl) hydrogen L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Benzyl aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly-beta-benzyl-aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Phenylmethyl) hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl hydrogen β-L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-BENZYL ASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9URQ9GF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-Aspartic Acid 4-Benzyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-Aspartic acid 4-benzyl ester, also known as β-Benzyl L-aspartate, is a derivative of the non-essential amino acid L-aspartic acid.[1] It serves as a crucial building block and intermediate in various chemical and biomedical fields, particularly in peptide synthesis and the development of novel drug delivery systems.[2][3] The presence of the benzyl ester group provides a protective function for the side-chain carboxyl group of aspartic acid, preventing unwanted side reactions during the stepwise assembly of peptide chains.[4] This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Core Properties and Specifications

This compound is typically a white to off-white crystalline powder. Its key chemical and physical properties are summarized in the table below, providing essential data for experimental design and application.

PropertyValueCitations
CAS Number 2177-63-1[5][6]
Molecular Formula C₁₁H₁₃NO₄[5][6]
Molecular Weight 223.23 g/mol [1]
Appearance White to almost white powder or crystalline solid[1]
Melting Point ~225 °C (decomposes)[7]
Boiling Point 413.1 °C at 760 mmHg (Predicted)[2][8]
Density 1.283 g/cm³ (Predicted)[2][8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[7]
Storage Temperature -20°C[1][8]
InChI Key VGALFAWDSNRXJK-VIFPVBQESA-N[5]
SMILES String N--INVALID-LINK--C(O)=O

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct esterification of L-aspartic acid with benzyl alcohol. The following protocol is a representative example:

Materials:

  • L-aspartic acid

  • Benzyl alcohol

  • Acetyl chloride (or another acid catalyst like p-toluenesulfonic acid)[9][10]

  • Pyridine (or another organic base)[7]

  • Ethanol (95%)

  • Anhydrous ether

Procedure:

  • Catalyst Preparation: In a suitable reaction vessel, slowly add concentrated sulfuric acid or acetyl chloride to anhydrous ether or benzyl alcohol, respectively, while stirring and cooling to maintain room temperature.[7][10]

  • Reaction: Add L-aspartic acid to the benzyl alcohol/catalyst mixture in several portions under reduced pressure.[7]

  • Stirring: Stir the reaction mixture vigorously at room temperature for approximately 24 hours.[7]

  • Precipitation: Add 95% ethanol to the reaction mixture, followed by the slow, dropwise addition of pyridine with continued vigorous stirring. This will cause the product to precipitate.[7]

  • Isolation: Place the reaction mixture in a refrigerator overnight to ensure complete precipitation. Collect the solid product by filtration.[7]

  • Purification: Dissolve the collected solid in 80% ethanol with heating and stirring. Filter the hot solution to remove any insoluble impurities.[7]

  • Crystallization and Lyophilization: Freeze the filtrate for at least 8 hours to allow the purified product to crystallize. Filter the mixture again to collect the pure crystals. Finally, lyophilize the product to obtain pure this compound.[7]

Key Applications in Research and Development

This compound is a valuable intermediate with several applications in scientific research and drug development.

  • Peptide Synthesis: Its primary application is as a protected amino acid in both solid-phase and solution-phase peptide synthesis.[4] The benzyl ester group on the side chain prevents the β-carboxyl group from participating in unintended reactions during peptide bond formation. This protecting group can be selectively removed later in the synthesis, often through hydrogenolysis.[4] This allows for the precise and sequential assembly of amino acids into complex peptides, which are crucial for developing therapeutic agents and diagnostic tools.[3][4]

  • Drug Delivery Systems: The compound is used in the development of block copolymers.[7] These polymers can self-assemble into nanostructures, such as micelles or nanoflowers, which can be used as carriers for targeted drug delivery. The properties of these carriers, such as thermosensitivity and pH-responsiveness, can be tailored for specific therapeutic applications, including cancer therapy.

  • Biochemical Research: Researchers utilize this compound to study metabolic pathways and enzyme activities.[3] Its derivatives, such as those with fluorescent tags, can serve as probes to visualize and track biological processes in real-time, providing insights into cellular functions.[11]

Visualized Workflows and Logical Relationships

To better illustrate the processes involving this compound, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction & Precipitation cluster_purification Purification reactant reactant process process intermediate intermediate product product condition condition A L-Aspartic Acid R1 Esterification A->R1 B Benzyl Alcohol B->R1 C Acid Catalyst (e.g., H₂SO₄) C->R1 P1 Precipitation with Pyridine/Ethanol R1->P1 Stir 24h @ RT I1 Crude Product (Solid) P1->I1 P2 Recrystallization (Hot 80% Ethanol) I1->P2 Filter & Redissolve P3 Lyophilization P2->P3 Freeze & Filter FP Pure L-Aspartic Acid 4-Benzyl Ester P3->FP

Caption: Synthesis workflow for this compound.

Peptide_Synthesis_Role cluster_0 Building Blocks cluster_1 Synthesis Process cluster_2 Resulting Products & Applications start start intermediate intermediate process process final_product final_product component component asp_benzyl L-Aspartic Acid 4-Benzyl Ester (Side-chain protected) spps Solid-Phase Peptide Synthesis (SPPS) asp_benzyl->spps other_aa Other Protected Amino Acids other_aa->spps coupling Peptide Bond Formation spps->coupling deprotection Selective Deprotection deprotection->coupling coupling->deprotection Repeat cycle cleavage Cleavage from Resin & Final Deprotection coupling->cleavage peptide Custom Peptide cleavage->peptide drug Therapeutic Peptide Drug peptide->drug biomaterial Polymer-based Drug Delivery Vehicle peptide->biomaterial

Caption: Role of this compound in peptide synthesis.

References

L-Aspartic Acid 4-Benzyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid 4-benzyl ester, a derivative of the non-essential amino acid L-aspartic acid, is a pivotal building block in the synthesis of peptides and other complex organic molecules. Its unique structural feature, the benzyl ester protecting the β-carboxyl group, allows for regioselective reactions, making it an invaluable tool in the construction of well-defined peptide sequences and other pharmacologically relevant compounds. This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of this compound.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point ~225 °C (decomposes)[4]
Boiling Point 413.1 °C (Predicted)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Insoluble in water.[4]
pKa 3.45 ± 0.19 (Predicted)[5]
Optical Rotation [α]²⁰/D = +26 ± 2º (c=1 in 1N HCl)[3]
CAS Number 2177-63-1[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the selective esterification of the β-carboxyl group of L-aspartic acid. One reported synthesis protocol is as follows:

  • To a 500 mL beaker, add 100 mL of anhydrous ether.

  • Slowly and dropwise, add 20 mL of concentrated sulfuric acid while stirring and maintaining the temperature at room temperature.

  • Subsequently, add 150 mL of benzyl alcohol and remove the ether by stirring well.

  • Under reduced pressure, add 26 g of L-aspartic acid to the reaction flask in five batches.

  • Stir the reaction mixture for 24 hours at room temperature.

  • After 24 hours, add 300 mL of 95% ethanol.

  • Slowly add 80 mL of pyridine dropwise through a dropping funnel with vigorous stirring.

  • Place the reaction mixture in a refrigerator overnight to allow for precipitation.

  • Collect the solid product by filtration.

  • Dissolve the solid in 80% ethanol with stirring, then heat and filter the solution.

  • Freeze the filtrate for 8 hours, followed by another filtration.

  • Lyophilize the final product to obtain pure this compound.[4]

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

  • Finely powder a small amount of the crystalline this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady rate of 1-2 °C per minute.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. Given that the compound decomposes, the melting point will be accompanied by a change in color or gas evolution.

Determination of Optical Rotation

The specific rotation of this compound is a measure of its optical activity and can be determined using a polarimeter.

  • Prepare a solution of this compound in 1N HCl at a concentration of 1 g/100 mL (c=1).

  • Calibrate the polarimeter using a blank solution (1N HCl).

  • Fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present.

  • Place the sample tube in the polarimeter and measure the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where 'l' is the path length of the sample tube in decimeters and 'c' is the concentration in g/mL.

Applications in Peptide Synthesis

This compound is a crucial reagent in solid-phase peptide synthesis (SPPS). The benzyl ester group effectively protects the side-chain carboxyl group of aspartic acid, preventing it from participating in unwanted side reactions during peptide chain elongation. This protection is stable to the conditions used for the removal of the temporary N-α-Fmoc protecting group (piperidine in DMF) but can be readily cleaved under specific conditions, typically catalytic hydrogenation, at the end of the synthesis.

Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBzl)-OH

The following diagram illustrates the key steps in a typical SPPS cycle incorporating Fmoc-L-Asp(OBzl)-OH.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Asp(OBzl)-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Elongation Cleavage Final Cleavage & Deprotection Washing2->Cleavage Final Step Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

SPPS Workflow with Fmoc-Asp(OBzl)-OH

This workflow highlights the cyclical nature of SPPS, where each cycle adds one amino acid residue to the growing peptide chain. The use of this compound (in its Fmoc-protected form) ensures the integrity of the aspartic acid side chain throughout this process.

References

An In-Depth Technical Guide to the Synthesis and Mechanism of L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Aspartic acid 4-benzyl ester is a crucial intermediate in peptide synthesis and drug development, serving as a protected form of L-aspartic acid that allows for selective chemical modifications. This guide provides a comprehensive overview of its synthesis, with a focus on prevalent methodologies, reaction mechanisms, and detailed experimental protocols.

Introduction

L-Aspartic acid is a dicarboxylic amino acid with two carboxylic acid groups, designated as α and β. Selective protection of one of these carboxyl groups is essential for its controlled incorporation into peptide chains and other complex organic molecules. The benzyl ester protection of the β-carboxylic acid group (at the 4-position) is widely employed due to its stability under various reaction conditions and its facile removal by hydrogenolysis. This strategic protection prevents unwanted side reactions and ensures the regioselective formation of amide bonds at the α-amino group.

Synthesis Methodologies

Several synthetic routes to this compound have been established, each with its own advantages in terms of yield, scalability, and selectivity. The most common methods involve direct acid-catalyzed esterification or the use of activating agents to facilitate the reaction.

Acid-Catalyzed Direct Esterification

Direct esterification of L-aspartic acid with benzyl alcohol in the presence of a strong acid catalyst is a straightforward and widely used method. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and in situ generated hydrochloric acid from acetyl chloride or trimethylsilyl chloride (TMSCl). The primary challenge in this approach is achieving selective esterification at the β-position over the α-position.

Experimental Protocols:

MethodReagents and SolventsReaction ConditionsYield (%)Purity (%)Reference
Acetyl Chloride L-Aspartic acid, Benzyl alcohol, Acetyl chloride, Pyridine0°C to room temperature, 3 daysHigh (not specified)High (not specified)--INVALID-LINK--
p-Toluenesulfonic Acid L-Aspartic acid, Benzyl alcohol, p-Toluenesulfonic acid, CyclohexaneReflux with Dean-Stark trap, 6 hours94High[1]
Sulfuric Acid L-Aspartic acid, Benzyl alcohol, Concentrated sulfuric acid, Ethanol, PyridineRoom temperature, 24 hours90High[2]

Detailed Experimental Protocol (p-Toluenesulfonic Acid Method):

A mixture of L-aspartic acid (20 g, 0.150 mol), p-toluenesulfonic acid (34.2 g, 0.180 mol), benzyl alcohol (77.6 mL, 0.750 mmol), and cyclohexane (160 mL) is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours. During this time, water is azeotropically removed. The reaction mixture is then cooled to 40°C, and isopropyl alcohol (200 mL) is added. The resulting suspension is stirred for 1 hour and then filtered. The collected solid is washed with isopropyl alcohol and dried to yield (S)-Dibenzyl aspartate p-toluenesulfonate.[1]

Trimethylsilyl Chloride (TMSCl) Mediated Esterification

Trimethylsilyl chloride (TMSCl) serves as an effective acid catalyst precursor for the selective esterification of L-aspartic acid. In the presence of an alcohol, TMSCl reacts to form a trimethylsilyl ether and generates hydrochloric acid (HCl) in situ, which then catalyzes the esterification reaction. This method offers mild reaction conditions and can provide good selectivity.[3][4][5]

Experimental Protocols:

MethodReagents and SolventsReaction ConditionsYield (%)Purity (%)Reference
TMSCl in Methanol Amino acid, Methanol, TrimethylchlorosilaneRoom temperatureGood to excellentHigh[6]

Detailed Experimental Protocol (General TMSCl Method):

To a suspension of the amino acid (0.1 mol) in the desired alcohol (e.g., benzyl alcohol, 100 mL), freshly distilled trimethylchlorosilane (0.2 mol) is added slowly with stirring. The resulting mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction mixture is then concentrated under reduced pressure to afford the amino acid ester hydrochloride.[6]

Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and minimizing side products.

Acid-Catalyzed Esterification (Fischer Esterification)

The acid-catalyzed esterification of the β-carboxylic acid of L-aspartic acid with benzyl alcohol follows the general mechanism of Fischer esterification.

G cluster_0 Step 1: Protonation of the Carbonyl Oxygen cluster_1 Step 2: Nucleophilic Attack by Benzyl Alcohol cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation Aspartic_Acid L-Aspartic Acid (β-carboxyl) H+ H+ Aspartic_Acid->H+ Attack by carbonyl oxygen Protonated_Aspartic_Acid Protonated L-Aspartic Acid H+->Protonated_Aspartic_Acid Resonance stabilization Benzyl_Alcohol Benzyl Alcohol Tetrahedral_Intermediate_1 Tetrahedral Intermediate Benzyl_Alcohol->Tetrahedral_Intermediate_1 Nucleophilic attack Tetrahedral_Intermediate_2 Protonated Tetrahedral Intermediate Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Proton transfer from alcohol oxygen to hydroxyl group Water H₂O Tetrahedral_Intermediate_2->Water Departure of water Protonated_Ester Protonated Ester Tetrahedral_Intermediate_2->Protonated_Ester Final_Product This compound Protonated_Ester->Final_Product Deprotonation H+_out H+ Protonated_Ester->H+_out

Caption: Mechanism of Acid-Catalyzed Esterification.

The reaction is initiated by the protonation of the carbonyl oxygen of the β-carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of benzyl alcohol. The resulting tetrahedral intermediate then undergoes a proton transfer, followed by the elimination of a water molecule to form the protonated ester. Finally, deprotonation of the protonated ester regenerates the acid catalyst and yields the this compound.

TMSCl-Catalyzed Esterification Mechanism

The TMSCl-catalyzed esterification proceeds through the in situ generation of HCl, which then acts as the catalyst in a manner similar to the Fischer esterification described above.

G cluster_0 Step 1: In Situ Generation of HCl Catalyst cluster_1 Step 2: Acid-Catalyzed Esterification TMSCl Trimethylsilyl Chloride (TMSCl) Benzyl_Alcohol Benzyl Alcohol TMSCl->Benzyl_Alcohol TMS_Ether Trimethylsilyl Benzyl Ether Benzyl_Alcohol->TMS_Ether HCl HCl (Catalyst) Benzyl_Alcohol->HCl Aspartic_Acid L-Aspartic Acid HCl->Aspartic_Acid Catalyzes reaction Benzyl_Alcohol_reactant Benzyl Alcohol Aspartic_Acid->Benzyl_Alcohol_reactant Final_Product This compound Benzyl_Alcohol_reactant->Final_Product Water H₂O Benzyl_Alcohol_reactant->Water

Caption: TMSCl-Catalyzed Esterification Workflow.

Initially, trimethylsilyl chloride reacts with benzyl alcohol to produce trimethylsilyl benzyl ether and hydrogen chloride. The generated HCl then protonates the β-carboxylic acid of L-aspartic acid, initiating the Fischer esterification pathway as detailed in the previous section. The silylated alcohol is a byproduct of the catalyst formation step.

Conclusion

The synthesis of this compound is a critical step in the preparation of complex peptides and pharmaceuticals. Both direct acid-catalyzed esterification and TMSCl-mediated methods offer effective routes to this important intermediate. A thorough understanding of the underlying reaction mechanisms allows for the optimization of these syntheses to achieve high yields and purity, which are paramount in the context of drug development and scientific research. The choice of synthetic method will often depend on the specific requirements of the subsequent steps in a synthetic sequence, including scale, desired purity, and compatibility with other functional groups.

References

L-Aspartic Acid 4-Benzyl Ester: A Synthetic Cornerstone for Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Aspartic acid 4-benzyl ester is a pivotal derivative of the non-essential amino acid L-aspartic acid. While direct and significant biological activity of the compound itself is not extensively documented, its utility as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development, is well-established. The strategic placement of a benzyl ester at the 4-position (the side chain carboxyl group) provides a stable yet selectively removable protecting group, an essential feature for the controlled, stepwise synthesis of complex peptides and other macromolecules. This technical guide delves into the chemical properties, primary applications, and synthetic methodologies involving this compound, providing researchers and drug development professionals with a comprehensive understanding of its role in the creation of biologically active compounds.

Introduction

L-Aspartic acid is an acidic amino acid that plays multiple roles in biological systems, including as a neurotransmitter and a precursor to other amino acids. Chemical modification of its structure gives rise to derivatives with tailored properties for specific applications. This compound is one such derivative, where the side-chain carboxylic acid is protected as a benzyl ester. This modification is critical in synthetic chemistry for several reasons:

  • Prevention of Unwanted Side Reactions: During peptide synthesis, the free carboxylic acid side chain of aspartic acid can interfere with the desired peptide bond formation at the alpha-carboxyl group. The benzyl ester protection prevents this.

  • Controlled Deprotection: The benzyl group can be selectively removed under specific chemical conditions, typically through hydrogenolysis, which does not affect many other protecting groups used in peptide synthesis.

  • Enhanced Solubility: The introduction of the benzyl group can improve the solubility of the amino acid derivative in organic solvents commonly used in synthetic processes.

These properties make this compound an indispensable tool for the precise construction of peptides and other complex organic molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [2]
CAS Number 2177-63-1[1][2]
Appearance White to off-white solid[2]
Melting Point ~225 °C (decomposes)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[2]

Role in Synthesis

The primary application of this compound is as a protected amino acid for the incorporation of aspartic acid residues into a growing peptide chain during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

General Workflow in Peptide Synthesis

The following diagram illustrates the general workflow of incorporating an amino acid derivative like this compound into a peptide chain during SPPS.

peptide_synthesis_workflow cluster_resin On-Resin Synthesis Resin Solid Support (Resin) Linker Linker Resin->Linker AA1 First Amino Acid (Fmoc-AA-OH) Linker->AA1 Deprotection1 Fmoc Deprotection (e.g., Piperidine) AA1->Deprotection1 Coupling1 Coupling of L-Asp(OBzl)-OH Deprotection1->Coupling1 Free N-terminus Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Peptide Bond Formation AspOBzl L-Aspartic acid 4-benzyl ester (Fmoc-Asp(OBzl)-OH) AspOBzl->Coupling1 Coupling2 Couple Next Amino Acid Deprotection2->Coupling2 Chain Growing Peptide Chain Coupling2->Chain Cleavage Cleavage from Resin & Global Deprotection Chain->Cleavage Peptide Final Peptide Cleavage->Peptide

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Experimental Protocol: Incorporation of Fmoc-Asp(OBzl)-OH in SPPS

The following is a representative protocol for the coupling of N-α-Fmoc-L-Aspartic acid-β-benzyl ester (Fmoc-Asp(OBzl)-OH) onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Fmoc-protected resin-bound peptide

  • Fmoc-Asp(OBzl)-OH (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine (20% in DMF)

Procedure:

  • Resin Swelling: The resin is swelled in DCM for 30 minutes, followed by washing with DMF.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Coupling Reaction:

    • In a separate vessel, Fmoc-Asp(OBzl)-OH, HBTU, and HOBt are dissolved in a minimal amount of DMF.

    • DIPEA is added to the solution to activate the carboxylic acid.

    • The activated amino acid solution is added to the deprotected resin.

    • The reaction is allowed to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing: The resin is washed sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Confirmation of Coupling: A small sample of the resin can be tested using the Kaiser test to ensure the completion of the coupling reaction (absence of free primary amines).

Deprotection of the Benzyl Ester

Once the peptide synthesis is complete, the benzyl protecting group is typically removed during the final cleavage and global deprotection step. However, for specific synthetic strategies, it may be removed while the peptide is still on the resin.

Method: Catalytic Hydrogenolysis

This method is used for the selective removal of the benzyl group.

  • Reagents: Palladium on carbon (Pd/C) catalyst, Hydrogen gas (H₂), suitable solvent (e.g., DMF, Methanol).

  • Procedure: The protected peptide is dissolved in the solvent, the Pd/C catalyst is added, and the mixture is subjected to an atmosphere of hydrogen gas. The reaction progress is monitored by HPLC or TLC. Upon completion, the catalyst is removed by filtration.

Applications in the Synthesis of Biologically Active Molecules

While this compound is a synthetic intermediate, it is a key component in the synthesis of numerous biologically active peptides and other molecules.

Peptide Therapeutics

Many peptide-based drugs contain aspartic acid residues. The use of this compound ensures the correct and efficient synthesis of these peptides. While specific examples directly citing "this compound" in the final drug synthesis may be embedded in proprietary manufacturing processes, its use is implied in standard peptide synthesis protocols for any aspartic acid-containing peptide.

Biocompatible Polymers

This compound is used in the synthesis of poly(aspartic acid) derivatives. These polymers are often biocompatible and biodegradable, making them suitable for applications in drug delivery, tissue engineering, and as hydrogels. The benzyl ester groups can be hydrolyzed post-polymerization to yield the free poly(aspartic acid).

The following diagram outlines the synthesis of a poly-aspartate from an N-carboxyanhydride (NCA) derived from this compound.

polymer_synthesis AspOBzl L-Aspartic acid 4-benzyl ester NCA Asp(OBzl)-NCA (N-Carboxyanhydride) AspOBzl->NCA Phosgene Phosgene or equivalent Phosgene->NCA Polymerization Ring-Opening Polymerization NCA->Polymerization Initiator Initiator (e.g., amine) Initiator->Polymerization ProtectedPolymer Poly(γ-benzyl L-glutamate) Polymerization->ProtectedPolymer Deprotection Hydrogenolysis (Removal of Benzyl Groups) ProtectedPolymer->Deprotection FinalPolymer Poly(L-aspartic acid) Deprotection->FinalPolymer

Figure 2: Synthetic pathway for Poly(L-aspartic acid) using this compound as a precursor.

Conclusion

This compound is a quintessential example of a molecule whose primary significance lies not in its intrinsic biological activity, but in its enabling role in the synthesis of biologically important molecules. Its properties as a protected amino acid derivative make it a staple in the toolbox of synthetic chemists working on peptide-based therapeutics, drug delivery systems, and biocompatible materials. A thorough understanding of its chemistry and application is therefore essential for professionals in the fields of drug discovery and development.

References

An In-depth Technical Guide to L-Aspartic Acid 4-Benzyl Ester: Structure and Chirality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Aspartic acid 4-benzyl ester, a critical building block in peptide synthesis and various other applications in medicinal chemistry.[1] This document details its structure, chirality, physicochemical properties, and provides experimental protocols for its synthesis and chiral analysis.

Structure and Chirality

This compound, also known as β-benzyl L-aspartate, is a derivative of the naturally occurring amino acid L-aspartic acid.[2][3] The structure features a benzyl ester protecting group on the side-chain (β) carboxyl group, leaving the α-carboxyl and α-amino groups free for peptide coupling or other chemical modifications.[4]

The molecule possesses a single chiral center at the α-carbon (C2). The "L" designation in its name refers to the specific stereoconfiguration at this carbon, which is (S) according to the Cahn-Ingold-Prelog priority rules.[5][6] This defined stereochemistry is crucial for its application in the synthesis of biologically active peptides and pharmaceuticals, as the chirality of the constituent amino acids dictates the three-dimensional structure and, consequently, the function of the resulting molecule.[1]

Chemical Structure:

  • Molecular Formula: C₁₁H₁₃NO₄[3][7]

  • Molecular Weight: 223.23 g/mol [3][8]

  • IUPAC Name: (2S)-2-amino-4-oxo-4-(phenylmethoxy)butanoic acid[6]

  • CAS Number: 2177-63-1[2][3][7]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

PropertyValueReferences
Appearance White to off-white crystalline powder[1][3][9]
Melting Point ~225 °C (decomposes)[2][8]
Optical Rotation [α]₂₀/D = +26 ± 2° (c=1 in 1N HCl)[1]
Solubility Insoluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][7]
Storage Store at -20°C for long-term stability.[3][7][8]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from L-aspartic acid and benzyl alcohol.[10]

Materials:

  • L-Aspartic acid

  • Benzyl alcohol

  • Acetyl chloride

  • Pyridine

  • Anhydrous ether

  • Ethanol (95%)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Lyophilizer

Procedure:

  • Preparation of the Esterification Reagent: In a 500 mL beaker, add 100 mL of anhydrous ether and cool in an ice bath. Slowly add 20 mL of concentrated sulfuric acid dropwise with continuous stirring.[2] Allow the solution to come to room temperature.

  • Esterification: To the reaction mixture, add 26 g of L-aspartic acid in small portions under reduced pressure. Stir the reaction for 24 hours at room temperature.[2]

  • Work-up and Precipitation: After 24 hours, add 300 mL of 95% ethanol to the reaction mixture. With vigorous stirring, slowly add 80 mL of pyridine dropwise. A precipitate will form.[2]

  • Purification: Place the reaction mixture in a refrigerator overnight to ensure complete precipitation. Collect the solid product by filtration.[2]

  • Recrystallization and Drying: Dissolve the collected solid in 80% ethanol with heating and stirring. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool and then place it in a freezer for 8 hours to recrystallize the product.[2] Collect the purified crystals by filtration and dry them under vacuum or by lyophilization to obtain pure this compound.[2]

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the enantiomeric excess of this compound using chiral HPLC.[11]

Materials and Equipment:

  • This compound sample

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., CHIROBIOTIC™, CYCLOBOND™)[12]

  • Mobile phase solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water)

  • Buffer salts (e.g., ammonium acetate, triethylammonium acetate)

  • Sample vials

  • Syringe filters

Procedure:

  • Column Selection and Mobile Phase Preparation: Select a suitable chiral stationary phase column based on the manufacturer's recommendations for amino acid derivatives. Prepare the mobile phase by mixing the appropriate solvents and buffers. The exact composition of the mobile phase will depend on the chosen column and may require optimization.[12][13]

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., the mobile phase or a compatible solvent). The final concentration should be within the linear range of the detector. Filter the sample solution through a syringe filter to remove any particulate matter.

  • HPLC Analysis: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. Inject the prepared sample solution into the HPLC system.

  • Data Acquisition and Analysis: Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 254 nm). The L- and D-enantiomers will have different retention times on the chiral column.[11] Record the chromatogram and integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee): Calculate the enantiomeric excess using the following formula: ee (%) = [([L] - [D]) / ([L] + [D])] x 100 Where [L] and [D] are the peak areas of the L- and D-enantiomers, respectively.

Visualizations

The following diagrams illustrate the synthesis workflow and the principle of chiral separation.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product start L-Aspartic Acid + Benzyl Alcohol esterification Esterification (H₂SO₄ catalyst) start->esterification precipitation Precipitation (Pyridine) esterification->precipitation filtration1 Filtration precipitation->filtration1 recrystallization Recrystallization (80% Ethanol) filtration1->recrystallization filtration2 Filtration recrystallization->filtration2 drying Drying/Lyophilization filtration2->drying product Pure L-Aspartic Acid 4-Benzyl Ester drying->product

Caption: Workflow for the synthesis and purification of this compound.

chiral_separation cluster_injection Sample Injection cluster_column Chiral HPLC Column cluster_separation Separation cluster_detection Detection racemic_mixture Racemic Mixture (L- and D-esters) chiral_column Chiral Stationary Phase racemic_mixture->chiral_column L_enantiomer L-enantiomer chiral_column->L_enantiomer Slower interaction D_enantiomer D-enantiomer chiral_column->D_enantiomer Faster interaction detector Detector (UV) L_enantiomer->detector D_enantiomer->detector

Caption: Principle of chiral separation of L- and D-Aspartic acid 4-benzyl ester by HPLC.

References

A Technical Guide to the Solubility of L-Aspartic Acid 4-Benzyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of L-Aspartic acid 4-benzyl ester, a critical reagent in peptide synthesis and various pharmaceutical applications. This document presents available solubility data, details experimental methodologies for solubility determination, and illustrates a key experimental workflow where this compound is utilized.

Core Topic: Solubility of this compound

This compound (H-Asp(OBzl)-OH) is a derivative of the amino acid L-aspartic acid where the side chain carboxylic acid group is protected as a benzyl ester. This protection is crucial for preventing unwanted side reactions during the stepwise assembly of peptide chains. The solubility of this protected amino acid in various organic solvents is a critical parameter for its effective use in synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some specific quantitative values provide guidance for its use. The following table summarizes the available information.

SolventFormulaTypeSolubilityTemperature (°C)Notes
WaterH₂OPolar Protic2 mg/mL[1]60Requires ultrasonic agitation and heating.[1] Generally considered insoluble in water at room temperature.[2][3][4]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble[2]Not Specified---
ChloroformCHCl₃NonpolarSoluble[2]Not Specified---
Dichloromethane (DCM)CH₂Cl₂NonpolarSoluble[2]Not Specified---
Ethyl AcetateCH₃COOCH₂CH₃Polar AproticSoluble[2]Not Specified---
AcetoneCH₃COCH₃Polar AproticSoluble[2]Not Specified---

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound are not readily found, a general and widely accepted method for determining the solubility of a solid organic compound in a solvent is the shake-flask method . This can be coupled with a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) for accurate measurement.

General Experimental Protocol: Shake-Flask Method for Solubility Determination

1. Preparation of Saturated Solution:

  • An excess amount of this compound is added to a known volume of the organic solvent of interest in a sealed container (e.g., a screw-cap vial).
  • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used for this purpose.

2. Separation of Undissolved Solid:

  • After the equilibration period, the suspension is allowed to settle.
  • A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

3. Quantification of Solute Concentration:

  • The filtered, saturated solution is then diluted with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
  • The concentration of this compound in the diluted sample is determined using a validated HPLC method with a suitable detector (e.g., UV detector at an appropriate wavelength).

4. Calculation of Solubility:

  • The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.
  • The results are typically expressed in mg/mL or g/100 mL at the specified temperature.

Mandatory Visualization

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block in SPPS. The benzyl ester group protects the side-chain carboxylate, preventing it from interfering with the peptide bond formation. The following diagram illustrates the logical workflow of incorporating an H-Asp(OBzl)-OH residue into a growing peptide chain during Fmoc-based SPPS.

SPPS_Workflow Resin Resin with growing peptide chain (Fmoc-AA...-Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start of Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Amino_Acid H-Asp(OBzl)-OH Amino_Acid->Coupling Coupling_Reagents Coupling Reagents (e.g., HBTU, DIPEA) Coupling_Reagents->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Ready for next cycle Wash2->Next_Cycle Elongated Peptide: Fmoc-Asp(OBzl)-AA...-Resin

Caption: Workflow for incorporating H-Asp(OBzl)-OH in Fmoc SPPS.

This diagram illustrates a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS) using this compound. The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide. After washing, the free amine is coupled with the incoming this compound, activated by coupling reagents. A final wash removes excess reagents, leaving the elongated peptide ready for the next cycle of deprotection and coupling.

References

L-Aspartic Acid 4-Benzyl Ester: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, L-Aspartic acid 4-benzyl ester is a critical building block in the synthesis of peptides and peptidomimetics. This derivative of L-aspartic acid, with a benzyl ester protecting the side-chain carboxyl group, offers strategic advantages in the controlled, stepwise assembly of complex peptide chains. Its application is central to the development of novel therapeutics, from enzyme inhibitors to bioactive peptides. This technical guide provides an in-depth look at the core physicochemical properties, synthesis protocols, and applications of this compound.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and execution.

PropertyValueCitations
Molecular Formula C₁₁H₁₃NO₄[1][2][3]
Molecular Weight 223.23 g/mol [1]
CAS Number 2177-63-1[1][2]
Appearance White to off-white solid/powder[1]
Melting Point ~225 °C (decomposes)
Solubility Soluble in H₂O (with heating), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]

Strategic Importance in Peptide Synthesis

This compound is a key intermediate in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The benzyl (Bzl) protecting group on the β-carboxyl function is crucial for preventing unwanted side reactions during peptide coupling. This protection is stable under the conditions required for the removal of N-terminal protecting groups like Fmoc (which is base-labile) and Boc (which is acid-labile), allowing for orthogonal protection strategies. The benzyl group can be selectively removed later in the synthesis, typically through hydrogenolysis, to unmask the carboxylic acid for further modification or to yield the final peptide. This strategic protection facilitates the synthesis of peptides with specific sequences and functionalities, which is essential for developing targeted drug candidates.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the direct esterification of L-aspartic acid with benzyl alcohol, catalyzed by an acid such as acetyl chloride.

Materials:

  • L-Aspartic acid

  • Benzyl alcohol

  • Acetyl chloride

  • Pyridine

  • Appropriate solvents for reaction and washing

Procedure:

  • A solution of acetyl chloride in benzyl alcohol is prepared and cooled to 0°C.

  • L-Aspartic acid is added portion-wise to the cooled solution under agitation.

  • The mixture is stirred at room temperature for an extended period (e.g., 3 days) to allow for the esterification to proceed.

  • Following the reaction, the solution is treated with pyridine to neutralize the excess acid, leading to the precipitation of the product.

  • The precipitated this compound is then collected by filtration, washed, and dried.

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale.

Application in Solid-Phase Peptide Synthesis (SPPS)

The following workflow outlines the incorporation of an N-terminally protected (e.g., Fmoc) this compound into a growing peptide chain on a solid support.

G cluster_resin Solid Support cluster_synthesis_cycle Peptide Elongation Cycle cluster_final Final Steps Resin Resin Support (e.g., Wang, Rink Amide) Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection Start with Fmoc-AA-Resin Washing1 Washing Steps (e.g., DMF, DCM) Deprotection->Washing1 Coupling Coupling: Fmoc-Asp(OBzl)-OH + Activating Agents (e.g., HBTU, DIC/HOBt) Washing1->Coupling Washing2 Washing Steps (e.g., DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage After final AA Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and Logical Relationships in Drug Development

The peptides synthesized using this compound can be designed to interact with various biological targets. For instance, a synthesized peptide might act as an antagonist to a G-protein coupled receptor (GPCR), which is a common target in drug development. The logical relationship from the synthesis of the peptide to its potential biological effect is illustrated below.

G cluster_synthesis Chemical Synthesis cluster_bio Biological System Start L-Aspartic acid 4-benzyl ester SPPS Solid-Phase Peptide Synthesis Start->SPPS Peptide Bioactive Peptide SPPS->Peptide GPCR Target Receptor (e.g., GPCR) Peptide->GPCR Binding & Antagonism Signaling Downstream Signaling Cascade GPCR->Signaling Blocks Signal Response Cellular Response (e.g., Inhibition) Signaling->Response

Fig. 2: Logical flow from chemical synthesis to biological action.

References

L-Aspartic Acid 4-Benzyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartic acid 4-benzyl ester is a pivotal derivative of the non-essential amino acid L-aspartic acid. Its significance in the realms of organic synthesis and pharmaceutical development is primarily attributed to its role as a versatile building block, particularly in peptide synthesis. The strategic placement of the benzyl ester at the β-carboxyl group allows for selective protection, enabling intricate molecular constructions. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of this compound, tailored for professionals in research and drug development.

Introduction and Historical Context

The development of this compound is intrinsically linked to the advancements in peptide chemistry. While a singular "discovery" paper is not readily identifiable, its emergence can be traced back to the mid-20th century, a period marked by foundational work in peptide synthesis. The need for selectively protected amino acids to build complex peptide chains drove the development of various ester protecting groups, with the benzyl group proving to be particularly useful due to its stability and selective removal by hydrogenolysis. Its application has been crucial in the synthesis of bioactive peptides and peptidomimetics, including notable applications in the development of artificial sweeteners like aspartame.[1][2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄[3]
Molecular Weight 223.23 g/mol
Appearance White to off-white crystalline powder[4]
Melting Point ~225 °C (decomposition)[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[5]
Optical Rotation [α]²⁰/D = +26° ± 2° (c=1 in 1N HCl)[4]
CAS Number 2177-63-1
Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of this compound.

Spectroscopy Data Reference
¹H NMR Available spectral data confirms the structure.[6]
¹³C NMR Available spectral data confirms the structure.
IR Available spectral data confirms the structure.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches.

Synthesis via Acid-Catalyzed Esterification

This method involves the direct esterification of L-aspartic acid with benzyl alcohol using a strong acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a 500 mL beaker, add 100 mL of anhydrous ether and cool in an ice bath.[5]

  • Catalyst Preparation: Slowly and dropwise, add 20 mL of concentrated sulfuric acid to the cooled ether with continuous stirring.[5] Allow the mixture to return to room temperature.

  • Esterification: To the reaction mixture, add 150 mL of benzyl alcohol and stir well to remove the ether.[5]

  • Addition of L-Aspartic Acid: Under reduced pressure, add 26 g of L-aspartic acid to the reaction flask in five batches.[5]

  • Reaction: Stir the reaction mixture for 24 hours at room temperature.[5]

  • Work-up: Add 300 mL of 95% ethanol to the reaction mixture.[5]

  • Neutralization: Slowly add 80 mL of pyridine dropwise through a dropping funnel with vigorous stirring.[5]

  • Crystallization: Place the reaction mixture in a refrigerator overnight to allow for solid precipitation.[5]

  • Purification: Collect the solid by filtration. Dissolve the solid in 80% ethanol with stirring and heating, followed by filtration.[5]

  • Final Product: Freeze the filtrate for 8 hours, filter again, and lyophilize to obtain pure this compound.[5]

Quantitative Data:

ParameterValueReference
Yield 90%[5]
Synthesis of N-Boc-L-Aspartic acid 4-benzyl ester

For many applications in peptide synthesis, the N-protected form is required.

Experimental Protocol:

A detailed, multi-step synthesis for a related compound, L-aspartic acid-4-methyl ester-1-benzyl ester, provides a framework for the synthesis of N-protected benzyl esters, involving N-protection followed by esterification.[7] A typical procedure would involve:

  • N-protection: React L-Aspartic acid with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield N-Boc-L-aspartic acid.

  • Esterification: The β-carboxyl group of N-Boc-L-aspartic acid is then selectively esterified using benzyl bromide or benzyl alcohol under appropriate conditions.

Quantitative Data for a related synthesis:

ProductYieldPurityReference
L-aspartic acid-4-methyl esters-1-benzyl ester92-95%98.7-98.9%[7]

Role in Peptide Synthesis and Drug Development

This compound is a cornerstone in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyl ester serves as a protecting group for the β-carboxyl functionality of the aspartic acid residue, preventing it from participating in unwanted side reactions during peptide bond formation. This protection is crucial for the controlled, sequential addition of amino acids to build a desired peptide chain.

The benzyl group can be selectively removed under specific conditions, typically through catalytic hydrogenolysis, which does not affect many other protecting groups used in peptide synthesis. This orthogonality is a key advantage in the synthesis of complex peptides.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a simplified workflow for the incorporation of an N-protected this compound derivative (e.g., Fmoc-Asp(OBzl)-OH) into a growing peptide chain on a solid support.

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Washing1 Washing Deprotection1->Washing1 Coupling Coupling: Fmoc-Asp(OBzl)-OH + Coupling Reagent (e.g., HBTU) Washing1->Coupling Washing2 Washing Coupling->Washing2 Deprotection2 Fmoc Deprotection Washing2->Deprotection2 Washing3 Washing Deprotection2->Washing3 NextAA Couple Next Amino Acid Washing3->NextAA Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) NextAA->Cleavage Peptide Purified Peptide Cleavage->Peptide

Fig. 1: Simplified workflow for Solid-Phase Peptide Synthesis.

Application in the Synthesis of Bioactive Molecules: Aspartame

A prominent application of L-Aspartic acid derivatives is in the synthesis of the artificial sweetener aspartame (L-aspartyl-L-phenylalanine-1-methyl ester).[1] The enzymatic synthesis of an aspartame precursor using thermolysin showcases the industrial relevance of protected aspartic acid derivatives.[2]

Enzymatic Synthesis of Aspartame Precursor

The following diagram illustrates the enzymatic condensation of an N-protected L-aspartic acid (like N-benzyloxycarbonyl-L-aspartic acid, a related compound) with L-phenylalanine methyl ester, catalyzed by the enzyme thermolysin.

Enzymatic_Synthesis cluster_reactants Substrates cluster_products Products Z_Asp N-Z-L-Aspartic Acid (Carboxy-donor) Enzyme Thermolysin (Enzyme Catalyst) Z_Asp->Enzyme Phe_OMe L-Phenylalanine Methyl Ester (Amino-donor) Phe_OMe->Enzyme ZAPM N-Z-L-Aspartyl-L-Phenylalanine Methyl Ester (ZAPM) (Aspartame Precursor) Enzyme->ZAPM Water H₂O Enzyme->Water

References

Spectroscopic Profile of N-Boc-L-Aspartic Acid 4-Benzyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-L-Aspartic acid 4-benzyl ester, a key intermediate in peptide synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science, offering a centralized resource for its characterization. This guide presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Due to the limited availability of comprehensive public data for the unprotected L-Aspartic acid 4-benzyl ester, this guide focuses on the widely used N-tert-butoxycarbonyl (N-Boc) protected form, N-Boc-L-Aspartic acid 4-benzyl ester (Boc-Asp(OBzl)-OH).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Boc-L-Aspartic acid 4-benzyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of N-Boc-L-Aspartic Acid 4-Benzyl Ester

Chemical Shift (δ) ppmMultiplicityAssignment
7.40 - 7.30m5H, Aromatic (C₆H₅)
5.14s2H, Benzyl CH₂
5.05d1H, NH
4.55m1H, α-CH
2.98dd1H, β-CH₂
2.85dd1H, β-CH₂
1.44s9H, Boc (C(CH₃)₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data of N-Boc-L-Aspartic Acid 4-Benzyl Ester

Chemical Shift (δ) ppmAssignment
175.8Carboxylic Acid C=O
171.1Ester C=O
155.5Urethane C=O
135.5Aromatic C (quaternary)
128.6Aromatic CH
128.3Aromatic CH
128.2Aromatic CH
80.2Boc C (quaternary)
67.0Benzyl CH₂
50.5α-CH
37.0β-CH₂
28.3Boc CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of N-Boc-L-Aspartic Acid 4-Benzyl Ester [1]

Wavenumber (cm⁻¹)Assignment
3300 - 2500 (broad)O-H stretch (Carboxylic Acid)
3380 (sharp)N-H stretch (Amide)
3035C-H stretch (Aromatic)
2980, 2935C-H stretch (Aliphatic)
1735C=O stretch (Ester)
1710C=O stretch (Carboxylic Acid & Urethane)
1505N-H bend (Amide II)
1250, 1165C-O stretch (Ester and Carboxylic Acid)

Technique: KBr pellet or ATR

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of N-Boc-L-Aspartic Acid 4-Benzyl Ester

m/zInterpretation
324.1[M+H]⁺ (Calculated for C₁₆H₂₂NO₆⁺: 324.14)
268.1[M - C₄H₉O + H]⁺ (Loss of tert-butoxy group)
224.1[M - Boc + H]⁺ (Loss of Boc group)
108.1[C₇H₈O]⁺ (Benzyl alcohol fragment)
91.1[C₇H₇]⁺ (Tropylium ion)
57.1[C₄H₉]⁺ (tert-butyl cation)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of 5-10 mg of N-Boc-L-Aspartic acid 4-benzyl ester was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition : The ¹H NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition : The ¹³C NMR spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. The spectrum was proton-decoupled.

  • Data Processing : The spectra were processed using standard NMR software. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample was placed directly onto the ATR crystal.

  • Instrumentation : The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[1]

  • Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) was recorded and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample was prepared by dissolving approximately 1 mg of N-Boc-L-Aspartic acid 4-benzyl ester in 1 mL of a methanol/water (1:1 v/v) mixture containing 0.1% formic acid to facilitate protonation.

  • Instrumentation : The mass spectrum was obtained using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition : The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The analysis was performed in the positive ion mode, and the data was collected over a mass-to-charge (m/z) range of 50-500.

  • Data Processing : The acquired data was processed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-Boc-L-Aspartic acid 4-benzyl ester.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_output Final Output Sample N-Boc-L-Aspartic acid 4-benzyl ester NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep NMR IR_Prep Prepare KBr pellet or use ATR Sample->IR_Prep IR MS_Prep Dissolve in MeOH/H2O with Formic Acid Sample->MS_Prep MS NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI-MS) MS_Prep->MS_Acq NMR_Analysis Process FID Assign Chemical Shifts NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS_Acq->MS_Analysis Report Comprehensive Spectroscopic Report NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on L-Aspartic Acid 4-Benzyl Ester Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Aspartic acid 4-benzyl ester is a pivotal derivative of the non-essential amino acid L-aspartic acid. Its unique structural feature, the benzyl ester protecting the β-carboxyl group, makes it an indispensable building block in synthetic organic chemistry, particularly in peptide synthesis and drug discovery. The temporary protection of the carboxyl group prevents unwanted side reactions during the stepwise assembly of peptide chains, ensuring the precise sequence of amino acids. This technical guide provides a comprehensive overview of this compound derivatives and their analogs, focusing on their synthesis, biological activities, and potential therapeutic applications. The information is tailored for researchers, scientists, and drug development professionals, with a strong emphasis on experimental protocols, quantitative data, and the visualization of key processes.

Core Concepts and Applications

This compound and its derivatives are primarily utilized as intermediates in the synthesis of peptides and other complex organic molecules. The benzyl ester group can be selectively removed under specific conditions, such as hydrogenolysis, allowing for further chemical modifications. This strategic protection and deprotection are fundamental in both solid-phase and solution-phase peptide synthesis. Beyond peptide synthesis, these compounds serve as chiral synthons for the preparation of a variety of biologically active molecules, including pharmaceuticals targeting neurological disorders and agents for bioconjugation.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of this compound derivatives. Below are representative experimental protocols for the preparation of the parent compound and one of its analogs.

1. Synthesis of this compound

This protocol describes a common method for the selective esterification of the β-carboxyl group of L-aspartic acid.

  • Materials: L-aspartic acid, benzyl alcohol, acetyl chloride, pyridine, water, and 2-propanol.

  • Procedure:

    • A solution of acetyl chloride (1.69 mol) in benzyl alcohol (24.04 mol) is cooled to 0°C.

    • L-aspartic acid (1.00 mol), previously dried over calcium chloride, is added in incremental portions with agitation.

    • The mixture is stirred at room temperature for 3 days.

    • The resulting solution is combined with pyridine (1.68 mol) in incremental portions.

    • The mixture is agitated for 12 hours at room temperature, allowing the product to separate.

    • The separated product is collected by suction filtration.

    • The crude product is washed with methyl tert-butyl ether and dried under vacuum.

    • For purification, the product is dissolved in hot water containing a few drops of pyridine, filtered while hot, and cooled to 5°C for 12 hours to induce crystallization.

    • The purified crystals are collected by suction filtration, washed with water, and dried under vacuum over calcium chloride.[2]

2. Synthesis of L-Aspartate-4-methyl ester-1-benzyl ester

This protocol details the synthesis of a mixed diester analog of L-aspartic acid.

  • Materials: L-aspartic acid-beta-methyl ester hydrochloride, di-tert-butyl dicarbonate, triethylamine, methanol, benzyl bromide, and HCl/dioxane solution.

  • Procedure:

    • Boc Protection: L-aspartic acid-beta-methyl ester hydrochloride (50 mmol) is dissolved in methanol (120 mL). Triethylamine (200 mmol) and di-tert-butyl dicarbonate (100 mmol) are added, and the solution is stirred overnight at room temperature. The solvent is removed by concentration.

    • Esterification: The resulting N-Boc-L-aspartic acid-4-methyl ester is reacted with benzyl bromide to form N-Boc-L-aspartic acid-4-methyl ester-1-benzyl ester.

    • Deprotection: To N-Boc-L-aspartic acid-4-methyl esters-1-benzyl ester (15 mmol), a 3N HCl/dioxane solution (20 mL) is added, and the mixture is stirred at room temperature for 6 hours.

    • Work-up: After the reaction is complete, a conventional work-up with the addition of alkali is performed to obtain the free L-aspartic acid-4-methyl esters-1-benzyl ester.[3]

Quantitative Data on Biological Activity

Compound/AnalogTarget/AssayActivity MetricValueReference
N-benzoyl-L-valine methyl esterFusarium temperatumAntifungal Activity-
N-benzoyl-L-isoleucine methyl esterFusarium temperatumAntifungal Activity-
N-benzoyl-L-leucine methyl esterFusarium temperatumAntifungal Activity-
N-benzoyl-L-alanine methyl esterFusarium temperatumAntifungal Activity-
N-benzoyl-L-phenylalanine methyl esterFusarium temperatumAntifungal Activity-

Note: The original study qualitatively describes the antifungal activity of these N-benzoyl amino acid methyl esters against Fusarium temperatum and Aspergillus fumigatus, but does not provide specific MIC values. The compounds listed are analogs where the aspartic acid core has been replaced by other amino acids.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and chemical processes is essential for a clear understanding of the roles of this compound derivatives. The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Aspartate D-Aspartate GluR Glutamate Receptor (GluR) D-Aspartate->GluR Binds to ERK1_2 ERK1/2 GluR->ERK1_2 Activates AKT AKT GluR->AKT Activates Ca_Signaling Calcium Signaling GluR->Ca_Signaling Mediates PCNA PCNA ERK1_2->PCNA Upregulates AuroraB AuroraB ERK1_2->AuroraB Upregulates pH3 pH3 ERK1_2->pH3 Upregulates SYCP3 SYCP3 ERK1_2->SYCP3 Upregulates DAAM DAAM AKT->DAAM Upregulates PREP PREP Ca_Signaling->PREP Increases

Caption: D-Aspartate signaling via the GluR-ERK1/2 pathway in testicular cells.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (L-Aspartic Acid, Benzyl Alcohol, etc.) Reaction Chemical Reaction (Esterification) Start->Reaction Purification Purification (Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Assays (Enzyme Inhibition, Antimicrobial, etc.) Characterization->InVitro Test Compound InVivo In Vivo Models (Animal Studies) InVitro->InVivo Lead Compound DataAnalysis Data Analysis (IC50, MIC, etc.) InVitro->DataAnalysis InVivo->DataAnalysis

Caption: General experimental workflow for synthesis and evaluation.

Conclusion and Future Directions

This compound and its analogs are compounds of significant interest in medicinal chemistry and drug development. Their utility as protected amino acid building blocks is well-established, and their potential as chiral precursors for novel therapeutics continues to be explored. While the direct biological activities of many simple derivatives are not extensively documented in publicly accessible literature, their incorporation into more complex molecules, such as peptides and peptidomimetics, is a key strategy in the design of new drugs.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives. The exploration of their potential as enzyme inhibitors, antimicrobial agents, and modulators of neurological pathways warrants further investigation. The development of more efficient and environmentally friendly synthetic methodologies will also be crucial for their cost-effective production. As our understanding of the molecular targets of various diseases improves, these versatile compounds will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes: Synthesis of Peptides Using L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Aspartic acid 4-benzyl ester, also known as β-benzyl L-aspartate, is a critical building block in peptide synthesis.[1] It is an esterified form of L-aspartic acid where the side-chain (β-carboxyl group) is protected by a benzyl group. This protection is essential during the stepwise assembly of peptide chains in both solid-phase peptide synthesis (SPPS) and solution-phase methods. The benzyl ester group prevents the side-chain carboxylate from participating in unwanted side reactions during the activation and coupling of the α-carboxyl group to the growing peptide chain.[2] The choice of protecting group strategy is crucial for the successful synthesis of pure, biologically active peptides.[3]

The benzyl protecting group is particularly common in the Boc/Bzl (tert-Butoxycarbonyl/Benzyl) protection strategy. In this scheme, the temporary Nα-Boc group is removed with mild acid (like TFA), while the more stable benzyl-based side-chain protecting groups are cleaved at the end of the synthesis using strong acids like liquid hydrogen fluoride (HF).[4][5] While less common in the standard Fmoc/tBu strategy, this compound can be employed, though its deprotection requires orthogonal conditions, such as catalytic hydrogenolysis.[2][6]

Key Challenge: Aspartimide Formation

A major and persistent challenge associated with the use of aspartic acid derivatives in peptide synthesis, particularly in Fmoc-based strategies, is the formation of an aspartimide (a cyclic succinimide derivative).[7][8] This side reaction is catalyzed by the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF).[7] The backbone amide nitrogen of the C-terminal adjacent amino acid residue acts as a nucleophile, attacking the side-chain ester of the aspartyl residue.[7]

Aspartimide formation leads to several undesirable outcomes:

  • Chain Termination: The cyclic imide is resistant to further coupling.

  • Formation of β-peptides: The aspartimide ring can reopen to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group.[7][9]

  • Racemization: The process can lead to the racemization of the aspartic acid residue.[8]

  • Adduct Formation: Nucleophilic bases like piperidine can attack the aspartimide ring, forming piperidide adducts.[7][9]

This side reaction is especially prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs due to the low steric hindrance of the C-flanking residue.[7][9] In Boc-based synthesis, using a cyclohexyl ester instead of a benzyl ester for the aspartic acid side chain has been shown to reduce the extent of aspartimide formation.[9][10]

Caption: Mechanism of base-catalyzed aspartimide formation from an Asp(OBzl) residue.

Data Presentation: Aspartic Acid Protection Strategies

To mitigate aspartimide formation and other side reactions, various protecting groups for the aspartic acid side chain have been developed. The choice depends on the overall synthesis strategy (Fmoc or Boc) and the sequence's susceptibility to this side reaction.

Protecting GroupStructureSynthesis StrategyDeprotection ConditionAdvantagesDisadvantages
Benzyl ester (OBzl) -CH₂-PhPrimarily BocStrong acid (e.g., HF); Catalytic Hydrogenolysis (H₂/Pd)[11]Well-established in Boc synthesis; Orthogonal to Fmoc if hydrogenolysis is used.Prone to aspartimide formation, especially in Fmoc synthesis.[9][12]
tert-Butyl ester (OtBu) -C(CH₃)₃Primarily FmocModerate acid (e.g., TFA)[3]Standard for Fmoc SPPS; Cleaved with final peptide from resin.Susceptible to aspartimide formation, though often less than OBzl under basic conditions.[7]
Cyclohexyl ester (OcHex) -C₆H₁₁Primarily BocStrong acid (e.g., HF)Reduces aspartimide formation compared to OBzl in Boc synthesis.[9][10]Requires strong acid for cleavage.
Bulky Esters (e.g., Mpe, Epe) VariousFmocModerate acid (e.g., TFA)Increased steric bulk effectively blocks the cyclization reaction, reducing aspartimide formation.[13]Can be more expensive; May slightly hinder coupling efficiency due to steric bulk.
Backbone Protection (Dmb, Hmb) N/AFmocModerate acid (e.g., TFA)Completely eliminates aspartimide formation by protecting the nucleophilic backbone amide.[14][13]Coupling to the protected amino acid can be difficult and slow; Increased cost of dipeptide building blocks.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBzl)-OH

This protocol outlines the manual steps for incorporating an Fmoc-Asp(OBzl)-OH residue into a peptide chain on a solid support using the Fmoc/tBu strategy. Note that final deprotection of the OBzl group will require a separate step (see Protocol 2).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Asp(OBzl)-OH

  • Other required Fmoc-amino acids

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% piperidine in DMF. (Optional: with 0.1 M HOBt to suppress aspartimide formation[9][14])

  • Washing Solvents: DCM (Dichloromethane), Methanol

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • To monitor completion, perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (2 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Return to Step 2 to add the next amino acid in the sequence.

SPPS_Workflow Start Start: Swell Resin in DMF Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Couple Activated AA (Fmoc-Asp(OBzl)-OH + HBTU/DIPEA) Wash1->Coupling KaiserTest Kaiser Test (Check Completion) Coupling->KaiserTest Wash2 Wash (DMF, DCM, MeOH) NextAA Next Amino Acid in Sequence? Wash2->NextAA KaiserTest->Coupling Positive (Recouple) KaiserTest->Wash2 Negative NextAA->Deprotection Yes End End: Proceed to Cleavage & Side-Chain Deprotection NextAA->End No

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Cleavage and Deprotection of Benzyl Ester

After the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups, including the benzyl ester on the aspartic acid residue, must be removed. Catalytic transfer hydrogenation is an effective method for removing benzyl-type protecting groups under mild conditions.[11]

Materials:

  • Peptide-resin

  • Catalyst: 10% Palladium on carbon (Pd/C)

  • Hydrogen Donor: Formic acid[11] or Ammonium formate

  • Solvent: Acetic acid or a mixture like DMF/water

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite pad)

  • Lyophilizer

Procedure:

  • Resin Preparation: Dry the fully assembled peptide-resin under vacuum.

  • Reaction Setup:

    • Suspend the peptide-resin in the chosen solvent (e.g., acetic acid).

    • Add the hydrogen donor (e.g., a 4-10 fold excess of formic acid over the benzyl groups).

    • Carefully add the 10% Pd/C catalyst (catalytic amount, e.g., equal weight to the resin). The catalyst is flammable; handle with care under an inert atmosphere.

  • Hydrogenolysis:

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction progress by HPLC-MS. The reaction is typically complete within 1-4 hours. The disappearance of the starting material and the appearance of the fully deprotected peptide mass will indicate completion.

  • Catalyst Removal:

    • Once the reaction is complete, filter the mixture through a pad of Celite to carefully remove the Pd/C catalyst.

    • Wash the Celite pad and the reaction flask with the solvent to ensure complete recovery of the peptide solution.

  • Peptide Isolation:

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude peptide can be precipitated by adding cold diethyl ether, collected by centrifugation, and washed.

  • Purification and Lyophilization:

    • Purify the crude peptide using reverse-phase HPLC.

    • Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Note: This protocol assumes other side-chain protecting groups are compatible with hydrogenolysis or have been removed previously. If acid-labile groups (like tBu, Boc, Trt) are present, a standard TFA "cleavage cocktail" must be used first to cleave the peptide from the resin and remove those groups. The hydrogenolysis step would then be performed on the crude, partially deprotected peptide in solution.

References

L-Aspartic Acid 4-Benzyl Ester: A Guide to its Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

L-Aspartic acid 4-benzyl ester, commonly referred to as Asp(OBzl), is a critical building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. It serves as a side-chain protecting group for the β-carboxyl functional group of aspartic acid, preventing unwanted side reactions during the stepwise elongation of the peptide chain.[1] Its strategic application is particularly prominent in the Boc/Bzl protection strategy, where the Nα-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and side chains are protected by benzyl-based groups.[2][3]

The benzyl ester protection is favored for its relative stability under the moderately acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane), while being readily removable under stronger acidic conditions or, more commonly, through catalytic hydrogenolysis.[2][3][4] This selective removal allows for the generation of the free carboxylic acid at the desired stage of the synthesis.

A significant challenge associated with the use of Asp(OBzl), particularly in the Fmoc/tBu strategy, is the base-catalyzed formation of aspartimide. This intramolecular cyclization can lead to the formation of impurities such as α- and β-peptides and their piperidide adducts, which are often difficult to separate from the target peptide.[5][6] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser motifs being particularly problematic. Careful control of coupling and deprotection conditions, and in some cases, the use of sterically hindered protecting groups, can help to minimize this side reaction.[6][7][8][9]

Furthermore, derivatives of Asp(OBzl), such as Z-Asp(OBzl) where the α-amino group is protected by a benzyloxycarbonyl (Z) group, are instrumental in the synthesis of peptide-based caspase inhibitors.[10] Caspases are key proteases involved in the apoptotic pathway, and their inhibition is a therapeutic strategy in various diseases.[10][11][12][13][14] The aspartic acid residue is a key recognition site for caspases, making protected aspartic acid derivatives essential for creating inhibitors that can probe and modulate these critical cellular signaling pathways.[10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and related compounds in peptide synthesis.

Table 1: Comparison of Aspartimide Formation with Different Aspartic Acid Side-Chain Protecting Groups

Protecting GroupPeptide SequenceDeprotection ConditionsAspartimide Formation (%)Reference
Asp(OtBu)H-Val-Lys-Asp-Gly-Tyr-Ile-OHProlonged piperidine treatmentHigh[8]
Asp(OMpe)H-Val-Lys-Asp-Gly-Tyr-Ile-OHProlonged piperidine treatmentReduced compared to OtBu[8]
Asp(OEpe)Scorpion Toxin II modelPiperidine and DBU treatmentSignificantly reduced[9]
Asp(OPhp)Scorpion Toxin II modelPiperidine and DBU treatmentSignificantly reduced[9]
Asp(OBno)Teduglutide (Gly2)-GLP-2Standard Fmoc SPPS25% reduction vs. Asp(OtBu)[7]

Table 2: Typical Peptide Synthesis Yield and Purity

Peptide LengthSynthesis MethodAverage Crude Purity (%)Overall Yield (%)Reference
10-merManual SPPS>70Varies with sequence[15]
70-merAutomated SPPSDependent on step-wise efficiency1.4 (at 97% step-wise yield)[16]
140-merAutomated SPPSDependent on step-wise efficiency24 (at 99% step-wise yield)[16]

Experimental Protocols

Protocol 1: Incorporation of Boc-Asp(OBzl)-OH in Boc-SPPS

This protocol outlines the manual coupling of Boc-L-Aspartic acid 4-benzyl ester onto a resin-bound peptide chain using the Boc/Bzl strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Asp(OBzl)-OH

  • N,N'-Diisopropylcarbodiimide (DIC) or other suitable carbodiimide

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 5% (v/v) DIEA in DCM

  • Kaiser test kit

Equipment:

  • Solid-phase synthesis vessel

  • Shaker or rocker

  • Vacuum filtration apparatus

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 1-2 minutes.

    • Drain the solution and add a fresh aliquot of deprotection solution.

    • Agitate for 30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Wash the resin with the neutralization solution (5% DIEA in DCM) for 2 minutes. Repeat this step twice.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of Boc-Asp(OBzl)-OH:

    • In a separate vessel, dissolve Boc-Asp(OBzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), continue the coupling for another 1-2 hours or consider a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Deprotection of the Benzyl (Bzl) Ester Side-Chain Protection by Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl ester protecting group from the aspartic acid side chain after the peptide has been cleaved from the resin. This method is typically used in solution phase.

Materials:

  • Protected peptide containing Asp(OBzl)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Formic acid (HCOOH) as a hydrogen donor[1][17]

  • Nitrogen or Argon gas

  • Celite® or a membrane filter

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogen gas supply

  • Filtration apparatus

Procedure:

  • Preparation: Dissolve the protected peptide in a suitable solvent such as methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-50% by weight of the peptide).

  • Hydrogenation Setup:

    • If using a hydrogen balloon, securely attach it to the flask.

    • If using a direct hydrogen supply, connect it to the flask.

  • Inerting: Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. If using formic acid as a hydrogen donor, the reaction can be carried out under a nitrogen or argon atmosphere.[17]

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. Reactions are often complete within a few hours.[4][17]

  • Workup:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® or a membrane filter to remove the Pd/C catalyst.

    • Wash the filter pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. Further purification can be performed by chromatography if necessary.

Visualizations

experimental_workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final_Steps Final Peptide Processing Resin Resin Support Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Start Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of Boc-Asp(OBzl)-OH Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage from Resin (e.g., HF) Washing->Cleavage Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Cleavage->Hydrogenolysis Purification Purification (HPLC) Hydrogenolysis->Purification FinalPeptide Final Deprotected Peptide Purification->FinalPeptide caspase_pathway cluster_apoptosis Apoptotic Signaling cluster_inhibition Inhibition by Z-Asp(OBzl)-based Peptide ApoptoticSignal Apoptotic Signal (e.g., TNF-α) Procaspase9 Procaspase-9 (Inactive) ApoptoticSignal->Procaspase9 activates Caspase9 Caspase-9 (Active) Procaspase9->Caspase9 Procaspase3 Procaspase-3 (Inactive) Caspase9->Procaspase3 cleaves & activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis ZAspOBzlPeptide Peptide Inhibitor (containing Z-Asp-OBzl) ZAspOBzlPeptide->Caspase9 inhibits

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of L-Aspartic acid 4-benzyl ester (commonly used as its Nα-Fmoc protected form, Fmoc-Asp(OBzl)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the significance of this building block, key considerations for its use, detailed experimental protocols, and strategies to mitigate common side reactions.

This compound is a crucial derivative for peptide synthesis, offering an alternative side-chain protection strategy to the more commonly used tert-butyl ester. The benzyl group provides orthogonal protection that can be removed under different conditions, which is advantageous in the synthesis of complex peptides or those requiring specific deprotection schemes. However, like other aspartic acid derivatives, it is susceptible to aspartimide formation, a major side reaction in Fmoc-SPPS that can lead to impurities and reduced yield.[1][2]

Key Considerations for Using Fmoc-Asp(OBzl)-OH
  • Aspartimide Formation: The primary challenge when incorporating aspartic acid residues is the base-catalyzed formation of a cyclic aspartimide intermediate.[1][3] This can occur during the piperidine-mediated Fmoc deprotection step. The aspartimide can then be cleaved by nucleophiles to yield a mixture of α- and β-aspartyl peptides, as well as racemized products, which are often difficult to separate from the desired peptide.[1][4]

  • Sequence Dependence: The propensity for aspartimide formation is highly sequence-dependent.[3][4] Sequences where aspartic acid is followed by a sterically unhindered amino acid, such as glycine (Asp-Gly), are particularly problematic.[1][4]

  • Cleavage Conditions: The benzyl ester protecting group is typically removed by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in a final global deprotection step.[5][6] Milder cleavage cocktails using trifluoroacetic acid (TFA) can also be employed, but may require longer reaction times or elevated temperatures.[7][8]

Data Presentation: Factors Influencing Aspartimide Formation

The following table summarizes key factors that influence aspartimide formation and strategies for its mitigation. While specific quantitative data for this compound is not always available in comparative studies, the general principles derived from studies with other ester protecting groups are applicable.

FactorCondition Favoring Aspartimide FormationMitigation StrategyExpected Outcome
Fmoc Deprotection Base Strong bases (e.g., 20% piperidine in DMF)[1]Use of weaker bases (e.g., 5% piperazine or 50% morpholine in DMF)[9]Reduced rate of aspartimide formation, though deprotection may be slower.
Prolonged exposure to baseReduce deprotection timesMinimized contact with base, lowering the chance for the side reaction.
Temperature Elevated temperatures (e.g., in microwave-assisted SPPS)[4]Perform deprotection and coupling at room temperature or belowSlower rate of aspartimide formation.[5]
C-terminal Amino Acid to Asp Sterically unhindered residues (e.g., Gly, Asn, Ser)[4]Introduction of sterically bulky protecting groups on the preceding residue if possible.Increased steric hindrance can disfavor the cyclization reaction.
Coupling Reagents Use of excess base (e.g., DIPEA) during couplingMinimize the amount of base used or use coupling reagents that do not require a strong base.Reduced base-catalyzed side reactions.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Workflow

This protocol outlines the general steps for incorporating Fmoc-Asp(OBzl)-OH into a peptide sequence using manual SPPS.

Materials:

  • Fmoc-Asp(OBzl)-OH

  • Appropriate resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: e.g., HCTU, HATU, or DIC/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIPS)

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Swell in DMF Wash1 Washing Deprotection->Wash1 2. 20% Piperidine/DMF Coupling Amino Acid Coupling (Fmoc-Asp(OBzl)-OH) Wash1->Coupling 3. Wash with DMF Wash2 Washing Coupling->Wash2 4. Activated AA + DIPEA Repeat Repeat for Next Amino Acid Wash2->Repeat 5. Wash with DMF/DCM Cleavage Cleavage & Global Deprotection Wash2->Cleavage Final Cycle Repeat->Deprotection Cycle Precipitation Peptide Precipitation Cleavage->Precipitation 6. Cleavage Cocktail Purification Purification (HPLC) Precipitation->Purification 7. Cold Ether

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the deprotection step for another 5-10 minutes.[11]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[11]

  • Amino Acid Coupling (Fmoc-Asp(OBzl)-OH):

    • In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (3-5 equivalents) and a coupling agent (e.g., HCTU, 2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[11]

    • Monitor the coupling completion using a Kaiser test.[11]

  • Washing: After coupling, drain the reaction mixture and wash the resin thoroughly with DMF (5 times), DCM (3 times), and isopropanol (3 times).[11]

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Global Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., Reagent K: TFA 82.5%, water 5%, phenol 5%, thioanisole 5%, TIPS 2.5%) to the dried resin.[7]

    • Gently agitate the mixture for 2-3 hours at room temperature.[10]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[12]

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Protocol 2: Mitigating Aspartimide Formation

This protocol provides modifications to the standard workflow to minimize aspartimide formation, particularly for sensitive sequences like Asp-Gly.

Workflow Diagram for Aspartimide Formation and Mitigation:

Aspartimide_Formation cluster_main Fmoc-SPPS with Aspartic Acid cluster_mitigation Mitigation Strategies PeptideResin Peptide-Asp(OR)-Xaa-Resin Deprotection Fmoc Deprotection (Base, e.g., Piperidine) PeptideResin->Deprotection Aspartimide {Aspartimide Intermediate} Deprotection->Aspartimide Side Reaction (Base-catalyzed) DesiredProduct Desired α-peptide Deprotection->DesiredProduct Desired Path SideProducts α-peptide (D/L) β-peptide (D/L) Piperidide Adducts Aspartimide->SideProducts Nucleophilic Attack (Piperidine, H2O) Mitigation1 Use Weaker Base (e.g., Piperazine) Mitigation2 Reduce Deprotection Time Mitigation3 Lower Temperature

Caption: Aspartimide formation pathway and mitigation strategies.

Modifications to Protocol 1:

  • Deprotection Step:

    • Option A: Weaker Base: Replace 20% piperidine in DMF with a milder deprotection solution such as 5% piperazine in DMF. Note that deprotection times may need to be extended.[9]

    • Option B: Reduced Piperidine Concentration and Additive: Use a solution of 2% DBU and 2% piperidine in DMF for faster deprotection with reduced risk of aspartimide formation.

    • Option C: Addition of HOBt: Add 0.1 M HOBt to the 20% piperidine in DMF solution. HOBt can help to suppress base-catalyzed side reactions.[11]

  • Temperature Control: For particularly sensitive sequences, perform the deprotection step at a reduced temperature (e.g., 4°C) to slow down the rate of aspartimide formation.[5]

  • Coupling Step:

    • When coupling the amino acid immediately following the Asp(OBzl) residue, ensure that a minimal amount of base (DIPEA) is used, or opt for a coupling reagent that performs efficiently under neutral conditions.

By implementing these modified protocols, researchers can significantly improve the purity and yield of peptides containing this compound, enabling the successful synthesis of complex and challenging peptide sequences for a wide range of applications in research and drug development.

References

Deprotection methods for the benzyl ester group of L-Aspartic acid 4-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the benzyl ester group from L-Aspartic acid 4-benzyl ester. The information is intended to guide researchers in selecting the most appropriate deprotection strategy based on substrate compatibility, desired yield, and potential side reactions.

Introduction

The benzyl ester is a commonly employed protecting group for carboxylic acids in organic synthesis, particularly in peptide and medicinal chemistry. Its removal is a critical step that requires careful consideration of the reaction conditions to ensure high yield and purity of the final product. This compound is a key building block in the synthesis of peptides and other complex molecules.[1] This document outlines the most common and effective methods for the deprotection of its benzyl ester, including catalytic hydrogenolysis and acid-catalyzed cleavage.

A significant challenge associated with the manipulation of aspartic acid derivatives is the propensity for aspartimide formation, a side reaction that can lead to impurities and reduced yields.[2][3][4] This side reaction is particularly prevalent under basic conditions often used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS).[2][3] The choice of deprotection method for the benzyl ester can influence the extent of this side reaction.

Deprotection Methods: A Comparative Overview

The selection of a deprotection method depends on several factors, including the presence of other functional groups in the molecule, the desired scale of the reaction, and the required purity of the product. The following table summarizes the key quantitative data for the most common deprotection methods for this compound.

MethodReagents/CatalystSolvent(s)Temperature (°C)TimeYield (%)Notes
Catalytic Hydrogenolysis (H₂ gas) 10% Pd/C, H₂ (balloon or pressure)Methanol, Ethanol, Ethyl AcetateRoom Temperature1 - 12 h>90Highly efficient and clean. May not be suitable for substrates with other reducible functional groups.
Catalytic Transfer Hydrogenation 10% Pd/C, Formic acid (4.4% in Methanol)MethanolRoom Temperature5 - 30 min~98A rapid and convenient alternative to using hydrogen gas.[5][6] The tert-butyloxycarbonyl (Boc) group is generally stable under these conditions.[5]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium formateMethanolReflux1 - 3 hHighAnother effective hydrogen donor for transfer hydrogenation.
Acidic Cleavage (TFA) Trifluoroacetic acid (TFA)/Dichloromethane (1:1)Dichloromethane (DCM)Room Temperature6 - 24 h92 - 96Effective but can cleave other acid-labile protecting groups like Boc.[7]
Acidic Cleavage (HBr) 33% HBr in Acetic AcidAcetic AcidRoom Temperature1 - 4 hHighA strong acidic condition that can lead to side reactions if not carefully controlled.

Experimental Protocols

Catalytic Hydrogenolysis with Hydrogen Gas

This method is highly effective for the clean removal of the benzyl ester, yielding L-Aspartic acid and toluene as the by-product.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Protocol:

  • Dissolve this compound in a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% relative to the substrate).

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected L-Aspartic acid.

Catalytic Transfer Hydrogenation with Formic Acid

This protocol offers a convenient and rapid alternative to using pressurized hydrogen gas.[5][6]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Formic acid (88% or 98-100%)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Protocol:

  • Prepare a 4.4% solution of formic acid in methanol.

  • Dissolve this compound in the formic acid/methanol solution in a round-bottom flask.

  • Add 10% Pd/C catalyst to the solution (an equal weight to the substrate can be used for rapid deprotection).[5]

  • Stir the mixture at room temperature. The reaction is typically complete within 5-10 minutes.[5]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Evaporate the solvent under reduced pressure to yield the product.

Acidic Cleavage with Trifluoroacetic Acid (TFA)

This method is suitable when catalytic hydrogenation is not feasible, for example, due to the presence of sulfur-containing functional groups that can poison the catalyst.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Stirring apparatus

  • Rotary evaporator

Protocol:

  • Dissolve this compound in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature for 6-24 hours.[7]

  • Monitor the reaction for completion.

  • After the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to ensure complete removal of residual TFA.

  • The crude product can be purified by crystallization or chromatography if necessary.

Visualization of Workflows and Mechanisms

Deprotection Reaction of this compound

Caption: General overview of the deprotection reaction.

Experimental Workflow for Catalytic Hydrogenolysis

Hydrogenolysis_Workflow start Start dissolve Dissolve Substrate in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst inert_atmosphere Establish Inert Atmosphere (H₂ or N₂) add_catalyst->inert_atmosphere run_reaction Run Reaction with Stirring inert_atmosphere->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor monitor->run_reaction Incomplete filter Filter to Remove Catalyst monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate end End (Purified Product) concentrate->end

Caption: Standard workflow for catalytic hydrogenolysis.

Decision Tree for Selecting a Deprotection Method

Deprotection_Decision_Tree decision decision method method start Start: Deprotection of This compound q1 Other reducible groups present? (e.g., alkenes, alkynes, nitro) start->q1 q2 Acid-labile groups present? (e.g., Boc, trityl) q1->q2 No method_acid Use Acidic Cleavage (TFA or HBr) q1->method_acid Yes q3 Need for rapid deprotection? q2->q3 No method_h2 Use Catalytic Hydrogenolysis (H₂) q2->method_h2 Yes method_transfer Use Transfer Hydrogenation (Formic Acid) q3->method_transfer Yes method_h2_long Catalytic Hydrogenolysis (H₂) is also suitable q3->method_h2_long No

Caption: A guide to choosing the optimal deprotection method.

Potential Side Reactions: Aspartimide Formation

The formation of a succinimide ring, known as aspartimide, is a major side reaction when working with aspartic acid derivatives, especially in peptide synthesis.[2][3] This occurs through the intramolecular cyclization of the aspartyl residue, which can be catalyzed by both acid and base.[2] The resulting aspartimide can then undergo nucleophilic attack to yield a mixture of α- and β-aspartyl peptides, often with racemization.

While aspartimide formation is more pronounced during the basic conditions of Fmoc removal in SPPS, the acidic conditions used for benzyl ester deprotection can also promote this side reaction.[2] Careful monitoring of the reaction and using the mildest effective conditions are crucial to minimize this impurity. For instance, while HBr in acetic acid is effective for deprotection, it can be more aggressive and potentially lead to higher levels of side products compared to catalytic hydrogenation.

Conclusion

The deprotection of the benzyl ester of this compound can be achieved efficiently using several methods. Catalytic hydrogenolysis, either with hydrogen gas or through transfer hydrogenation, offers a clean and high-yielding approach, provided the substrate is compatible. Acidic cleavage provides a viable alternative for substrates that are sensitive to hydrogenation conditions. The choice of method should be guided by the overall synthetic strategy, the nature of the substrate, and the potential for side reactions such as aspartimide formation. The protocols and data presented in this document serve as a comprehensive guide for researchers to perform these deprotection reactions successfully.

References

Applications of L-Aspartic Acid 4-Benzyl Ester in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid 4-benzyl ester is a pivotal building block in the synthesis of peptide-based therapeutics and other complex organic molecules.[1][2] Its utility in drug discovery stems from the temporary protection of the β-carboxyl group of L-aspartic acid by a benzyl group. This protection strategy is essential during the stepwise assembly of peptide chains, preventing the formation of unwanted side products and ensuring the correct amino acid sequence.[2] The benzyl ester group is stable under the conditions used for Fmoc-based solid-phase peptide synthesis (SPPS) but can be selectively removed under specific conditions, such as catalytic hydrogenation, at the appropriate stage of the synthesis.[2]

This document provides detailed application notes on the use of this compound in the synthesis of two major classes of therapeutic peptides: integrin-binding RGD peptides and Glucagon-Like Peptide-1 (GLP-1) receptor agonists. It also includes comprehensive experimental protocols for peptide synthesis, deprotection, and analysis, along with a discussion of potential side reactions and mitigation strategies.

Key Applications in Drug Discovery

This compound is a versatile reagent with broad applications in medicinal chemistry:

  • Peptide Synthesis: It is a fundamental component in the synthesis of therapeutic peptides, where the aspartic acid residue is crucial for biological activity.[2]

  • Synthesis of Bioactive Molecules: Beyond peptides, it serves as a chiral starting material for the synthesis of a variety of complex organic molecules with therapeutic potential.[3]

  • Drug-Linker Conjugates: It can be incorporated into peptide-drug conjugates (PDCs), where the peptide component targets specific cells or tissues.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an RGD Peptide

This protocol describes the manual solid-phase synthesis of the integrin-binding peptide Arg-Gly-Asp (RGD) using Fmoc/tBu chemistry, incorporating this compound.

Materials:

  • Fmoc-Asp(OBzl)-OH

  • Fmoc-Gly-OH

  • Fmoc-Arg(Pbf)-OH

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-Asp(OBzl)-OH:

    • Dissolve Fmoc-Asp(OBzl)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Gly-OH and Fmoc-Arg(Pbf)-OH.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[4]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Catalytic Transfer Hydrogenation for Benzyl Ester Deprotection

This protocol describes the selective removal of the benzyl ester protecting group from the aspartic acid side chain while the peptide is still on the solid support or after cleavage in solution. Catalytic transfer hydrogenation is a milder alternative to high-pressure hydrogenation.

[5][6][7][8]Materials:

  • Peptide containing Asp(OBzl) residue

  • Palladium on carbon (10% Pd/C)

  • Formic acid or Ammonium formate (as hydrogen donor)

  • Methanol or a suitable solvent mixture

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolution: Dissolve the protected peptide in a suitable solvent (e.g., methanol, or a mixture of THF/tert-butyl alcohol/phosphate buffer for resin-bound peptides). 2[9]. Catalyst Addition: Add 10% Pd/C catalyst to the solution (typically 0.2-0.5 molar equivalents of palladium per benzyl group). 3[9]. Hydrogen Donor Addition: Add the hydrogen donor, such as formic acid or ammonium formate (excess). 4[5][7]. Reaction: Stir the reaction mixture vigorously under an inert atmosphere at room temperature. The reaction time can vary from minutes to hours and should be monitored by TLC or HPLC. 5[8]. Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the combined filtrate under reduced pressure to obtain the deprotected peptide.

    • If the peptide is on resin, wash the resin thoroughly after filtration to remove residual reagents before proceeding to the next step.

Deprotection of Benzyl Ester via Catalytic Transfer Hydrogenation

Deprotection_Workflow Start Peptide-Asp(OBzl) Reaction Reaction Mixture - Peptide-Asp(OBzl) - 10% Pd/C - Formic Acid/Ammonium Formate - Solvent (e.g., Methanol) Start->Reaction Stirring Stir under Inert Atmosphere Reaction->Stirring Monitoring Monitor by HPLC/TLC Stirring->Monitoring Filtration Filter through Celite Monitoring->Filtration Reaction Complete Evaporation Evaporate Solvent Filtration->Evaporation End Peptide-Asp(OH) Evaporation->End

Caption: Workflow for Benzyl Ester Deprotection.

Data Presentation

Table 1: Side Reactions Associated with Asp(OBzl) in Fmoc-SPPS and Mitigation Strategies
Side ReactionDescriptionSequence PredispositionMitigation StrategiesReference(s)
Aspartimide Formation Base-catalyzed intramolecular cyclization of the aspartyl residue to form a succinimide derivative. This can lead to a mixture of α- and β-aspartyl peptides and racemization.Asp-Gly, Asp-Asn, Asp-SerUse of bulky side-chain protecting groups (e.g., OMpe, OBno), addition of HOBt to the piperidine deprotection solution, use of DBU in combination with piperidine for Fmoc removal.
1,4-Diazepine-2,5-dione Formation An undesirable side reaction that can occur from the aspartimide intermediate, leading to chain termination.H-Xaa-Asp(OBzl)-Yaa-Gly-NH2 sequencesCareful selection of the amino acid preceding the aspartic acid residue (Yaa) to provide steric hindrance.
Dipeptide Byproduct Formation Formation of Z-Asp(OBzl)-Asp(OBzl)-OH during the synthesis of the protected amino acid itself.-High-resolution analytical methods for quality control of the starting material.

Signaling Pathways

Integrin αvβ3 Signaling

RGD peptides are known to target integrins, particularly αvβ3, which is overexpressed in many cancer cells and is involved in angiogenesis. B[10][11][12]inding of RGD peptides to integrin αvβ3 can block the natural ligand binding and disrupt downstream signaling pathways, leading to anti-angiogenic and pro-apoptotic effects.

GLP-1 Receptor Signaling

GLP-1 receptor agonists are used in the treatment of type 2 diabetes. They mimic the action of the endogenous hormone GLP-1, which potentiates glucose-dependent insulin secretion from pancreatic β-cells.

[13]GLP-1 Receptor Signaling Pathway

GLP1_Signaling cluster_membrane Pancreatic β-cell Membrane GLP1R GLP-1 Receptor G_Protein Gs Protein GLP1R->G_Protein GLP1_Agonist GLP-1 Agonist GLP1_Agonist->GLP1R Binds & Activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Exocytosis Insulin Granule Exocytosis PKA->Insulin_Exocytosis ERK ERK1/2 PKA->ERK Epac2->Insulin_Exocytosis Epac2->ERK Gene_Transcription Gene Transcription (e.g., Insulin) ERK->Gene_Transcription

Caption: Simplified GLP-1 Receptor Signaling Pathway.

Conclusion

This compound is an indispensable tool in modern drug discovery, particularly in the realm of peptide-based therapeutics. Its ability to effectively protect the side-chain carboxyl group of aspartic acid during synthesis is critical for achieving high purity and yield of the target peptide. A thorough understanding of the experimental protocols for its use, as well as an awareness of potential side reactions and the biological pathways targeted by the resulting molecules, is essential for researchers in this field. The protocols and information provided herein serve as a valuable resource for the successful application of this compound in the development of novel drugs.

References

Application Notes and Protocols: L-Aspartic Acid 4-Benzyl Ester in Block Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of L-Aspartic acid 4-benzyl ester in the synthesis of advanced block copolymers. This document is intended to serve as a practical guide for researchers in polymer chemistry, materials science, and drug delivery, offering step-by-step methodologies for synthesis, purification, and characterization.

Introduction

This compound is a key monomer derivative for the synthesis of biocompatible and biodegradable polypeptides. Through ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride (NCA), it can be incorporated into various block copolymer architectures. These copolymers, particularly those with amphiphilic properties, are of significant interest for a range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and nanomedicine. The benzyl ester group serves as a protecting group for the carboxylic acid side chain, which can be later deprotected to yield a hydrophilic poly(L-aspartic acid) block. This versatility allows for the precise tuning of the physicochemical properties of the resulting materials.

Synthesis of Block Copolymers

The primary method for synthesizing block copolymers using this compound is the ring-opening polymerization of β-benzyl-L-aspartate N-carboxyanhydride (BLA-NCA). This process is typically initiated by a macroinitiator, such as amino-terminated poly(ethylene glycol) (mPEG-NH2), to yield well-defined diblock copolymers.

Experimental Protocols

Protocol 1: Synthesis of β-benzyl-L-aspartate N-carboxyanhydride (BLA-NCA)

This protocol details the synthesis of the BLA-NCA monomer from this compound using triphosgene.

Materials:

  • This compound

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Anhydrous Ethyl Acetate

  • Argon or Nitrogen gas supply

  • Standard glassware for air-sensitive reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon/nitrogen inlet, dissolve this compound in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of triphosgene (approximately 0.4 equivalents) in anhydrous THF to the cooled solution under a constant stream of argon/nitrogen.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the solution to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure to obtain a crude product.

  • Recrystallize the crude product from a mixture of anhydrous ethyl acetate and hexane to yield pure BLA-NCA as a white crystalline solid[1].

  • Dry the purified BLA-NCA under vacuum and store it in a desiccator at -20°C until use.

Protocol 2: Synthesis of PEG-b-poly(β-benzyl L-aspartate) (PEG-PBLA) Block Copolymer

This protocol describes the synthesis of an amphiphilic diblock copolymer by the ROP of BLA-NCA initiated by amino-terminated poly(ethylene glycol).

Materials:

  • β-benzyl-L-aspartate N-carboxyanhydride (BLA-NCA)

  • α-Methoxy-ω-amino poly(ethylene glycol) (mPEG-NH2)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Hexane

  • Anhydrous Ethyl Acetate

  • Argon or Nitrogen gas supply

  • Standard glassware for air-sensitive reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve mPEG-NH2 in anhydrous DCM.

  • In a separate flame-dried flask, dissolve the desired amount of BLA-NCA in a mixture of anhydrous DMF and DCM (e.g., 1:8 v/v).

  • Transfer the BLA-NCA solution to the mPEG-NH2 solution via a cannula under a positive pressure of argon.

  • Stir the reaction mixture at a controlled temperature (e.g., 35°C) for 2-3 days[2].

  • Monitor the polymerization by FT-IR spectroscopy, observing the disappearance of the characteristic NCA anhydride peaks (around 1850 and 1790 cm⁻¹).

  • Upon completion, precipitate the polymer by adding the reaction solution dropwise to a cold non-solvent, such as a mixture of hexane and ethyl acetate (e.g., 6:4 v/v)[2].

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator.

  • Dry the final PEG-PBLA block copolymer under vacuum overnight.

Protocol 3: Debenzylation of PEG-PBLA to PEG-b-poly(L-aspartic acid) (PEG-PAsp)

This protocol outlines the removal of the benzyl protecting group to yield the hydrophilic poly(L-aspartic acid) block.

Materials:

  • PEG-b-poly(β-benzyl L-aspartate) (PEG-PBLA)

  • 0.5 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • Dissolve the PEG-PBLA copolymer in a 0.5 M NaOH solution[2].

  • Stir the solution at room temperature for approximately 1 hour to facilitate the hydrolysis of the benzyl ester groups[2].

  • Transfer the resulting solution into a dialysis tube.

  • Dialyze the solution against deionized water for 2-3 days, with frequent changes of water, to remove sodium benzoate and excess NaOH.

  • Freeze-dry the dialyzed solution to obtain the final PEG-b-poly(L-aspartic acid) copolymer as a white solid.

Data Presentation

The following tables summarize the molecular characteristics of block copolymers synthesized using this compound derivatives.

Table 1: Molecular Weight and Polydispersity of Poly(γ-benzyl-L-glutamate-co-β-benzyl-L-aspartate) Copolymers

Monomer Ratio (G:A)Monomer Conversion (%)Mw ( g/mol )Mw/Mn (PDI)
9:183246003.85
1:96756002.76

Data adapted from a study on the copolymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) and β-benzyl-L-aspartate N-carboxyanhydride (BLA-NCA).

Table 2: Characterization of PEG-b-poly(β-benzyl L-aspartate) Block Copolymers

MacroinitiatorDP of PBLA (by ¹H NMR)Mw/Mn (PDI) (by SEC)
mPEG-NH₂ (Mw: 2,200)831.04

DP (Degree of Polymerization) of the PBLA block was determined from the peak intensity ratio of the methylene protons of PEG to the benzyl protons of PBLA in the ¹H-NMR spectrum. SEC (Size Exclusion Chromatography) was calibrated with PEG standards[2].

Visualization of Experimental Workflows

The following diagrams illustrate the key processes in the synthesis of block copolymers from this compound.

Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Copolymerization Block Copolymer Synthesis cluster_Deprotection Deprotection L-Aspartic_acid_4-benzyl_ester L-Aspartic acid 4-benzyl ester Reaction1 Reaction in Anhydrous THF L-Aspartic_acid_4-benzyl_ester->Reaction1 Triphosgene Triphosgene Triphosgene->Reaction1 Purification1 Recrystallization (Ethyl Acetate/Hexane) Reaction1->Purification1 BLA-NCA β-benzyl-L-aspartate N-carboxyanhydride (BLA-NCA) Reaction2 Ring-Opening Polymerization (ROP) BLA-NCA->Reaction2 Purification1->BLA-NCA mPEG-NH2 mPEG-NH₂ (Macroinitiator) mPEG-NH2->Reaction2 Purification2 Precipitation (Hexane/Ethyl Acetate) Reaction2->Purification2 PEG-PBLA PEG-b-poly(β-benzyl L-aspartate) (PEG-PBLA) Reaction3 Hydrolysis PEG-PBLA->Reaction3 Purification2->PEG-PBLA NaOH NaOH NaOH->Reaction3 Purification3 Dialysis Reaction3->Purification3 PEG-PAsp PEG-b-poly(L-aspartic acid) (PEG-PAsp) Purification3->PEG-PAsp

Caption: Workflow for the synthesis of PEG-b-poly(L-aspartic acid).

Characterization_Workflow cluster_Characterization Characterization Techniques cluster_Information Information Obtained Synthesized_Copolymer Synthesized Block Copolymer (e.g., PEG-PBLA) FTIR FT-IR Spectroscopy Synthesized_Copolymer->FTIR NMR ¹H NMR Spectroscopy Synthesized_Copolymer->NMR GPC Size Exclusion Chromatography (SEC/GPC) Synthesized_Copolymer->GPC FTIR_info Confirmation of Polymerization (Disappearance of NCA peaks) FTIR->FTIR_info NMR_info - Block Ratio Determination - Degree of Polymerization (DP) - Confirmation of Structure NMR->NMR_info GPC_info - Molecular Weight (Mw, Mn) - Polydispersity Index (PDI) GPC->GPC_info

Caption: Characterization workflow for poly(aspartic acid) block copolymers.

References

Application Note: Purification of L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Aspartic acid 4-benzyl ester is a crucial derivative of L-aspartic acid, widely utilized as a key intermediate in the synthesis of peptides and other complex bioactive molecules.[1] Its benzyl ester group serves as a protective moiety for the side-chain carboxyl group, preventing unwanted side reactions during the stepwise assembly of peptide chains. The purity of this compound is paramount, as it directly influences the yield and quality of the final synthesized product in drug development and research. This document provides detailed protocols for the purification of crude this compound, primarily through recrystallization, to achieve the high purity required for subsequent synthetic applications.

Physicochemical Properties

PropertyValue
CAS Number 2177-63-1[2]
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol [2]
Appearance Crystalline solid[3]
Melting Point ~225 °C (decomposition)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[3]
Storage Store at -20°C for short-term (1 month) or -80°C for long-term (6 months).[4]

Experimental Protocols

Two primary methods for the purification of this compound via recrystallization are detailed below. The choice of protocol may depend on the nature of the impurities present in the crude product and available laboratory equipment.

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol is adapted from a synthetic procedure where the final purification step involves crystallization from an ethanol-water mixture.[3]

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and filtration flask

  • Filter paper

  • Refrigerator or freezer

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add 80% ethanol (prepared by mixing 80 parts 95% ethanol with 20 parts deionized water) with stirring.[3]

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved.[3] Avoid boiling to prevent solvent loss.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and flask to remove them.

  • Crystallization: Place the hot, clear filtrate in a refrigerator or freezer and allow it to stand undisturbed for at least 8 hours.[3] Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration using a Buchner funnel.[3]

  • Drying: For optimal removal of residual solvent, lyophilize (freeze-dry) the purified solid until a constant weight is achieved.[3] The final product should be a pure, white crystalline solid.

Protocol 2: Recrystallization from Water with Pyridine Additive

This method is particularly useful for crude products synthesized via processes that may leave acidic or basic impurities. The addition of pyridine helps to modulate the pH of the crystallization medium.[5]

Materials and Equipment:

  • Crude this compound

  • Methyl tert-butyl ether (for optional pre-wash)

  • Deionized Water

  • Pyridine

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Suction filtration apparatus (Buchner funnel, flask)

  • Filter paper

  • Refrigerator (set to ~5°C)

  • Vacuum oven or desiccator with a desiccant (e.g., calcium chloride)

Methodology:

  • Pre-Wash (Optional): Wash the crude product with methyl tert-butyl ether to remove non-polar impurities and dry it under a vacuum.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in hot deionized water. Add a few drops of pyridine to the mixture.[5]

  • Hot Filtration: Filter the hot solution quickly to remove any undissolved particulate matter.[5]

  • Crystallization: Allow the filtrate to cool to room temperature, then store it in a refrigerator at approximately 5°C for 12 hours to facilitate complete crystallization.[5]

  • Isolation: Collect the separated crystals by suction filtration.[5]

  • Washing: Wash the collected crystals on the filter with a small amount of cold deionized water to remove any soluble impurities adhering to the crystal surface.[5]

  • Drying: Dry the purified crystals under vacuum over a suitable desiccant, such as calcium chloride, until a constant weight is obtained.[5]

Quantitative Data Summary

The following table summarizes key parameters from the described purification protocols.

ParameterProtocol 1: Aqueous EthanolProtocol 2: Water/Pyridine
Primary Solvent 80% Ethanol[3]Water[5]
Additive NonePyridine (catalytic amount)[5]
Dissolution Temp. Elevated (near boiling)[3]Hot[5]
Crystallization Temp. Refrigerated/Frozen[3]5°C[5]
Crystallization Time ≥ 8 hours[3]12 hours[5]
Drying Method Lyophilization (Freeze-drying)[3]Vacuum over desiccant[5]
Typical Purity >98.5% (achievable target)[6]>98.5% (achievable target)[6]
Reported Yield 90% (for overall synthesis & purification)[3]Not specified for purification alone

Visualized Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Purification_Workflow cluster_process Purification Process Crude Crude L-Aspartic acid 4-benzyl ester Dissolve Dissolution in Recrystallization Solvent (e.g., 80% EtOH or H₂O) Crude->Dissolve HotFilt Hot Filtration (To remove insoluble impurities) Dissolve->HotFilt Crystallize Cooling & Crystallization HotFilt->Crystallize Isolate Isolation of Crystals (Vacuum Filtration) Crystallize->Isolate Wash Washing of Crystals (with cold solvent) Isolate->Wash Dry Drying (Lyophilization or Vacuum) Wash->Dry Pure Pure L-Aspartic acid 4-benzyl ester Dry->Pure

Caption: General workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Characterization of L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid 4-benzyl ester is a crucial intermediate in peptide synthesis and drug development. Its purity and structural integrity are paramount for the successful synthesis of target molecules. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies described herein are essential for quality control, ensuring the identity, purity, and stability of this important building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄[1][2][3]
Molecular Weight 223.23 g/mol [1][3]
CAS Number 2177-63-1[1][2][3][4]
Appearance White to off-white crystalline powder[1][3]
Melting Point ~225 °C (decomposes)[3][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[4]
Optical Rotation [α]D²⁰ = +26 ± 2° (c=1 in 1N HCl)[1]

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of key functional groups and their connectivity.

3.1.1. Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.40m5HAromatic protons (C₆H₅)
~5.15s2HBenzyl CH₂
~4.00t1Hα-CH
~2.90d2Hβ-CH₂

3.1.2. Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~175C=O (Carboxylic acid)
~171C=O (Ester)
~136Aromatic C (quaternary)
~128.5Aromatic CH
~128.0Aromatic CH
~67Benzyl CH₂
~52α-CH
~38β-CH₂

3.1.3. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse program.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reversed-phase method is typically employed.

3.2.1. HPLC Purity Data

Purity (%)MethodReference
≥ 97%HPLC[1]
>98.5%HPLC[5]

3.2.2. Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • Start with a linear gradient of 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to provide information about its structure through fragmentation analysis.

3.3.1. Mass Spectrometry Data

Ionm/z (calculated)m/z (observed)
[M+H]⁺224.0866~224.1
[M+Na]⁺246.0686~246.1

3.3.2. Predicted Fragmentation Pattern

  • Loss of H₂O: [M+H-18]⁺

  • Loss of COOH: [M+H-45]⁺

  • Loss of the benzyl group: [M+H-91]⁺

  • Formation of the benzyl cation: [C₇H₇]⁺ at m/z 91.

3.3.3. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: An ESI-MS system, which can be coupled with an HPLC for LC-MS analysis.

  • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To study fragmentation, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound.

3.4.1. Predicted FT-IR Peak Assignments

Wavenumber (cm⁻¹)Functional GroupVibration
3400-2500O-H and N-HStretching (broad)
~3030Aromatic C-HStretching
~2950Aliphatic C-HStretching
~1735C=O (Ester)Stretching
~1690C=O (Carboxylic acid)Stretching
~1600, ~1495, ~1455Aromatic C=CStretching
~1250C-O (Ester)Stretching

3.4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Thermal Analysis (TGA/DSC)

Thermal analysis provides information on the thermal stability and decomposition profile of this compound.

3.5.1. Predicted Thermal Analysis Data

TechniqueObservationTemperature Range (°C)
DSC Endothermic event (decomposition)~225
TGA Significant weight loss>200

3.5.2. Experimental Protocol: TGA/DSC

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC, or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.

  • TGA Method:

    • Heat the sample from room temperature to 400 °C at a constant heating rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).

  • DSC Method:

    • Use a similar temperature program and atmosphere as the TGA method.

  • Data Analysis:

    • TGA: Analyze the thermogram for the onset temperature of decomposition and the percentage of weight loss.

    • DSC: Analyze the heat flow curve for endothermic or exothermic events, noting their onset and peak temperatures.

Visualized Workflows and Relationships

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolution HPLC HPLC Sample->HPLC Dissolution MS MS Sample->MS Dilution FT_IR FT_IR Sample->FT_IR Solid State Thermal_Analysis Thermal_Analysis Sample->Thermal_Analysis Solid State Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Purity_Assessment Purity_Assessment HPLC->Purity_Assessment MS->Structure_Confirmation Identity_Verification Identity_Verification FT_IR->Identity_Verification Thermal_Stability Thermal_Stability Thermal_Analysis->Thermal_Stability

Signaling_Pathways cluster_spectroscopy Spectroscopic Techniques cluster_chromatography Chromatographic Technique cluster_thermal Thermal Analysis NMR_Spectroscopy NMR Spectroscopy (¹H & ¹³C) Mass_Spectrometry Mass Spectrometry (ESI-MS) FTIR_Spectroscopy FT-IR Spectroscopy HPLC HPLC (Reversed-Phase) TGA_DSC TGA / DSC L_Aspartic_Acid_4_Benzyl_Ester L-Aspartic Acid 4-Benzyl Ester L_Aspartic_Acid_4_Benzyl_Ester->NMR_Spectroscopy Provides structural information L_Aspartic_Acid_4_Benzyl_Ester->Mass_Spectrometry Confirms molecular weight L_Aspartic_Acid_4_Benzyl_Ester->FTIR_Spectroscopy Identifies functional groups L_Aspartic_Acid_4_Benzyl_Ester->HPLC Determines purity L_Aspartic_Acid_4_Benzyl_Ester->TGA_DSC Assesses thermal stability

References

The Cornerstone of Bioactive Molecules: Application Notes on L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Aspartic acid 4-benzyl ester is a pivotal building block in the synthesis of a diverse array of bioactive molecules. As a derivative of the non-essential amino acid L-aspartic acid, its unique structural feature—the benzyl ester protecting the side-chain carboxyl group—is instrumental in preventing unwanted side reactions during complex chemical syntheses.[1] This strategic protection allows for precise control in the stepwise assembly of peptide chains and other intricate molecular architectures, making it an indispensable tool for researchers, scientists, and professionals in drug development.[1] These application notes provide a comprehensive overview of the role of this compound in the development of bioactive molecules, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Application in the Synthesis of Bioactive Peptides

This compound, often used in its N-terminally protected form (e.g., Boc-Asp(OBzl)-OH or Fmoc-Asp(OBzl)-OH), is a fundamental component in solid-phase peptide synthesis (SPPS).[2] The benzyl group's stability under the conditions used for the removal of temporary N-terminal protecting groups (like Boc or Fmoc) and its subsequent facile removal under specific conditions, such as catalytic hydrogenation, make it an ideal choice for side-chain protection.[1]

Synthesis of Substance P Analogs: Neurokinin-1 Receptor Antagonists

Substance P, a neuropeptide, plays a crucial role in pain transmission and inflammation by binding to the neurokinin-1 (NK-1) receptor.[3][4] Analogs of Substance P are synthesized to act as antagonists to the NK-1 receptor, offering therapeutic potential for managing these conditions.[5][6] The inclusion of an aspartic acid residue, protected as a benzyl ester during synthesis, is common in the design of these antagonists to modulate their pharmacological properties.

Synthesis of RGD Peptidomimetics: Integrin Antagonists

Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind to integrin receptors, which are involved in cell adhesion, signaling, and angiogenesis.[7][8] Cyclic RGD peptidomimetics are developed as antagonists of specific integrins, such as αvβ3, to inhibit these processes, with applications in cancer therapy and diagnostics.[8][9] this compound is a key starting material for introducing the crucial aspartic acid residue in these cyclic structures.[10]

Application in the Synthesis of Enzyme Inhibitors

The precise stereochemistry and functional groups of this compound make it a valuable precursor in the synthesis of various enzyme inhibitors.

Synthesis of Caspase Inhibitors

Caspases are a family of proteases that play a central role in apoptosis (programmed cell death).[11][12] The development of caspase inhibitors is a significant area of research for the treatment of diseases characterized by excessive or insufficient apoptosis. The aspartic acid residue is critical for the recognition of substrates by caspases, which cleave after an aspartate residue.[13] Consequently, many synthetic caspase inhibitors incorporate an aspartic acid mimetic, often derived from this compound, to target the enzyme's active site.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of molecules developed using this compound.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters for a Model Heptapeptide

ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/gMerrifield or PAM resin is commonly used for Boc-based synthesis.[16]
Coupling Efficiency (per step)>99%Monitored by the Kaiser test for primary amines.[17]
Boc-Asp(OBzl)-OH Coupling Time2 - 4 hoursMay require a double coupling to ensure completion.
Overall Crude Peptide Yield60 - 80%Dependent on peptide length and sequence complexity.
Final Purified Peptide Yield15 - 30%After purification by reverse-phase HPLC.

Table 2: Biological Activity of Bioactive Molecules Synthesized with this compound Derivatives

Bioactive Molecule ClassExample TargetParameterValue
Substance P Analog (Antagonist)NK-1 ReceptorpA27.1 - 7.2
Cyclic RGD Peptidomimetic (Antagonist)Integrin αvβ3IC507-fold lower than linear RGDfK[9]
Caspase InhibitorCaspase-3KiNanomolar range

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a Heptapeptide using Boc-Asp(OBzl)-OH

This protocol outlines the manual solid-phase synthesis of a model heptapeptide containing an Asp(OBzl) residue on a Merrifield resin using Boc chemistry.

1. Resin Preparation:

  • Swell 1 g of Merrifield resin (0.8 mmol/g substitution) in dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Wash the resin with DCM (3 x 10 mL).

2. Attachment of the First Amino Acid (Boc-Leu-OH):

  • Dissolve Boc-Leu-OH (2 equivalents) and cesium carbonate (1 equivalent) in a mixture of DMF and water.

  • Add the solution to the resin and heat at 50°C for 24 hours.

  • Wash the resin with DMF, DMF/water, and DCM (3 x 10 mL each).

  • Dry the resin under vacuum.

3. Peptide Chain Elongation (One Cycle for Boc-Asp(OBzl)-OH):

  • Deprotection:
  • Wash the resin with DCM (3 x 10 mL).
  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes.[16]
  • Wash the resin with DCM (3 x 10 mL) and isopropanol (3 x 10 mL).
  • Neutralization:
  • Wash the resin with DCM (3 x 10 mL).
  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM and agitate for 10 minutes.
  • Wash the resin with DCM (3 x 10 mL).
  • Coupling (Boc-Asp(OBzl)-OH):
  • In a separate flask, dissolve Boc-Asp(OBzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
  • Cool the solution to 0°C and add DIC (3 equivalents).
  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.
  • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Repeat Step 3 for the remaining amino acids in the sequence.

5. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Transfer the resin to an HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) and stir at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

6. Purification:

  • Precipitate the crude peptide with cold diethyl ether.

  • Wash the precipitate with cold ether and dry under vacuum.

  • Dissolve the crude peptide in an appropriate aqueous buffer and purify by preparative reverse-phase HPLC.

  • Analyze the purified fractions by analytical HPLC and mass spectrometry.

Protocol 2: Solution-Phase Synthesis of a Dipeptide Sweetener Precursor

This protocol describes the synthesis of a precursor to a dipeptide sweetener using this compound.

1. N-Protection of this compound:

  • Suspend this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water).

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) and a base (e.g., sodium bicarbonate, 2 equivalents).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the Boc-Asp(OBzl)-OH into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the protected amino acid.

2. Coupling with Phenylalanine Methyl Ester:

  • Dissolve Boc-Asp(OBzl)-OH (1 equivalent) and phenylalanine methyl ester hydrochloride (1 equivalent) in DMF.

  • Add a coupling agent such as HBTU (1.1 equivalents) and a base like DIEA (2.5 equivalents).

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and evaporate the solvent.

  • Purify the resulting dipeptide by column chromatography on silica gel.

3. Deprotection:

  • To remove the Boc group, dissolve the dipeptide in a solution of TFA in DCM.

  • To remove the benzyl ester, subject the dipeptide to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like methanol.

Signaling Pathways and Logical Relationships

The bioactive molecules synthesized using this compound exert their effects by modulating specific signaling pathways.

Substance P / NK-1 Receptor Signaling Pathway

Substance P binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit.[3] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[18] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[19] These events contribute to neuronal excitation and the transmission of pain signals.[18][19] Antagonists developed from this compound derivatives block this pathway by preventing Substance P from binding to the NK-1 receptor.

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C DAG->PKC Activates Response Neuronal Excitation (Pain Signal) Ca2->Response PKC->Response

Substance P/NK-1 Receptor Signaling Pathway
RGD / Integrin Signaling Pathway

RGD peptides bind to integrins, transmembrane receptors that mediate cell-matrix adhesion.[20] This binding can trigger a variety of downstream signaling pathways, including the activation of focal adhesion kinase (FAK) and Src family kinases.[20] These kinases then phosphorylate other proteins, leading to the activation of pathways such as the Ras-MAPK pathway, which promotes cell proliferation and survival.[20] RGD peptidomimetic antagonists prevent these interactions, thereby inhibiting cell adhesion, migration, and angiogenesis.[8]

Integrin_Signaling cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RGD RGD Peptide Integrin Integrin (αvβ3) RGD->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates Ras Ras-MAPK Pathway Src->Ras Response Cell Proliferation & Survival Ras->Response

RGD/Integrin Signaling Pathway
Caspase Activation Pathway

Caspase inhibitors synthesized from this compound derivatives function by blocking the proteolytic cascade of apoptosis.[14] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[12][21] Both pathways converge on the activation of executioner caspases (e.g., caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.[11][22]

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 DNA_Damage DNA Damage Mitochondria Mitochondria DNA_Damage->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caspase Activation Pathways

Conclusion

This compound is a versatile and essential reagent in the synthesis of a wide range of bioactive molecules. Its role as a protected amino acid in peptide synthesis has enabled the development of potent and selective modulators of biological processes, from neurotransmission to cell adhesion and apoptosis. The protocols and data presented herein provide a foundational resource for researchers and scientists in the ongoing quest for novel therapeutics. The continued exploration of molecules derived from this valuable building block promises to yield further advancements in medicine and biotechnology.

References

Application Notes: Synthesis and Utility of L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Aspartic acid 4-benzyl ester is a critical intermediate in the fields of peptide synthesis, drug discovery, and medicinal chemistry.[1][2] The selective protection of the β-carboxyl group of L-aspartic acid with a benzyl group allows for controlled peptide chain elongation and the synthesis of complex polypeptides. This protecting group strategy is essential to prevent unwanted side reactions at the side chain carboxyl, ensuring the correct amino acid sequence during solid-phase peptide synthesis (SPPS) and solution-phase methods. The benzyl ester can be selectively removed under specific conditions, such as hydrogenolysis, which allows for further modification at the β-carboxyl position or the completion of the peptide synthesis.

Key Applications

  • Peptide Synthesis: As a fundamental building block, this compound is incorporated into peptide chains. The benzyl group protects the side-chain carboxylate from participating in amide bond formation.[1]

  • Drug Development: It serves as a key raw material in the research and development of new pharmaceuticals, particularly in the synthesis of peptide-based drugs and sweeteners.[1][3]

  • Biochemical Research: This compound is utilized in the study of metabolic pathways and enzyme activities, providing valuable insights into cellular functions.[2]

Experimental Protocols

Several methods have been developed for the selective esterification of L-aspartic acid to its 4-benzyl ester. The choice of method often depends on the desired scale, yield, and purity requirements.

Protocol 1: Acetyl Chloride-Mediated Esterification

This protocol describes a process for the preparation of L-aspartic acid 4-(phenylmethyl) ester using acetyl chloride in benzyl alcohol.[4]

Materials:

  • L-Aspartic acid

  • Benzyl alcohol

  • Acetyl chloride

  • Pyridine

  • 5N Aqueous sodium hydroxide solution

  • Dilute aqueous hydrochloric acid

  • 2-Propanol

Procedure:

  • Cool a solution of 132.6 g (1.69 mol) of acetyl chloride in 2,500 ml (24.04 mol) of benzyl alcohol to 0°C.

  • With agitation, add 133.1 g (1.00 mol) of L-aspartic acid in incremental portions.

  • Stir the mixture for 3 days at room temperature.

  • Add 133.3 g (1.68 mol) of pyridine in incremental portions to the resulting solution.

  • Continue agitation for 12 hours at room temperature.

  • Suction off the separated product.

  • Concentrate the mother liquor and washing liquid to dryness under vacuum at a bath temperature of 30°-40°C.

  • Dissolve the residue in 5N aqueous sodium hydroxide solution.

  • Adjust the pH of the solution to 2.77 with dilute aqueous hydrochloric acid and stir for one hour at room temperature.

  • Filter the precipitated aspartic acid, wash with water and 2-propanol, and dry under vacuum over calcium chloride.

Protocol 2: p-Toluenesulfonic Acid Catalyzed Esterification in Cyclohexane

This method provides a scalable, one-pot procedure for preparing (S)-dibenzyl aspartate p-toluenesulfonate, which can be subsequently converted to the desired mono-ester.[5] A variation of this is also used for direct dibenzyl ester synthesis.

Materials:

  • L-Aspartic acid

  • p-Toluenesulfonic acid monohydrate

  • Benzyl alcohol

  • Cyclohexane

  • Isopropyl alcohol

Procedure:

  • In a flask equipped with a Dean-Stark trap, combine L-aspartic acid (20 g, 0.150 mol), p-toluenesulfonic acid (34.2 g, 0.180 mol), benzyl alcohol (77.6 mL, 0.750 mol), and cyclohexane (160 mL).[5]

  • Heat the mixture at reflux with vigorous stirring for 6 hours, collecting the water that forms in the Dean-Stark trap.[5]

  • Cool the reaction mixture to 40°C and add isopropyl alcohol (200 mL).[5]

  • Stir the suspension for 1 hour, then filter the solid product.[5]

  • Wash the filter cake with isopropyl alcohol and dry to yield (S)-dibenzyl aspartate p-toluenesulfonate.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols.

MethodKey ReagentsMolar Ratio (Aspartic Acid:Reagent)Reaction TimeTemperatureYieldReference
Acetyl Chloride-MediatedBenzyl alcohol, Acetyl chloride, Pyridine1:24:1.69:1.683 daysRoom Temperature~52%[4]
p-TSA in Cyclohexane (Dibenzyl Ester)Benzyl alcohol, p-Toluenesulfonic acid, Cyclohexane1:5:1.26 hoursReflux94%[5]
p-TSA in Benzene (Dibenzyl Ester)Benzyl alcohol, p-Toluenesulfonic acid, Benzene1:6:1.0216 hoursReflux82%

Visualizations

Logical Workflow for this compound Synthesis

cluster_start Starting Materials cluster_reaction Esterification Reaction cluster_workup Work-up and Purification cluster_product Final Product start1 L-Aspartic Acid reaction Mixing and Reaction (Controlled Temperature and Time) start1->reaction start2 Benzyl Alcohol start2->reaction start3 Acid Catalyst (e.g., Acetyl Chloride, p-TSA) start3->reaction neutralization Neutralization (if applicable) reaction->neutralization precipitation Precipitation / Crystallization neutralization->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying product This compound drying->product cluster_synthesis Peptide Chain Elongation cluster_incorporation Incorporation of Asp(OBzl) cluster_final Final Steps cluster_product Final Peptide start Resin-Bound Peptide coupling Coupling with Fmoc-AA-OH start->coupling deprotection Fmoc Deprotection coupling->deprotection repeat Repeat Cycles deprotection->repeat asp_coupling Couple with Fmoc-Asp(OBzl)-OH deprotection->asp_coupling repeat->coupling final_deprotection Side-Chain Deprotection (including Benzyl Ester) asp_coupling->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage purification Purification cleavage->purification peptide Purified Peptide purification->peptide

References

Troubleshooting & Optimization

Technical Support Center: Aspartimide Formation with L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing aspartimide formation when using L-Aspartic acid 4-benzyl ester (Asp(OBzl)) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern when using this compound?

A1: Aspartimide formation is an intramolecular side reaction that occurs during peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The backbone amide nitrogen following an aspartic acid residue nucleophilically attacks the side-chain β-carbonyl group, forming a five-membered succinimide ring known as an aspartimide.[1][3] This is problematic for several reasons:

  • Formation of Impurities: The aspartimide ring can be opened by nucleophiles like piperidine (used for Fmoc deprotection) or water, leading to the formation of a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, where the peptide chain is connected to the side-chain carboxyl group.[1]

  • Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during aspartimide formation, leading to the incorporation of D-Asp instead of L-Asp in the peptide sequence.[4]

  • Chain Termination: In some instances, the aspartimide intermediate can lead to the termination of the peptide chain.[2]

  • Purification Challenges: The resulting byproducts, particularly the β-peptide, have the same mass as the target peptide and often exhibit similar chromatographic behavior, making purification exceedingly difficult.[4]

The benzyl ester of aspartic acid is particularly susceptible to this side reaction compared to bulkier protecting groups.[2]

Q2: Which peptide sequences are most prone to aspartimide formation with Asp(OBzl)?

A2: The propensity for aspartimide formation is highly sequence-dependent. The risk is significantly elevated when the amino acid C-terminal to the Asp(OBzl) residue has a small, sterically unhindered side chain. The most problematic sequences include:

  • Asp-Gly: This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][3]

  • Asp-Asn

  • Asp-Ser

  • Asp-Ala

Q3: What are the primary strategies to prevent aspartimide formation when using Asp(OBzl)?

A3: There are three main strategies to mitigate aspartimide formation:

  • Modification of Fmoc Deprotection Conditions: Altering the reagents used to remove the Fmoc protecting group can significantly reduce the incidence of the side reaction.[5]

  • Use of Sterically Hindered Asp Side-Chain Protecting Groups: While this guide focuses on the use of the benzyl ester, it is important to note that employing bulkier protecting groups is a highly effective preventative measure.

  • Backbone Protection: Modifying the backbone amide nitrogen of the amino acid following the Asp residue prevents it from acting as a nucleophile, thus completely inhibiting aspartimide formation.[5]

Troubleshooting Guides

Issue 1: Significant ( >10%) aspartimide-related impurities detected by HPLC/MS.

Root Cause Analysis: The standard Fmoc deprotection conditions (20% piperidine in DMF) are too harsh for peptide sequences containing Asp(OBzl), especially in susceptible motifs. The benzyl ester provides minimal steric protection to the β-carbonyl, making it highly susceptible to nucleophilic attack by the backbone amide.

Solutions:

  • Immediate Action: Modify the Fmoc deprotection conditions.

    • Option A: Use a Weaker Base: Replace 20% piperidine in DMF with 5% piperazine in DMF. Piperazine is less basic and has been shown to reduce aspartimide formation.[6][7]

    • Option B: Add an Acidic Additive: Incorporate an acidic additive into the deprotection solution to buffer the basicity. A common and effective solution is 20% piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt).[5]

  • For Future Syntheses:

    • Strongly consider alternative protecting groups: For sequences known to be at high risk for aspartimide formation, the most effective solution is to use a bulkier side-chain protecting group. See the data in Table 2 for a comparison.

    • Incorporate backbone protection: For particularly challenging sequences like Asp-Gly, using a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH, will completely prevent aspartimide formation.[5]

Issue 2: Low coupling efficiency of the amino acid following Asp(OBzl).

Root Cause Analysis: While focusing on preventing aspartimide formation during deprotection, it's crucial not to compromise the efficiency of the subsequent coupling step. Some modified deprotection conditions or the presence of a sterically hindered environment around the Asp residue can impact the incoming amino acid's ability to couple effectively.

Solutions:

  • Optimize Coupling Protocol:

    • Increase Coupling Time: Extend the coupling time for the amino acid following Asp(OBzl) to ensure the reaction goes to completion. Monitor the reaction using a Kaiser test.

    • Use a Stronger Coupling Reagent: Employ a more potent coupling reagent like HATU or HCTU for this specific coupling step.

    • Double Coupling: If the Kaiser test is still positive after an extended coupling time, perform a second coupling of the same amino acid.

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with Piperazine and HOBt

This protocol is recommended when using Fmoc-Asp(OBzl)-OH in a sequence with a moderate to high risk of aspartimide formation.

  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 5% (v/v) piperazine and 0.1 M HOBt in DMF.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution to the resin.

    • Gently agitate the resin for 2 x 10 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 1 minute).

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-amino acid.

Protocol 2: Standard Fmoc Deprotection with an Acidic Additive

This is an alternative to Protocol 1 and can be effective in reducing aspartimide formation.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution to the resin.

    • Gently agitate the resin for 2 x 10 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 1 minute).

  • Proceed to Coupling: The resin is now ready for the next coupling step.

Quantitative Data

The choice of side-chain protecting group for aspartic acid has a profound impact on the extent of aspartimide formation. The following tables summarize comparative data.

Table 1: Rate Constants for Aspartimide Formation of a Tetrapeptide with Different Asp Protecting Groups in HF-anisole (9:1, v/v) [5]

Temperature (°C)Asp(OBzl) Rate Constant (s⁻¹)Asp(OC Hex) Rate Constant (s⁻¹)
-156.2 x 10⁻⁶~2.1 x 10⁻⁶
073.6 x 10⁻⁶~24.5 x 10⁻⁶

Note: The rate constants for the cyclohexyl (OC Hex) ester are approximately three times slower than for the benzyl ester.

Table 2: Comparison of Aspartimide Formation with Various Side-Chain Protecting Groups

Fmoc-Asp DerivativeAspartimide Formation LevelReference
Fmoc-Asp(OBzl)-OHHigh[2]
Fmoc-Asp(OtBu)-OHHigh (Baseline)[8]
Fmoc-Asp(OMpe)-OHSignificantly Reduced[8]
Fmoc-Asp(OEpe)-OHExtremely Low[8]
Fmoc-Asp(OPhp)-OHExtremely Low[8]
Fmoc-Asp(OBno)-OHExtremely Low[8][9]

Visualizations

Mechanism of Aspartimide Formation

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_reaction Base-Catalyzed Cyclization cluster_products Undesired Products Peptide_Start ...-NH-CH(R)-CO- Asp Asp(OBzl) Next_AA -NH-CH(R')-CO-... Attack Nucleophilic Attack Asp->Attack 2. Deprotonation Deprotonation of Backbone Amide Next_AA->Deprotonation 1. Piperidine Piperidine (Base) Aspartimide Aspartimide Intermediate (Succinimide Ring) Attack->Aspartimide Alpha_Peptide α-Aspartyl Peptide (Racemized) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Aspartyl Peptide Aspartimide->Beta_Peptide

Caption: Base-catalyzed formation of an aspartimide intermediate from an Asp(OBzl) residue.

Decision Workflow for Asp(OBzl) Containing Peptides

Decision_Workflow Start Start Synthesis with Fmoc-Asp(OBzl)-OH Check_Sequence Is the sequence Asp-Gly, Asp-Asn, or Asp-Ser? Start->Check_Sequence High_Risk High Risk of Aspartimide Formation Check_Sequence->High_Risk Yes Low_Risk Lower Risk Check_Sequence->Low_Risk No Modified_Deprotection Use Modified Fmoc Deprotection: - 5% Piperazine / 0.1M HOBt - 20% Piperidine / 0.1M HOBt High_Risk->Modified_Deprotection Standard_Deprotection Standard Deprotection with Careful Monitoring Low_Risk->Standard_Deprotection Coupling Couple Next Amino Acid Modified_Deprotection->Coupling Standard_Deprotection->Coupling Monitor_Purity Monitor Purity by HPLC/MS after each critical step Coupling->Monitor_Purity End Continue Synthesis Monitor_Purity->End

Caption: Decision-making process for managing aspartimide risk with Asp(OBzl).

References

Technical Support Center: Synthesis and Application of L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Aspartic acid 4-benzyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and subsequent use of this critical amino acid derivative. The following guides and FAQs address specific side reactions and provide actionable protocols to improve yield, purity, and chiral integrity.

Frequently Asked Questions & Troubleshooting

Q1: What are the primary side reactions of concern when synthesizing or using this compound?

The two most significant side reactions are racemization and aspartimide formation.[1][2] this compound is a key intermediate in organic synthesis, particularly for oligopeptides and polypeptides.[2]

  • Racemization: This is the conversion of the L-enantiomer into a mixture of L- and D-enantiomers, resulting in a loss of optical purity.[1][2] This is a critical issue as the biological activity of most peptides is dependent on their specific chirality. The reaction temperature during synthesis is a crucial factor influencing the extent of racemization.[1]

  • Aspartimide Formation: This is a major challenge, especially during Solid Phase Peptide Synthesis (SPPS) using the Fmoc chemistry methodology.[3] It involves the cyclization of the aspartic acid residue to form a succinimide derivative (aspartimide). This side reaction is particularly common in peptide sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and can be catalyzed by both acidic and basic conditions.[4]

Q2: My product exhibits low optical purity. What are the likely causes of racemization and how can it be prevented?

Significant racemization can occur during the esterification of L-aspartic acid with benzyl alcohol, particularly at elevated temperatures and in certain solvents.[1][2] Solvents like toluene and benzyl alcohol itself have been shown to cause considerable racemization.[1][2]

To maintain high enantiomeric purity, the choice of solvent and careful temperature control are paramount. Using cyclohexane as a water-azeotroping solvent has been demonstrated to prevent racemization and produce an enantiomerically pure product.[1][2]

Q3: I suspect aspartimide formation is occurring during my solid-phase peptide synthesis (SPPS). How can I confirm this and what steps can I take to suppress it?

Aspartimide formation is a persistent challenge in Fmoc-based SPPS.[3] The resulting five-membered ring is susceptible to nucleophilic attack. In Fmoc synthesis, the piperidine used for deprotection can attack the aspartimide ring, leading to the formation of both the desired α-peptide, the undesired β-peptide (a rearrangement product), and piperidide-conjugated side products.[4]

Confirmation: The formation of these side products can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The aspartimide intermediate itself is a neutral loss of water from the parent peptide, while the rearranged β-peptide will have the same mass but a different retention time on HPLC.

Prevention Strategies:

  • Acid Additives: The addition of small amounts of organic acids to the standard Fmoc cleavage agent (piperidine) has been shown to efficiently prevent the formation of aspartimide side products.[5][6]

  • Protecting Groups: Employing specialized ester-protecting groups on the β-carboxyl of the aspartic acid can minimize cyclization.[3]

  • Backbone Protection: Incorporating a protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, on the α-nitrogen of the amino acid preceding the aspartic acid residue can physically block aspartimide formation.[4]

Q4: Are there any specific peptide sequences that are known to be more problematic for aspartimide formation?

Yes, peptide sequences that have an aspartic acid residue followed by a small, unhindered amino acid are particularly prone to this side reaction. The most commonly cited problematic sequences are Asp-Gly, Asp-Ala, and Asp-Ser.[4] The conformational flexibility of these sequences allows the peptide backbone to adopt a conformation that facilitates the nucleophilic attack of the backbone nitrogen on the side-chain ester, initiating the cyclization.

Data Summary

The choice of solvent has a critical impact on the enantiomeric purity of the final product during synthesis. The following table summarizes the observed enantiomeric excess (e.e.) when synthesizing dibenzyl aspartate p-toluenesulfonate in different solvents.

SolventReaction ConditionsEnantiomeric Excess (e.e.)Reference
Cyclohexane Reflux with Dean-Stark trapEnantiomerically Pure[1][2]
Toluene Reflux<10%[1]
Benzyl Alcohol Reflux (after 6h)~65%[1]

Visual Guides

The following diagrams illustrate the reaction pathways and a troubleshooting workflow.

start L-Aspartic Acid + Benzyl Alcohol conditions Synthesis Conditions: Acid Catalyst, Solvent, Temp. start->conditions main_product Desired Product: This compound spps_conditions SPPS Conditions: Base (e.g., Piperidine) main_product->spps_conditions side_reaction1 Side Reaction 1: Racemization side_product1 Side Product: D/L Mixture side_reaction1->side_product1 side_reaction2 Side Reaction 2: Aspartimide Formation (during subsequent peptide synthesis) side_product2 Side Products: α-peptide, β-peptide, Piperidide Adducts side_reaction2->side_product2 conditions->main_product Correct Conditions (e.g., Cyclohexane) conditions->side_reaction1 Incorrect Conditions (e.g., Toluene, High Temp.) spps_conditions->side_reaction2 Prone Sequences (e.g., Asp-Gly)

Caption: Reaction pathway for the synthesis and use of this compound, highlighting major side reactions.

start Problem Encountered: Low Yield or Purity analysis Perform Analysis: HPLC, Chiral HPLC, MS start->analysis identify Side Product Identified? analysis->identify racemization Racemization Detected (Low Optical Purity) identify->racemization Yes aspartimide Aspartimide-Related Products Detected identify->aspartimide Yes unknown Unknown Impurity identify->unknown No solve_rac Solution: 1. Change solvent to cyclohexane. 2. Ensure strict temperature control. racemization->solve_rac solve_asp Solution: 1. Add organic acid to piperidine. 2. Use alternative protecting groups. 3. Consider backbone protection. aspartimide->solve_asp further_investigation Further investigation needed: Check starting materials, reagents, and reaction setup. unknown->further_investigation

Caption: Troubleshooting workflow for identifying and mitigating side reactions.

Key Experimental Protocols

Protocol 1: Synthesis of (S)-Dibenzyl Aspartate p-Toluenesulfonate with Minimized Racemization

This protocol is adapted from a procedure demonstrated to produce an enantiomerically pure product by avoiding problematic solvents.[1]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine L-aspartic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane. The volume of cyclohexane should be sufficient to create a second, clear upper phase.

  • Azeotropic Distillation: Vigorously stir the mixture and heat to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue reflux for approximately 6 hours until no more water is collected.

  • Cooling and Precipitation: Cool the reaction mixture to approximately 40°C. Add isopropyl alcohol to the mixture to induce precipitation of the product.

  • Isolation: Stir the resulting suspension for 1 hour at room temperature to ensure complete precipitation.

  • Purification: Collect the white solid product by filtration. Wash the filter cake with fresh isopropyl alcohol and dry under vacuum. The resulting (S)-dibenzyl aspartate p-toluenesulfonate should be obtained in high yield and high enantiomeric purity.[1]

Protocol 2: Minimizing Aspartimide Formation during Fmoc-SPPS Deprotection

This method modifies the standard deprotection step in Fmoc-based solid-phase peptide synthesis to suppress the formation of aspartimide.[5][6]

  • Prepare Modified Deprotection Solution: Create a 20% (v/v) solution of piperidine in N,N-Dimethylformamide (DMF).

  • Add Acid Additive: To this solution, add a small amount of an organic acid. For example, add acetic acid or formic acid to a final concentration of 0.1 M.

  • Deprotection Step: Use this modified piperidine solution for the Fmoc deprotection steps of the peptide synthesis, especially after coupling an amino acid to an aspartic acid residue.

  • Standard Procedure: Follow the standard SPPS protocol for washing and subsequent coupling steps. The presence of the acid slightly reduces the basicity of the deprotection solution, thereby suppressing the base-catalyzed cyclization to the aspartimide intermediate.[5][6]

References

Technical Support Center: Synthesis of L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of L-Aspartic acid 4-benzyl ester, a crucial intermediate in peptide synthesis and pharmaceutical development.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for synthesizing this compound?

A1: The primary strategies involve the selective esterification of the β-carboxyl group of L-aspartic acid. Key approaches include:

  • Direct Esterification: Reacting L-aspartic acid directly with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). This method is straightforward but can lead to the formation of the diester and other side products.[2][3]

  • Protected Amino Acid Esterification: The amino group is first protected (e.g., with a Boc group), followed by esterification of the β-carboxyl group, and subsequent deprotection. This multi-step process offers better selectivity and higher purity.[4]

  • Esterification using Benzyl Halides: The carboxyl group can be converted to its carboxylate salt and then reacted with benzyl chloride or benzyl bromide.[5]

Q2: Why is protecting the α-carboxyl and amino groups often necessary?

A2: L-aspartic acid has two carboxyl groups (α and β) and one amino group. Protecting the α-carboxyl and amino functions is crucial to prevent unwanted side reactions during the esterification of the β-carboxyl group. This ensures regioselectivity, leading to a higher yield of the desired 4-benzyl ester and simplifying the purification process.

Q3: What is the role of this compound in peptide synthesis?

A3: It serves as an essential building block. The benzyl ester group protects the side-chain carboxyl group of aspartic acid during the stepwise assembly of peptide chains. This protection prevents the side chain from interfering with the peptide bond formation. The benzyl group can be selectively removed under specific conditions, typically hydrogenolysis, once the peptide synthesis is complete.

Q4: What are the critical parameters to control for a high-yield synthesis?

A4: Key parameters include:

  • Reaction Temperature: Must be carefully controlled to prevent side reactions and racemization.[2][6]

  • Choice of Solvent: The solvent can influence reaction rates and solubility of reactants, impacting the overall yield.[2]

  • Molar Ratios of Reactants: Optimizing the ratio of L-aspartic acid, benzyl alcohol (or benzyl halide), and catalyst is essential for driving the reaction to completion and minimizing byproducts.[6]

  • pH Control: In methods involving protection/deprotection steps or base-catalyzed reactions, maintaining the optimal pH is critical to prevent side reactions like aspartimide formation.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Overall Yield

Q: My synthesis results in a consistently low yield. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors, from incomplete reactions to product loss during workup. Refer to the decision tree below for a systematic approach to troubleshooting.

LowYieldTroubleshooting Start Low Yield Detected IncompleteReaction Incomplete Reaction? Start->IncompleteReaction WorkupLoss Product Loss During Workup? Start->WorkupLoss SideReactions Significant Side Reactions? Start->SideReactions Sol_TimeTemp Increase reaction time or temperature. Monitor reaction via TLC/HPLC. IncompleteReaction->Sol_TimeTemp Yes Sol_Reagents Check reagent purity and activity. Use fresh catalyst/reagents. IncompleteReaction->Sol_Reagents Yes Sol_Extraction Optimize extraction pH. Use appropriate organic solvent. Perform multiple extractions. WorkupLoss->Sol_Extraction Yes Sol_Purification Re-evaluate purification method (crystallization solvent, column chromatography). WorkupLoss->Sol_Purification Yes Sol_Protect Implement N-protection (e.g., Boc) to improve selectivity. SideReactions->Sol_Protect Yes Sol_Conditions Adjust reaction conditions (e.g., lower temperature) to minimize byproduct formation. SideReactions->Sol_Conditions Yes

Caption: Troubleshooting decision tree for low yield.

Problem 2: Formation of Impurities (Diester, Aspartimide)

Q: My final product is contaminated with significant impurities, such as the dibenzyl ester or aspartimide. How can I prevent their formation?

A:

  • Dibenzyl Ester Formation: This occurs when both carboxyl groups are esterified. To minimize this, you can:

    • Use a protecting group strategy for the α-carboxyl group.

    • Carefully control the stoichiometry of the esterifying agent (benzyl alcohol or benzyl halide). A process using 1-5 moles of acetyl chloride per mole of aspartic acid in benzyl alcohol has been shown to favor the 4-ester.[6]

  • Aspartimide Formation: This is a common side reaction, especially under basic conditions used for Fmoc-deprotection in peptide synthesis, or during base-catalyzed esterification.[8][9] It involves the cyclization of the aspartyl residue. To prevent this:

    • Avoid prolonged exposure to strong bases.

    • Use sterically hindered protecting groups on the β-carboxyl group.[9]

    • Employ additives like 1-hydroxybenzotriazole (HOBt) during coupling reactions, which can catalyze the desired reaction without enhancing the rate of ring closure.[8]

Problem 3: Racemization of the Chiral Center

Q: How can I ensure the chiral integrity of the L-aspartic acid is maintained during synthesis?

A: Racemization can occur, particularly under harsh acidic or basic conditions or at elevated temperatures.

  • Solvent Choice: The choice of solvent can significantly impact racemization. For instance, in the synthesis of dibenzyl aspartate p-toluenesulfonate, using cyclohexane as a water-azeotroping solvent was shown to prevent the racemization that occurred when using toluene or benzyl alcohol alone.[2]

  • Mild Reaction Conditions: Employing mild reaction conditions is paramount. This includes using moderate temperatures and avoiding excessively strong acids or bases.[4] A process for preparing the 4-(phenylmethyl) ester specifies conducting the exothermic phase of the reaction at temperatures between -10°C and +20°C.[6]

Quantitative Data Summary

The following tables summarize yields from various synthesis protocols found in the literature.

Table 1: Multi-Step Synthesis via N-Boc Protection

StepReagentsSolventYieldPurityReference
N-Boc ProtectionDi-tert-butyl dicarbonate, TriethylamineMethanol--[4]
EsterificationBenzyl bromideAcetonitrile/DMF--[4]
Boc DeprotectionHCl/DioxaneDioxane--[4]
Overall --70-80% >98.5% [4]

Table 2: Direct Esterification Methods

MethodCatalyst/Key ReagentSolventReaction TimeTemperatureYieldReference
Sulfuric AcidConc. H₂SO₄Benzyl Alcohol / Ether24 hRoom Temp.90%[3]
Acetyl ChlorideAcetyl ChlorideBenzyl Alcohol3 daysRoom Temp.Not specified[6]
p-Toluenesulfonic AcidTsOHCyclohexane / Benzyl Alcohol6 hReflux94% (as TsOH salt)[2]

Experimental Protocols

Protocol 1: Synthesis via Direct Esterification with p-Toluenesulfonic Acid (TsOH) This protocol is adapted for the synthesis of the related (S)-Dibenzyl aspartate p-toluenesulfonate, which illustrates a high-yield, one-pot method that minimizes racemization.[2]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine L-aspartic acid (0.150 mol), p-toluenesulfonic acid monohydrate (0.180 mol, 1.2 equiv), and benzyl alcohol (0.750 mol, 5 equiv).

  • Solvent Addition: Add cyclohexane (approx. 160 mL). The mixture will form two clear phases.

  • Azeotropic Distillation: Heat the mixture to reflux under vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue for approximately 6 hours.

  • Product Isolation: Cool the reaction mixture to 40°C. Add isopropyl alcohol (approx. 200 mL) to induce precipitation.

  • Filtration and Drying: Stir the resulting suspension for 1 hour at room temperature. Collect the white solid product by filtration, wash with isopropyl alcohol, and dry under vacuum. The expected product is the p-toluenesulfonate salt of the ester.

ProtocolWorkflow Start Combine Reactants: L-Aspartic Acid, TsOH, Benzyl Alcohol AddSolvent Add Cyclohexane (Azeotroping Agent) Start->AddSolvent Reflux Heat to Reflux (6h) with Dean-Stark Trap AddSolvent->Reflux Cool Cool to 40°C Reflux->Cool Precipitate Add Isopropyl Alcohol to Precipitate Product Cool->Precipitate Filter Filter, Wash, and Dry the Solid Product Precipitate->Filter End Final Product: Ester (TsOH Salt) Filter->End

Caption: Experimental workflow for direct esterification.

Protocol 2: General N-Boc Protected Synthesis Route This protocol outlines the general steps for a selective synthesis using a protecting group strategy.[4]

  • N-Protection: Dissolve L-aspartic acid in a suitable solvent system (e.g., methanol or THF/water). Add a base (e.g., triethylamine or sodium bicarbonate) followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature overnight. Acidify and extract the N-Boc-L-aspartic acid.

  • Selective β-Esterification: The method for this step varies. One approach is to form an anhydride intermediate that allows for regioselective opening by benzyl alcohol. Another is to protect the α-carboxyl group before esterifying the β-carboxyl group with benzyl bromide in the presence of a base like cesium carbonate in a polar aprotic solvent (e.g., DMF).

  • Purification: Purify the intermediate, N-Boc-L-aspartic acid 4-benzyl ester, typically by column chromatography.

  • Deprotection: Remove the Boc group by treating the purified intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in dioxane.

  • Final Workup: Neutralize the reaction mixture and isolate the final this compound product, often as a salt, which can be purified by crystallization.

References

Technical Support Center: Purification of L-Aspartic acid 4-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of L-Aspartic acid 4-benzyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities include unreacted L-aspartic acid, benzyl alcohol, and the diester byproduct, dibenzyl aspartate.[1] Depending on the synthetic route, side-reaction products like N-benzyloxycarbonyl-L-aspartic acid or aspartimide-related compounds may also be present, particularly in the context of peptide synthesis.[2]

Q2: My purified this compound has a low melting point and appears as an oil or sticky solid. What is the likely cause?

A2: A low or broad melting point, or an oily appearance, typically indicates the presence of residual solvents or impurities such as benzyl alcohol or the dibenzyl ester. Incomplete removal of these substances can depress the melting point and prevent the product from solidifying properly.

Q3: The yield of my purified product is significantly lower than expected. What are the potential reasons?

A3: Low yields can result from several factors. During synthesis, side reactions such as the formation of aspartimide can reduce the amount of the desired product.[2] During purification, product loss can occur due to high solubility in the recrystallization mother liquor or irreversible adsorption onto the stationary phase during chromatography. Aggregation of the product can also lead to losses during filtration and handling.

Q4: My final product is discolored (e.g., yellow or brown). How can I remove the color?

A4: Discoloration often arises from impurities formed during the synthesis, especially if the reaction was carried out at high temperatures.[3] Recrystallization, sometimes with the addition of activated charcoal, can be effective in removing colored impurities. If recrystallization is insufficient, column chromatography may be necessary.

Q5: What is the recommended method for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[4][5][6] For assessing enantiomeric purity and detecting any racemization, chiral HPLC is the preferred technique.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the chemical structure of the purified compound.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Suboptimal Purity After Recrystallization
Symptom Potential Cause Suggested Solution
Persistent presence of starting materials (L-aspartic acid, benzyl alcohol) Incomplete reaction or inefficient removal during work-up.Ensure the initial aqueous work-up is sufficient to remove water-soluble L-aspartic acid. Benzyl alcohol can often be removed by washing the crude product with a non-polar solvent in which the desired product is insoluble, such as ether or hexane.
Presence of dibenzyl aspartate Use of excess benzyl alcohol or prolonged reaction times during synthesis.Dibenzyl aspartate is less polar than the mono-ester. A carefully chosen recrystallization solvent system can help in its removal. If co-crystallization is an issue, column chromatography is recommended.
Product remains oily or has a low melting point Residual solvent or impurities like benzyl alcohol.Dry the product under high vacuum for an extended period. If the issue persists, re-purify by a second recrystallization or column chromatography.
Issue 2: Challenges with Column Chromatography
Symptom Potential Cause Suggested Solution
Poor separation of the desired product from impurities Inappropriate solvent system (mobile phase).Optimize the mobile phase. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective. For example, a gradient of 0-10% methanol in dichloromethane.
Product streaking or tailing on the column Product is sparingly soluble in the mobile phase, or the column is overloaded.Reduce the amount of sample loaded onto the column. Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading. Adding a small amount of a more polar solvent to the loading solution can improve solubility.
Low recovery of the product from the column The product is highly polar and is irreversibly binding to the silica gel.Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a polar modifier like triethylamine in the mobile phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude product.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot 80% ethanol.[7] Alternatively, dissolve the crude product in hot water containing a few drops of pyridine.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For enhanced crystallization, the solution can be placed in a refrigerator or an ice bath.[7]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography Purification

This protocol provides a general starting point for the chromatographic purification of this compound.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Column Packing: Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., dichloromethane).

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient would be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the purified product under high vacuum.

Data Presentation

Table 1: Purity of this compound After Different Purification Methods
Purification MethodPurity (as determined by HPLC)Reference
Single Recrystallization>97%[5]
Column Chromatography followed by Recrystallization>98.5%[6]

Visualizations

Troubleshooting Workflow for this compound Purification

Troubleshooting Workflow for this compound Purification Troubleshooting Workflow for this compound Purification start Crude Product recrystallization Recrystallization start->recrystallization purity_check_1 Check Purity (HPLC, TLC, MP) recrystallization->purity_check_1 oily_discolored Product is Oily or Discolored recrystallization->oily_discolored Physical Appearance Issue low_yield Low Yield recrystallization->low_yield Yield Issue pure_product Pure Product (>98%) purity_check_1->pure_product Purity OK column_chromatography Column Chromatography purity_check_1->column_chromatography Purity Not OK purity_check_2 Check Purity (HPLC, TLC, MP) column_chromatography->purity_check_2 column_chromatography->low_yield Yield Issue purity_check_2->pure_product Purity OK troubleshoot_chromatography Troubleshoot Chromatography: - Optimize mobile phase - Check loading - Change stationary phase purity_check_2->troubleshoot_chromatography Purity Still Not OK troubleshoot_recrystallization Troubleshoot Recrystallization: - Optimize solvent - Slow cooling - Seeding oily_discolored->troubleshoot_recrystallization troubleshoot_synthesis Review Synthesis Protocol: - Check for side reactions - Optimize reaction conditions low_yield->troubleshoot_synthesis

Troubleshooting workflow for purification.
Logical Relationship of Impurities and Purification Steps

Impurity Removal Strategy Logical Relationship of Impurities and Purification Steps crude Crude this compound (contains starting materials, diester, side products) aq_workup Aqueous Work-up (e.g., washing with water/brine) crude->aq_workup recrystallization Recrystallization aq_workup->recrystallization sm Unreacted L-Aspartic Acid (polar) aq_workup->sm Removes chromatography Column Chromatography recrystallization->chromatography If impurities persist pure Pure this compound recrystallization->pure If sufficient purity benzyl_alcohol Benzyl Alcohol (moderately polar) recrystallization->benzyl_alcohol Partially Removes chromatography->pure diester Dibenzyl Aspartate (less polar) chromatography->diester Effectively Removes

Impurity removal strategy diagram.

References

Stability and storage conditions for L-Aspartic acid 4-benzyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of L-Aspartic acid 4-benzyl ester. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in different forms as follows:

  • As a solid (powder): Long-term storage is recommended at -20°C for up to 3 years, or at 4°C for up to 2 years[1]. Some suppliers also suggest storage at 0-8°C[2][3]. The container should be tightly sealed and kept in a dry, well-ventilated area[4].

  • In solution: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation[1].

2. What solvents are suitable for dissolving this compound?

This compound is soluble in a variety of organic solvents, including:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl sulfoxide (DMSO)

  • Acetone[5]

It is generally considered insoluble in water[5]. However, one source suggests that it can be dissolved in water at a concentration of 2 mg/mL with the aid of ultrasonication and heating to 60°C[1]. If a stock solution is prepared in water, it should be sterilized by filtration through a 0.22 μm filter before use[1].

3. What are the potential degradation pathways for this compound?

While stable under recommended storage conditions, this compound can degrade through several pathways, particularly under suboptimal conditions[4]:

  • Hydrolysis: The benzyl ester bond is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions, converting the ester back to L-Aspartic acid and benzyl alcohol. Basic conditions, in particular, can accelerate the rate of hydrolysis[6].

  • Hydrogenolysis: The benzyl ester is commonly used as a protecting group in peptide synthesis because it can be selectively removed by catalytic hydrogenolysis. This indicates that the compound is sensitive to catalytic hydrogenation conditions (e.g., H₂, Pd/C).

  • Cyclic Imide Formation: Similar to aspartyl residues in peptides, the free amine and the carboxylic acid of a neighboring molecule or within the same molecule under certain conditions could potentially lead to the formation of a cyclic imide (succinimide derivative), especially at neutral to alkaline pH[7][8]. This can be a precursor to racemization and the formation of isoaspartate derivatives.

  • Racemization: The chiral center of the amino acid can be susceptible to racemization, particularly under harsh chemical conditions such as high temperatures or strong bases, which can be a concern during its synthesis or in subsequent reaction steps[9][10][11].

4. How does pH affect the stability of this compound?

Extreme pH conditions should be avoided.

  • Acidic pH: Can catalyze the hydrolysis of the ester bond. Studies on related peptide structures show that direct hydrolysis of the side chain can occur in acidic media[7].

  • Neutral to Alkaline pH: Can promote degradation via the formation of a cyclic imide intermediate[7][8]. Alkaline conditions also significantly accelerate ester hydrolysis[6].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Purity or Presence of Impurities in a Freshly Opened Product Improper storage during shipping or by the user.Verify the storage conditions upon receipt and ensure they align with the supplier's recommendations. Perform a purity analysis (e.g., HPLC, NMR) before use. Contact the supplier if the purity is out of specification.
Decreased Yield in Peptide Synthesis Degradation of the this compound starting material.Ensure the compound has been stored correctly. Consider re-purifying the material if degradation is suspected. Use freshly prepared solutions for your reactions.
Inconsistent Experimental Results Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles[1].
Formation of Unexpected Side Products Instability of the compound under reaction conditions (e.g., pH, temperature).Review the pH and temperature of your reaction. If possible, use milder conditions. Analyze side products to identify potential degradation pathways (e.g., hydrolysis, cyclization).
Poor Solubility in Aqueous Buffers The compound is inherently insoluble in water.Use a suitable organic co-solvent (e.g., DMSO, DMF) to first dissolve the compound before adding it to the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.

Stability and Storage Conditions Summary

Parameter Condition Recommendation Reference
Solid Form Storage Temperature-20°C (up to 3 years) or 4°C (up to 2 years)[1]
EnvironmentKeep container tightly closed in a dry and well-ventilated place.[4]
Solution Storage Temperature-80°C (up to 6 months) or -20°C (up to 1 month)[1]
HandlingAliquot to avoid repeated freeze-thaw cycles.[1]
pH Stability Acidic/Basic ConditionsAvoid prolonged exposure to strong acids or bases to prevent hydrolysis.[6][7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent (e.g., ACN/H2O) prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj To HPLC hplc_sep C18 Reverse-Phase Separation hplc_inj->hplc_sep hplc_det UV Detection (214/254 nm) hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq To Data System data_int Integrate Peaks data_acq->data_int data_rep Calculate Purity (%) data_int->data_rep

Caption: Workflow for HPLC purity assessment of this compound.

Logical Troubleshooting Diagram

This diagram provides a logical flow for troubleshooting common issues.

Troubleshooting_Guide start Problem Encountered (e.g., Low Yield, Impurities) check_storage Were storage conditions correct (temp, light, moisture)? start->check_storage check_handling Were solutions aliquoted? Avoided freeze-thaw? check_storage->check_handling Yes check_purity Analyze purity of starting material (HPLC/NMR). check_storage->check_purity No check_handling->check_purity Yes sol_impure Solution: Prepare fresh stock. Use aliquots. check_handling->sol_impure No purity_ok Purity OK? check_purity->purity_ok check_reaction Review reaction conditions (pH, temp, catalyst). purity_ok->check_reaction Yes solid_impure Solid: Contact supplier or consider re-purification. purity_ok->solid_impure No optimize_reaction Optimize reaction conditions (e.g., use milder pH/temp). check_reaction->optimize_reaction sol_impure->check_purity end_ok Problem Resolved solid_impure->end_ok optimize_reaction->end_ok

References

Technical Support Center: Optimizing Coupling Reactions with L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing coupling reactions involving L-Aspartic acid 4-benzyl ester.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the coupling of this compound in peptide synthesis.

Question: I am observing a low yield in my coupling reaction. What are the potential causes and how can I improve it?

Answer:

Low coupling yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Activation: The carboxylic acid of the N-protected amino acid may not be fully activated before the addition of the amine component. Ensure that the activation time is sufficient, which can range from minutes to an hour depending on the reagents used.[1]

  • Steric Hindrance: The amino acid sequence, particularly bulky adjacent residues, can sterically hinder the coupling reaction. Switching to a more potent coupling reagent like HATU or HBTU can overcome this issue.[2]

  • Aggregation: The growing peptide chain can aggregate on the solid support, preventing efficient coupling.

    • Solvent Choice: Switch to a more disruptive solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture.[3]

    • Chaotropic Salts: The addition of chaotropic salts such as LiCl or KSCN can help disrupt secondary structures and improve solvation.[3]

    • Microwave Synthesis: Microwave-assisted peptide synthesis can significantly reduce aggregation and reaction times.[4]

  • Suboptimal Reagents or Conditions: The choice of coupling reagent, base, and solvent can significantly impact the reaction efficiency. Refer to the comparative data below to select an optimal system.

Troubleshooting Workflow for Low Coupling Yield

Low_Yield_Troubleshooting start Low Coupling Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_activation Confirm Complete Carboxylic Acid Activation check_reagents->check_activation incomplete_activation Incomplete Activation Suspected check_activation->incomplete_activation Negative check_solubility Assess Peptide-Resin Solubility/Aggregation check_activation->check_solubility Positive optimize_activation Increase pre-activation time or switch to a faster activating reagent incomplete_activation->optimize_activation final_check Re-evaluate Yield optimize_activation->final_check aggregation_issue Aggregation Suspected check_solubility->aggregation_issue Poor Solubility check_coupling_reagent Evaluate Coupling Reagent Efficacy check_solubility->check_coupling_reagent Good Solubility change_solvent Switch to NMP or add DMSO/ chaotropic salts aggregation_issue->change_solvent use_microwave Employ Microwave Synthesis aggregation_issue->use_microwave change_solvent->final_check use_microwave->final_check inefficient_reagent Inefficient Coupling Reagent check_coupling_reagent->inefficient_reagent Standard reagent used stronger_reagent Switch to a more potent reagent (e.g., HATU, HCTU) inefficient_reagent->stronger_reagent stronger_reagent->final_check success Problem Resolved final_check->success Yield Improved fail Consult Further final_check->fail Yield Still Low

Caption: A decision tree for troubleshooting low peptide coupling yields.

Question: My final product contains impurities with the same mass as the target peptide. What could be the cause?

Answer:

The presence of impurities with the same mass often points to the formation of aspartimide and its subsequent rearrangement products. This is a common side reaction associated with aspartic acid residues.[5]

Mechanism of Aspartimide Formation:

During Fmoc-based synthesis, the repeated exposure to the basic conditions of piperidine for Fmoc deprotection can cause the backbone amide nitrogen to attack the side-chain benzyl ester of the aspartic acid residue. This forms a five-membered succinimide ring (aspartimide). This intermediate can then be opened by piperidine or other nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as piperidide adducts. The α- and β-aspartyl peptides are isomers and are often difficult to separate by HPLC.[3][5][6]

Aspartimide Formation Pathway

Aspartimide_Formation Peptide Peptide with Asp(OBzl) Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide->Aspartimide Deprotonation & Cyclization Base Base (e.g., Piperidine) Base->Peptide Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Ring Opening (α-attack) Beta_Peptide β-Peptide Impurity (Same Mass) Aspartimide->Beta_Peptide Ring Opening (β-attack) Piperidide Piperidide Adducts Aspartimide->Piperidide Nucleophilic Attack by Piperidine

Caption: The reaction pathway leading to aspartimide formation and related impurities.

Strategies to Minimize Aspartimide Formation:

  • Use Additives in Deprotection: Adding a mild acid like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can significantly suppress aspartimide formation.[3][7]

  • Use a Weaker Base: Replacing piperidine with a weaker base like piperazine for Fmoc removal can also reduce the incidence of this side reaction.[7]

  • Protecting Group Strategy:

    • In Boc-based synthesis, using a β-cyclohexyl ester for the aspartic acid side chain instead of a benzyl ester has been shown to lower aspartimide formation.[3]

    • For Fmoc synthesis, using more sterically hindered side-chain protecting groups like 3-methylpent-3-yl (Mpe) can be effective.[7]

    • Protecting the backbone nitrogen of the preceding amino acid with a group like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the initial cyclization.[3]

  • Reduce Reaction Time and Temperature: If using microwave synthesis, lower power settings and shorter reaction times can help minimize this side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are recommended for use with this compound?

A1: A variety of coupling reagents can be successfully used. The choice depends on factors like the complexity of the peptide sequence, the scale of the synthesis, and cost considerations. The most common classes are carbodiimides, aminium/uronium salts, and phosphonium salts.[2][8]

Data Presentation: Comparison of Common Coupling Reagents

Coupling Reagent SystemTypical Reaction TimeKey AdvantagesPotential Disadvantages
EDC/HOBt 18 - 24 hours[2]Cost-effective; water-soluble byproducts are easily removed during workup.[2]Slower reaction rates; risk of racemization without an additive like HOBt.[9]
HBTU/Base 10 - 60 minutes[2]Fast and efficient, particularly for sterically hindered couplings.[2]Potential for guanidinylation of the N-terminus if used in excess.[10]
HATU/Base < 30 minutes[2]Highly reactive, leading to very high yields and fast reaction times; low racemization.[2][11]Higher cost compared to other reagents.
DEPBT VariableCauses very little racemization, making it ideal for sensitive amino acids.[8]Can be slower than aminium/uronium salts.

Note: Reaction times and yields are sequence-dependent and can vary.

Q2: What is the primary role of the benzyl ester protecting group on the side chain?

A2: The benzyl ester (OBzl) group protects the β-carboxyl group of L-Aspartic acid. This is crucial during peptide synthesis to prevent it from reacting and forming unwanted side products. It ensures that the peptide bond forms exclusively between the α-carboxyl group of one amino acid and the α-amino group of the next in the sequence. This protecting group can be selectively removed later, typically via hydrogenolysis.

Q3: How can I minimize racemization when coupling this compound?

A3: Racemization, the loss of stereochemical integrity, can occur during the activation step. To minimize it:

  • Use Additives: When using carbodiimide reagents like EDC or DIC, always include an additive such as HOBt, 6-Cl-HOBt, or Oxyma Pure. These additives form active esters that are less prone to racemization.[8][9]

  • Choose the Right Reagent: Phosphonium salt reagents (e.g., PyBOP) and aminium/uronium salt reagents (e.g., HATU) generally lead to lower levels of racemization.[8]

  • Control the Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA).[9]

  • Maintain Low Temperatures: Perform the coupling reaction at 0 °C, especially during the activation step, to reduce the rate of racemization.[9]

Q4: What is a standard protocol for purifying a peptide containing this compound?

A4: The standard method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[12] The process involves separating the target peptide from impurities based on hydrophobicity.

  • Stationary Phase: A C18-modified silica column is most commonly used.[12]

  • Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous buffer is used for elution. A common buffer system is 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases.[12][13]

  • Detection: Peptides are detected by monitoring UV absorbance at 210–220 nm, which corresponds to the peptide bond.[12]

  • Post-Purification: Fractions containing the pure peptide are pooled, and the solvent is removed by lyophilization to yield a fluffy white powder.[12]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling in Solution Phase

Objective: To couple an N-protected amino acid to the free amine of this compound.

Materials:

  • N-Boc-Amino Acid (1.0 eq.)

  • This compound (1.0 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.1 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Boc-Amino Acid and HOBt in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC-HCl to the solution and stir for 5-10 minutes to allow for pre-activation.[14]

  • In a separate flask, dissolve this compound in the same anhydrous solvent and add DIPEA.

  • Add the solution of this compound to the activated N-Boc-Amino Acid solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[14]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and perform an aqueous workup. Typically, this involves washing the organic layer sequentially with 1N HCl, 1N NaHCO₃, and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Peptide Coupling Workflow

Peptide_Coupling_Workflow start Start: N-Protected Amino Acid + Amine Component dissolve Dissolve N-Protected AA and Coupling Additive (e.g., HOBt) in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Coupling Reagent (e.g., EDC) (Pre-activation) cool->add_reagent add_amine Add Amine Component (e.g., this compound) + Base (e.g., DIPEA) add_reagent->add_amine react Stir at Room Temperature (12-24h) add_amine->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify end Final Product purify->end

Caption: A generalized workflow for a solution-phase peptide coupling reaction.

Protocol 2: HATU Mediated Coupling on Solid Phase (Fmoc-SPPS)

Objective: To couple Fmoc-L-Asp(OBzl)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with free N-terminus (1.0 eq.)

  • Fmoc-L-Asp(OBzl)-OH (3.0 eq.)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • In a separate vial, dissolve Fmoc-L-Asp(OBzl)-OH, HATU, and DIPEA in DMF.

  • Allow the solution to pre-activate for 2-5 minutes.

  • Drain the DMF from the swollen resin.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • If the test is positive (beads turn blue), drain the coupling solution and repeat the coupling step with a fresh solution.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[9]

  • The resin is now ready for the next Fmoc-deprotection and coupling cycle.

References

Troubleshooting racemization during L-Aspartic acid 4-benzyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of L-Aspartic acid 4-benzyl ester, with a primary focus on preventing and addressing racemization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is racemization in the context of this compound synthesis, and why is it a critical issue?

A1: Racemization is the conversion of a pure enantiomer (the L-isomer in this case) into a mixture of both L- and D-isomers.[1] In pharmaceutical and drug development, the biological activity of a compound is often highly specific to one enantiomer. The presence of the undesired D-isomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects, making the control of stereochemical purity paramount.[1]

Q2: I'm observing significant racemization in my synthesis. What are the most likely causes?

A2: Racemization during the synthesis of this compound is primarily influenced by the reaction conditions. The key factors include:

  • High Temperatures: Elevated temperatures, especially when using high-boiling point azeotropic solvents like toluene to remove water, can significantly accelerate racemization.[2][3]

  • Choice of Base: The strength and steric hindrance of the base used are crucial.[1][4] Strong, non-hindered bases can more easily abstract the acidic α-proton on the amino acid, leading to a planar intermediate that can be protonated from either side, resulting in racemization.[1][3]

  • Solvent Effects: The polarity of the solvent can influence the rate of racemization.[5][6]

  • Activation Method: In syntheses involving the activation of the carboxylic acid (for example, in peptide coupling), the type of coupling reagent used can significantly impact the extent of racemization. Carbodiimides like DCC or DIC, when used alone, are known to cause significant racemization.[5][7]

Q3: My current protocol uses toluene to remove water azeotropically, and I'm seeing a high percentage of the D-isomer. How can I fix this?

A3: High-boiling point solvents like toluene require high reflux temperatures, which is a primary cause of racemization in this synthesis.[2][8]

Solution: Replace toluene with a solvent that forms a lower-boiling azeotrope with water, such as cyclohexane .[2][3][9] This allows for the effective removal of water at a lower temperature (refluxing at approximately 81°C), thereby minimizing the risk of racemization.[3] Studies have shown that using cyclohexane as the azeotroping solvent can yield enantiomerically pure L-Aspartic acid dibenzyl ester.[8][9]

Q4: Which base should I use to minimize racemization?

A4: The choice of base is critical. To minimize racemization, it is generally recommended to use a sterically hindered base.

Recommendation:

  • 2,4,6-collidine (TMP) has been shown to produce the least amount of racemic product in similar reactions.[4][10]

  • N,N-diisopropylethylamine (DIEA) is another commonly used hindered base.

  • Avoid strong, non-hindered bases like triethylamine (TEA) where possible, as they are more likely to cause racemization.[1]

The following table summarizes the impact of different bases on racemization:

BaseSteric HindranceBasicity (pKa of conjugate acid)Tendency for Racemization
Triethylamine (TEA)Low~10.7High
N,N-diisopropylethylamine (DIEA)High~10.7Moderate
N-methylmorpholine (NMM)Moderate~7.4Low to Moderate
2,4,6-collidine (TMP)High~7.4Low

Q5: I am performing a coupling reaction to form a peptide bond with this compound and experiencing racemization. What can I do?

A5: When activating the carboxylic acid for coupling, the choice of reagents is paramount to suppress racemization.

Solutions:

  • Use of Additives: Always use carbodiimide coupling reagents (e.g., DIC, DCC) in conjunction with racemization-suppressing additives.[5][7] Commonly used and effective additives include 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) .[7][11] These additives form active esters that are less prone to racemization.[4]

  • Coupling Reagent Choice: Consider using phosphonium or aminium/uronium-based coupling reagents like HBTU, HATU, or PyBOP, which are often used with a base like DIPEA.[11]

  • Low Temperature: Perform the coupling reaction at a lower temperature, for example, 0°C, to reduce the rate of racemization.[10][11]

Q6: Can the protecting group on the amino group influence racemization?

A6: Yes. The type of N-terminal protecting group plays a significant role. Urethane-type protecting groups, such as Benzyloxycarbonyl (Cbz or Z) and tert-Butoxycarbonyl (Boc) , are known to significantly reduce the potential for racemization compared to acyl-type protecting groups.[12][13] This is because they decrease the likelihood of forming an oxazolone intermediate, which is a key pathway for racemization.[4][12]

Q7: How are aspartimide formation and racemization related, and how can I prevent it?

A7: Aspartimide formation is a common side reaction involving aspartic acid residues, especially in peptide synthesis. The backbone amide nitrogen attacks the side-chain ester, forming a five-membered ring (the aspartimide). This ring can then be opened by a nucleophile (like piperidine used for Fmoc deprotection) at either the α- or β-carbonyl, leading to a mixture of α- and β-peptides. Crucially, the formation of the aspartimide intermediate can also lead to racemization at the α-carbon.[14][15]

Prevention Strategies:

  • Bulky Side-Chain Esters: Using sterically bulky esters for the side chain, such as O-tert-butyl (OtBu), can hinder the formation of the aspartimide ring.[15]

  • Additives in Deprotection: Adding HOBt to the piperidine solution used for Fmoc deprotection can help suppress aspartimide formation.[10][15]

  • Modified Deprotection Reagents: In some cases, using piperazine instead of piperidine for deprotection has been shown to reduce aspartimide formation.[10]

Q8: How can I accurately determine the enantiomeric excess (e.e.) of my product?

A8: The most common and accurate method for quantifying racemization is through chromatographic techniques.

Recommended Method:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method. It involves using a chiral stationary phase that can separate the L- and D-enantiomers, allowing for precise quantification of each.[8][9]

  • Gas Chromatography (GC): In some cases, after appropriate derivatization, GC with a chiral column can also be used.[16]

  • Nuclear Magnetic Resonance (NMR): Using chiral shift reagents, it is sometimes possible to distinguish between diastereomers by NMR.[1]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the enantiomeric excess by comparing the CD signal of the sample to a calibration curve of known e.e. values.[16][17]

Key Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Racemization

This protocol is adapted from literature methods that prioritize enantiomeric purity by using a low-temperature azeotropic distillation.[2][8]

Materials:

  • L-Aspartic acid

  • Benzyl alcohol (5 equivalents)

  • p-toluenesulfonic acid monohydrate (1.2 equivalents)

  • Cyclohexane

  • Isopropyl alcohol

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add L-Aspartic acid, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane.

  • Heat the mixture to reflux under vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane (boiling point ~81°C).

  • Continue refluxing for approximately 6 hours or until no more water is collected.

  • Cool the reaction mixture to approximately 40°C.

  • Add isopropyl alcohol to the mixture to precipitate the product.

  • Stir the resulting suspension for 1 hour at room temperature.

  • Collect the solid product by filtration.

  • Wash the filter cake with isopropyl alcohol and dry under vacuum to yield this compound p-toluenesulfonate salt.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general procedure and may require optimization for your specific HPLC system and column.

Materials:

  • Synthesized this compound sample

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a standard of racemic (D,L)-Aspartic acid 4-benzyl ester to determine the retention times of both enantiomers. Dissolve a small amount of your synthesized product in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for chiral separations of similar compounds is a mixture of hexane and an alcohol like isopropanol or ethanol (e.g., 90:10 v/v).

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to identify the peaks corresponding to the D- and L-enantiomers.

    • Inject the synthesized sample.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas for the L- and D-enantiomers in the chromatogram of your sample.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of L-isomer - Area of D-isomer) / (Area of L-isomer + Area of D-isomer) ] x 100

Visual Guides

Racemization_Pathways cluster_end Racemic Mixture L_AA L-Amino Acid (Chiral Center) Planar_Intermediate Planar Intermediate (Achiral) L_AA->Planar_Intermediate Direct α-Proton Abstraction Oxazolone Oxazolone Intermediate (Prone to Racemization) L_AA->Oxazolone Base Base D_L_Mixture D/L Mixture (Racemized) Planar_Intermediate->D_L_Mixture Oxazolone->D_L_Mixture Ring Opening

Caption: Key mechanistic pathways leading to racemization of amino acids.

Troubleshooting_Workflow Start Problem: Racemization Detected Check_Temp Is Reaction Temperature > 85°C? Start->Check_Temp Check_Base What Base is Being Used? Check_Temp->Check_Base No Solution_Temp Action: Switch to a lower boiling azeotrope solvent (e.g., Cyclohexane) Check_Temp->Solution_Temp Yes Check_Coupling Is this a Coupling Reaction? Check_Base->Check_Coupling Hindered or Weak Solution_Base Action: Use a sterically hindered base (e.g., 2,4,6-collidine or DIEA) Check_Base->Solution_Base Strong, non-hindered (e.g., TEA) Solution_Coupling Action: Add racemization suppressant (e.g., HOBt, Oxyma) and run at 0°C Check_Coupling->Solution_Coupling Yes End Re-analyze for Enantiomeric Purity Check_Coupling->End No Solution_Temp->End Solution_Base->End Solution_Coupling->End

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: L-Aspartic Acid 4-Benzyl Ester Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Aspartic acid 4-benzyl ester. Our aim is to offer practical solutions to common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most frequently encountered byproducts include unreacted L-Aspartic acid, the diester (L-Aspartic acid dibenzyl ester), and the N-protected byproduct if a protecting group strategy is employed. Other common impurities are residual benzyl alcohol and the acid catalyst (e.g., p-toluenesulfonic acid). Racemization, leading to the formation of D-aspartic acid derivatives, can also occur, particularly at elevated temperatures.

Q2: How can I minimize the formation of the dibenzyl ester byproduct?

A2: To minimize the formation of the dibenzyl ester, it is crucial to control the stoichiometry of the reactants. Using a moderate excess of benzyl alcohol is typical, but a large excess can favor diester formation. Reaction temperature and time also play a significant role; milder conditions and shorter reaction times can help to selectively form the monoester.

Q3: What is the best way to remove unreacted L-Aspartic acid?

A3: Unreacted L-Aspartic acid can be effectively removed by washing the crude product with water. L-Aspartic acid is soluble in water (approximately 0.5 g/100 mL at 25°C), whereas this compound is insoluble in water.[1][2]

Q4: How can I remove the acid catalyst after the reaction?

A4: If a catalyst like p-toluenesulfonic acid is used, it can be removed by washing the crude product with a mild aqueous base, followed by a water wash to remove the resulting salt. p-Toluenesulfonic acid is highly soluble in water.[3][4] Alternatively, crystallization can also be an effective method for separating the product from the acid catalyst.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.Increased conversion of starting material to the desired product.
Product Loss During Workup Minimize the number of transfer steps. Ensure the pH is carefully controlled during extraction and precipitation steps to avoid dissolving the product.Higher recovery of the crude product.
Suboptimal Reaction Conditions Re-evaluate the stoichiometry of reactants and the amount of catalyst used. Ensure anhydrous conditions if required by the specific protocol.Improved reaction efficiency and higher yield in subsequent runs.
Issue 2: Presence of Significant Dibenzyl Ester Impurity
Possible Cause Troubleshooting Step Expected Outcome
Excess Benzyl Alcohol or Prolonged Reaction Time Reduce the molar equivalent of benzyl alcohol in subsequent reactions. Optimize the reaction time by monitoring with TLC/HPLC.Reduced formation of the dibenzyl ester byproduct.
Inefficient Purification Utilize the difference in solubility between the mono- and di-ester. The dibenzyl ester is generally more soluble in non-polar organic solvents. Consider a multi-step purification involving washing and recrystallization.Selective removal of the dibenzyl ester, leading to a purer final product.
Issue 3: Difficulty in Crystallizing the Final Product
Possible Cause Troubleshooting Step Expected Outcome
Presence of Impurities Impurities can inhibit crystallization. Wash the crude product thoroughly to remove soluble impurities before attempting crystallization.Improved crystal formation.
Incorrect Solvent System This compound is soluble in solvents like DMSO and acetone, and slightly soluble in ethanol.[2] Experiment with different solvent/anti-solvent systems. A common method is to dissolve the product in a minimal amount of a good solvent (e.g., warm ethanol) and then slowly add a poor solvent (e.g., water or hexane) until turbidity is observed, followed by slow cooling.Formation of well-defined crystals.
Supersaturation Issues If the solution is too concentrated, it may oil out. If it is too dilute, crystallization will not occur. Adjust the concentration accordingly. Seeding with a small crystal of the pure product can also induce crystallization.Controlled crystallization and improved crystal quality.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

Compound Water Ethanol Diethyl Ether Chloroform/Dichloromethane Acetone/DMSO
This compound Insoluble[2]Slightly SolubleInsolubleSoluble[2]Soluble[2]
L-Aspartic acid Soluble (0.5 g/100 mL at 25°C)[1]Insoluble[5]Insoluble[5]InsolubleInsoluble
L-Aspartic acid dibenzyl ester p-toluenesulfonate Sparingly solubleSolubleSparingly solubleSolubleSoluble
Benzyl alcohol Moderately Soluble (4 g/100 mL)[6][7]MiscibleMiscibleSolubleSoluble
p-Toluenesulfonic acid Highly Soluble[3][4]Soluble[3]Soluble[8]InsolubleSoluble

Experimental Protocols

Protocol 1: General Synthesis of this compound (Acid Catalyzed)
  • Reaction Setup: Suspend L-Aspartic acid in benzyl alcohol.

  • Catalyst Addition: Add an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Reaction: Heat the mixture with stirring. The reaction progress can be monitored by TLC or HPLC.

  • Workup: After cooling, the reaction mixture is typically diluted with an organic solvent.

  • Washing: The organic phase is washed with water to remove unreacted L-Aspartic acid and the acid catalyst. A wash with a mild aqueous base may be used to ensure complete removal of the acid catalyst.

  • Isolation: The organic solvent is removed under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

Synthesis_and_Byproducts cluster_reactants Reactants cluster_products Products L-Aspartic Acid L-Aspartic Acid Reaction Reaction L-Aspartic Acid->Reaction Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Reaction This compound This compound Reaction->this compound Byproducts Byproducts Reaction->Byproducts Unreacted L-Aspartic Acid, Dibenzyl Ester, Residual Benzyl Alcohol, Racemized Product Purification_Workflow Crude Product Crude Product Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Removes unreacted L-Aspartic Acid & Catalyst Filtration1 Filtration1 Aqueous Wash->Filtration1 Washed Product Washed Product Filtration1->Washed Product Aqueous Waste Aqueous Waste Filtration1->Aqueous Waste Recrystallization Recrystallization Washed Product->Recrystallization Removes Dibenzyl Ester & other organic impurities Filtration2 Filtration2 Recrystallization->Filtration2 Pure Product Pure Product Filtration2->Pure Product Mother Liquor Mother Liquor Filtration2->Mother Liquor Troubleshooting_Logic Problem Problem CheckPurity CheckPurity Problem->CheckPurity Low Purity? CheckYield CheckYield Problem->CheckYield Low Yield? CheckCrystals CheckCrystals Problem->CheckCrystals Crystallization Issues? CheckPurity->CheckYield No Solution_Wash Perform Aqueous Wash CheckPurity->Solution_Wash Yes CheckYield->CheckCrystals No Solution_Optimize Optimize reaction conditions CheckYield->Solution_Optimize Yes Solution_Recrystallize Recrystallize from appropriate solvent CheckCrystals->Solution_Recrystallize Yes Solution_Solvent Screen for better crystallization solvent CheckCrystals->Solution_Solvent No

References

Technical Support Center: Overcoming Solubility Challenges with L-Aspartic Acid 4-Benzyl Ester in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with L-Aspartic acid 4-benzyl ester (Fmoc-Asp(OBzl)-OH) during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Problem: Fmoc-Asp(OBzl)-OH is difficult to dissolve in standard SPPS solvents.

The following workflow provides a systematic approach to addressing solubility challenges with Fmoc-Asp(OBzl)-OH.

G cluster_0 Initial Dissolution Protocol cluster_1 Troubleshooting Steps cluster_2 Resolution start Weigh Fmoc-Asp(OBzl)-OH and coupling reagents dissolve Add primary solvent (DMF or NMP) to the required concentration start->dissolve observe Observe for complete dissolution (clear solution) dissolve->observe sonicate Apply sonication for 10-15 minutes observe->sonicate Incomplete dissolution proceed Proceed with coupling to the resin observe->proceed Yes observe_sonicate Clear solution? sonicate->observe_sonicate heat Gently warm the solution (30-40°C) observe_heat Clear solution? heat->observe_heat cosolvent Add a co-solvent (e.g., DCM or DMSO) in a small percentage observe_cosolvent Clear solution? cosolvent->observe_cosolvent observe_sonicate->heat No observe_sonicate->proceed Yes observe_heat->cosolvent No observe_heat->proceed Yes observe_cosolvent->proceed Yes reassess Re-evaluate concentration and solvent choice. Consider alternative protecting groups if issues persist. observe_cosolvent->reassess No

Troubleshooting workflow for Fmoc-Asp(OBzl)-OH solubility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary solvents for dissolving Fmoc-Asp(OBzl)-OH?

A1: The most commonly used and recommended solvents for dissolving Fmoc-amino acids, including Fmoc-Asp(OBzl)-OH, in SPPS are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][2] These are polar aprotic solvents with good solvating properties for the components of peptide synthesis.[3][4]

Q2: At what concentration should Fmoc-Asp(OBzl)-OH be soluble in DMF?

A2: Based on supplier information, Fmoc-Asp(OBzl)-OH should be clearly soluble in DMF at a concentration of 1 mmole in 2 ml. This corresponds to a concentration of 0.5 M.

Q3: My solution of Fmoc-Asp(OBzl)-OH in DMF/NMP is cloudy. What should I do?

A3: A cloudy solution indicates incomplete dissolution. You can employ the following techniques, in order:

  • Sonication: Using a bath sonicator for 10-15 minutes can help break up aggregates and improve the rate of dissolution.[5][6]

  • Gentle Warming: Carefully warm the solution to 30-40°C. This can increase the solubility of the amino acid derivative. Avoid excessive heat, as it may cause degradation.

  • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

If the solution remains cloudy after these steps, consider the use of a co-solvent.

Q4: Can I use a co-solvent to improve the solubility of Fmoc-Asp(OBzl)-OH?

A4: Yes, in cases of persistent solubility issues, adding a small percentage of a co-solvent can be effective. Dichloromethane (DCM) is a common choice that can be mixed with DMF.[7] Dimethyl sulfoxide (DMSO) is another powerful solvent that can be used sparingly. When using a co-solvent, it is important to ensure its compatibility with your SPPS chemistry and resin.

Q5: Are there any alternative protecting groups for Aspartic Acid with better solubility?

A5: Yes, several alternative side-chain protecting groups for Aspartic Acid have been developed, primarily to address the issue of aspartimide formation, but some may also offer improved solubility. While the benzyl (Bzl) group is smaller and can contribute to lower solubility compared to bulkier protecting groups, alternatives like the tert-butyl (tBu) or 2-phenylisopropyl (O-2-PhiPr) esters may exhibit different solubility profiles. It is worth noting that these alternatives may also alter the cleavage conditions required.

Q6: Could the quality of the solvent be affecting the solubility?

A6: Absolutely. The purity of solvents like DMF is critical in SPPS. DMF can degrade over time to produce dimethylamine, which can interfere with the synthesis.[1] Always use high-purity, peptide-synthesis-grade solvents to minimize the impact of impurities on solubility and the overall success of the synthesis.

Quantitative Data on Solvent Systems

While extensive quantitative data on the solubility of Fmoc-Asp(OBzl)-OH is limited, the following table summarizes the known solubility and general recommendations for common SPPS solvents.

Solvent/SystemRecommended UseReported Solubility of Fmoc-Asp(OBzl)-OHNotes
DMF (N,N-Dimethylformamide)Primary SolventClearly soluble at 0.5 M (1 mmole in 2 ml)Most common and effective solvent for SPPS.[1][2]
NMP (N-Methyl-2-pyrrolidone)Primary SolventGood solubilityA common alternative to DMF, known for its excellent solvating properties.[1][2]
DCM (Dichloromethane)Co-solventLower solubility than DMF/NMPCan be used in mixtures with DMF to improve solubility of some reagents.[7]
Methanol Not a primary SPPS solventSolubleUseful for certain analytical purposes but not typically used in the main SPPS workflow.
DMF/DCM Mixtures Difficult dissolutionsNot specifically reported, but generally improves upon DCM aloneA mixture can balance polarity and solvating power.[7]

Experimental Protocols

Protocol 1: Standard Dissolution of Fmoc-Asp(OBzl)-OH

  • Weigh the required amount of Fmoc-Asp(OBzl)-OH and the coupling reagent (e.g., HBTU, HATU) into a clean, dry reaction vessel.

  • Add the appropriate volume of high-purity DMF or NMP to achieve the desired concentration (typically 0.2 M to 0.5 M).

  • Stir the mixture at room temperature until all solids are completely dissolved, resulting in a clear solution.

  • If dissolution is slow or incomplete, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution of Poorly Soluble Fmoc-Asp(OBzl)-OH

  • Follow steps 1 and 2 of the Standard Dissolution Protocol.

  • If the solution is cloudy or contains undissolved particles, place the sealed vessel in a bath sonicator.

  • Sonicate the mixture for 10-15 minutes.[5][6] Visually inspect for complete dissolution.

  • If solubility is still an issue, gently warm the solution to 30-40°C while stirring. Monitor the solution closely and do not overheat.

  • As a final measure, a co-solvent such as DCM can be added dropwise, not exceeding 10-20% of the total volume, until a clear solution is obtained.

  • Once dissolved, the activated amino acid solution is ready for coupling to the resin.

Note on Aspartimide Formation: While addressing solubility, it is important to be aware that the benzyl ester of aspartic acid is more prone to aspartimide side-product formation during Fmoc deprotection steps compared to bulkier protecting groups. This is a separate issue from solubility but is a key consideration when using Fmoc-Asp(OBzl)-OH in your peptide synthesis.

References

Mitigating side chain reactions of L-Aspartic acid 4-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Aspartic acid 4-benzyl ester (Asp(OBzl)). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side chain reactions encountered during chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the most common side chain reaction associated with this compound during peptide synthesis?

A1: The most prevalent side reaction is the formation of aspartimide. This occurs through an intramolecular cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carbonyl group of the benzyl ester. This reaction is particularly favored in basic conditions, such as the piperidine solution used for Fmoc-group removal in SPPS.[1][2][3] Aspartimide formation can lead to several undesirable byproducts, including the epimerization of the aspartic acid residue and the formation of β-aspartyl peptides, which are often difficult to separate from the desired α-aspartyl peptide.[4]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: Aspartimide formation is highly sequence-dependent. The risk is significantly increased when the aspartic acid residue is followed by a small, unhindered amino acid. The most problematic sequences are Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala.[5] The lack of steric hindrance in these subsequent residues facilitates the necessary conformation for the backbone nitrogen to attack the side chain.

Q3: How does the choice of protecting group for the aspartic acid side chain influence aspartimide formation?

A3: The protecting group on the β-carboxyl of aspartic acid plays a crucial role. While the benzyl ester (OBzl) is commonly used, it is susceptible to this side reaction. Utilizing sterically bulkier protecting groups can significantly hinder the intramolecular cyclization, thereby reducing aspartimide formation.[1][6]

Q4: Can the deprotection conditions be modified to reduce aspartimide formation?

A4: Yes, modifying the Fmoc deprotection conditions is a key strategy. The prolonged exposure to the strong base piperidine is a primary driver of aspartimide formation. Reducing the basicity of the deprotection solution or the exposure time can be effective.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution(s)
Low yield of the final peptide and presence of multiple hard-to-separate impurities. High levels of aspartimide formation leading to a mixture of byproducts (β-peptides, D-Asp peptides, piperidide adducts).[8]1. Optimize Deprotection: Add 0.1 M 1-hydroxybenzotriazole (HOBt) to your 20% piperidine/DMF deprotection solution.[7] 2. Change Protecting Group: For subsequent syntheses, consider using a more sterically hindered protecting group for aspartic acid, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. 3. Backbone Protection: For particularly difficult sequences like Asp-Gly, use a dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.[4]
Mass spectrometry shows a peak corresponding to the correct mass, but HPLC shows a broad or split peak. Co-elution of the desired α-peptide with the isomeric β-peptide or the D-Asp epimer, which have the same mass.[4]1. Analytical Optimization: Modify your HPLC gradient and/or mobile phase to try and resolve the isomers. 2. Preventative Synthesis: Re-synthesize the peptide using one of the mitigation strategies to prevent the formation of these impurities from the outset.
The Kaiser test is positive after coupling an amino acid to an Asp residue, indicating incomplete coupling. Steric hindrance from a bulky protecting group on the aspartic acid side chain.1. Extended Coupling Time: Increase the coupling time for the amino acid being attached to the Asp residue. 2. Double Coupling: Perform a second coupling step to ensure the reaction goes to completion. 3. More Potent Coupling Reagents: Use a more efficient coupling reagent like HATU or HBTU.

Quantitative Data on Mitigation Strategies

The choice of protecting group for the aspartic acid side chain has a significant impact on the extent of aspartimide formation. The following table summarizes the percentage of aspartimide-related byproducts observed for the model peptide VKDGYI when using different protecting groups after extended treatment with 20% piperidine in DMF.

Aspartic Acid Derivative Target Peptide (%) Aspartimide (%) Piperidide (%) D-Asp (%) Reference
Fmoc-Asp(OtBu)-OH22.324.544.88.4
Fmoc-Asp(OMpe)-OH68.210.715.35.8
Fmoc-Asp(OBno)-OH94.71.11.52.7

Data is for the VKDGYI peptide after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.

Experimental Protocols

Protocol 1: Fmoc-SPPS Coupling of Fmoc-Asp(OBno)-OH

This protocol describes the manual coupling of the sterically hindered Fmoc-Asp(OBno)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • Fmoc-Asp(OBno)-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-activation of Amino Acid: In a separate vial, dissolve Fmoc-Asp(OBno)-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

Protocol 2: Fmoc Deprotection with Piperidine and HOBt Additive

This protocol is designed to minimize aspartimide formation during the Fmoc deprotection step.

Materials:

  • Peptide-resin with an N-terminal Fmoc group

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Preparation of Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Initial Deprotection: Add the deprotection solution to the peptide-resin.

  • Reaction: Agitate the mixture for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for another 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5 x 10 mL) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Visualizations

Aspartimide Formation Pathway

Aspartimide_Formation Asp_Residue Asp(OBzl) residue in peptide chain Deprotonation Backbone amide deprotonation (Piperidine) Asp_Residue->Deprotonation Cyclization Intramolecular nucleophilic attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Byproducts Byproducts: - α- and β-peptides - D-Asp peptides - Piperidide adducts Aspartimide->Byproducts Hydrolysis or Piperidinolysis

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting Workflow for Aspartimide-Related Issues

Troubleshooting_Workflow Start Low yield or impure peptide Check_Sequence Is an Asp-X sequence present? (X = Gly, Asn, Ser, Ala) Start->Check_Sequence No_Issue Investigate other side reactions Check_Sequence->No_Issue No Suspect_Aspartimide High suspicion of aspartimide formation Check_Sequence->Suspect_Aspartimide Yes Modify_Deprotection Modify Deprotection: Add 0.1M HOBt to Piperidine Suspect_Aspartimide->Modify_Deprotection Change_PG Change Protecting Group: Use Fmoc-Asp(OBno)-OH Suspect_Aspartimide->Change_PG Backbone_Protection Use Backbone Protection: Fmoc-Asp(OtBu)-Dmb-Gly-OH Suspect_Aspartimide->Backbone_Protection Resynthesize Re-synthesize Peptide Modify_Deprotection->Resynthesize Change_PG->Resynthesize Backbone_Protection->Resynthesize

Caption: Decision tree for addressing aspartimide-related synthesis problems.

References

Validation & Comparative

L-Aspartic acid 4-benzyl ester versus L-Aspartic acid 1-benzyl ester in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly in the assembly of peptides and complex organic molecules, protected amino acids are indispensable building blocks. L-Aspartic acid, with its two carboxylic acid groups, requires regioselective protection to ensure controlled and specific bond formation. The choice between its two monobenzyl ester derivatives, L-Aspartic acid 1-benzyl ester (the α-ester) and L-Aspartic acid 4-benzyl ester (the β-ester), is not an interchangeable decision but a critical determinant of the synthetic pathway and outcome. This guide provides an objective comparison of these two isomers, supported by available data, to inform their strategic use in synthesis.

Core Functional Distinction: α-Peptides vs. β-Peptides

The primary difference between the 1-benzyl and 4-benzyl esters of L-aspartic acid lies in which carboxylic acid is left free to react. This dictates the very nature of the resulting peptide backbone.

  • This compound (H-Asp(OBzl)-OH): This is the most commonly used isomer in standard peptide synthesis. The benzyl group protects the side-chain (β) carboxyl group, leaving the α-carboxyl group available for coupling to the amino group of the growing peptide chain. This results in the formation of a conventional α-peptide bond .[1]

  • L-Aspartic acid 1-benzyl ester (H-Asp-OBzl): In this isomer, the benzyl group protects the α-carboxyl group. This leaves the side-chain (β) carboxyl group free for amide bond formation. Utilizing this building block leads to the synthesis of β-peptides or isopeptides , where the peptide backbone is extended through the side chain.

This fundamental divergence in application is the most critical factor for researchers when selecting an L-aspartic acid monobenzyl ester.

G Diagram 1: Synthetic Roles of L-Aspartic Acid Benzyl Esters cluster_0 Standard α-Peptide Synthesis cluster_1 β-Peptide (Isopeptide) Synthesis Asp4OBzl L-Aspartic acid 4-benzyl ester (β-protected) Coupling1 Peptide Coupling (e.g., DCC, HOBt) Asp4OBzl->Coupling1 Free α-COOH reacts PeptideChain1 Growing Peptide Chain (with free -NH2) PeptideChain1->Coupling1 AlphaPeptide Result: α-Peptide Bond Formation Coupling1->AlphaPeptide Asp1OBzl L-Aspartic acid 1-benzyl ester (α-protected) Coupling2 Peptide Coupling (e.g., DCC, HOBt) Asp1OBzl->Coupling2 Free β-COOH reacts PeptideChain2 Growing Peptide Chain (with free -NH2) PeptideChain2->Coupling2 BetaPeptide Result: β-Peptide Bond Formation Coupling2->BetaPeptide Start L-Aspartic Acid Start->Asp4OBzl Regioselective Esterification (β) Start->Asp1OBzl Regioselective Esterification (α) G Diagram 2: Mechanism of Aspartimide Formation (Relevant to β-Esters) Peptide Peptide Chain with Asp(4-OBzl)-Xaa Residue Base Base (e.g., Piperidine) during Fmoc Deprotection Peptide->Base Deprotonation Backbone Amide Deprotonation Base->Deprotonation Attack Intramolecular Nucleophilic Attack Deprotonation->Attack Aspartimide Aspartimide Intermediate (Succinimide Ring) Attack->Aspartimide - Benzyl Alcohol Hydrolysis Nucleophilic Ring Opening (H₂O or Base) Aspartimide->Hydrolysis Products Mixture of: - α-peptide (D/L) - β-peptide (D/L) - Piperidide Adducts Hydrolysis->Products

References

L-Aspartic Acid 4-Benzyl Ester: A Comparative Guide to Preventing Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pure, high-yield peptides is paramount. A critical step in achieving this is the strategic use of protecting groups to prevent unwanted side reactions. This guide provides an objective comparison of L-Aspartic acid 4-benzyl ester with alternative protecting groups for the side chain of aspartic acid, a residue notoriously prone to side reactions, particularly aspartimide formation.

This compound serves as a crucial building block in peptide synthesis by protecting the β-carboxyl group of the aspartic acid residue.[1][2] This protection is essential to prevent the reactive carboxyl group from engaging in undesirable reactions during the stepwise elongation of the peptide chain.[3][4] The primary side reaction associated with aspartic acid residues is the formation of a succinimide ring, known as an aspartimide. This intramolecular cyclization can lead to a mixture of α- and β-peptides, as well as racemization, significantly complicating purification and reducing the yield of the desired product.[5][6]

The benzyl ester protecting group is typically stable under the acidic conditions used for the removal of N-terminal Boc protecting groups and is cleaved by hydrogenolysis or strong acids, offering a degree of orthogonality in peptide synthesis strategies.[1][7] However, its efficacy in preventing aspartimide formation, especially in sequences known to be susceptible, has led to the development and evaluation of numerous alternative protecting groups.

Comparative Efficacy of Aspartic Acid Side-Chain Protecting Groups

The choice of protecting group for the aspartic acid side chain can have a profound impact on the purity of the synthesized peptide. The following table summarizes quantitative data on the formation of aspartimide and related side products when using different protecting groups in the synthesis of a model peptide, H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly susceptible to this side reaction.

Protecting GroupPeptide Purity (%)Aspartimide and Related Byproducts (%)Cleavage ConditionsReference
O-Benzyl ester (OBzl) Data not available in direct comparisonKnown to be susceptible, especially in Boc-SPPSH₂/Pd or HF[5][8]
O-tert-Butyl ester (OtBu)~75~25TFA[6][9]
3-Ethyl-3-pentyl ester (OEpe)>95<5TFA[6][10]
4-n-Propyl-4-heptyl ester (OPhp)>98<2TFA[6][10]
5-n-Butyl-5-nonyl ester (OBno)>99<1TFA[6][9][10]

Note: The data presented is compiled from multiple sources and represents typical values under standard Fmoc-SPPS conditions. The performance of each protecting group can vary depending on the specific peptide sequence and synthesis conditions.

As the data indicates, bulkier ester protecting groups demonstrate a significant advantage over the more traditional tert-butyl ester in minimizing aspartimide formation. While direct quantitative comparisons involving the benzyl ester in this specific model peptide are limited in the reviewed literature, it is well-established that in Boc-based synthesis, replacing the beta-benzyl ester of aspartic acid with the more sterically hindered cyclohexyl ester significantly reduces aspartimide formation.[5]

Experimental Protocols

To provide a framework for the evaluation of different aspartic acid protecting groups, a general experimental protocol for solid-phase peptide synthesis (SPPS) is outlined below. This protocol can be adapted for the use of various Fmoc-protected aspartic acid derivatives, including Fmoc-Asp(OBzl)-OH and its alternatives.

General Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including the respective Fmoc-Asp(protecting group)-OH) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail appropriate for the chosen protecting groups and resin. For example, a common cocktail for Fmoc/tBu strategy is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).

    • The specific conditions for cleaving the side-chain protecting group of aspartic acid will depend on the group used (e.g., hydrogenolysis for OBzl, TFA for OtBu and other bulky esters).

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Workflows

Mechanism of Aspartimide Formation

The following diagram illustrates the chemical pathway leading to the formation of aspartimide and subsequent side products during peptide synthesis.

Aspartimide_Formation Peptide Peptide Chain with Asp(OR) Deprotection Base (e.g., Piperidine) -H+ Peptide->Deprotection Fmoc Removal Cyclization Intramolecular Nucleophilic Attack Deprotection->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Racemization Epimerization Aspartimide->Racemization Alpha_Peptide α-Peptide (Desired) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (Side Product) Hydrolysis->Beta_Peptide D_Alpha_Peptide D-α-Peptide Racemization->D_Alpha_Peptide D_Beta_Peptide D-β-Peptide Racemization->D_Beta_Peptide

Caption: Mechanism of Aspartimide Formation.

Experimental Workflow for Comparing Protecting Groups

This diagram outlines a logical workflow for the comparative evaluation of different aspartic acid side-chain protecting groups.

Experimental_Workflow Start Select Model Peptide Sequence (Prone to Aspartimide Formation) Synthesis Solid-Phase Peptide Synthesis (SPPS) Start->Synthesis PG1 Fmoc-Asp(OBzl)-OH Synthesis->PG1 PG2 Fmoc-Asp(OtBu)-OH Synthesis->PG2 PG3 Fmoc-Asp(Bulky Ester)-OH Synthesis->PG3 Cleavage Cleavage and Deprotection PG1->Cleavage PG2->Cleavage PG3->Cleavage Analysis RP-HPLC and Mass Spectrometry Analysis Cleavage->Analysis Comparison Compare Peptide Purity and Side Product Formation Analysis->Comparison Conclusion Determine Optimal Protecting Group Comparison->Conclusion

References

A Comparative Guide to Chiral Purity Analysis of L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acid derivatives is a critical parameter in pharmaceutical development and peptide synthesis. L-Aspartic acid 4-benzyl ester, a key building block, is no exception. Ensuring high enantiomeric purity is essential for the desired biological activity and to prevent unforeseen side effects from the corresponding D-enantiomer. This guide provides a comparative overview of analytical techniques for the chiral purity analysis of this compound, complete with experimental data from analogous compounds and detailed methodologies.

Comparison of Analytical Methods

Several analytical techniques can be employed to determine the enantiomeric excess of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent, and derivatization with a chiral reagent followed by chromatographic separation. Each method offers distinct advantages and is suited for different analytical needs.

Analytical Method Principle Reported Performance for Analogous Compounds Advantages Disadvantages
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).Excellent separation of dibenzyl aspartate enantiomers with a resolution allowing for accurate quantification of minor enantiomers.High accuracy and precision, well-established technique, direct analysis without derivatization.Requires specialized and often expensive chiral columns, method development can be time-consuming.
¹H NMR with Chiral Solvating Agent A chiral solvating agent (e.g., Mosher's acid) forms diastereomeric complexes with the enantiomers, leading to distinct chemical shifts in the NMR spectrum.Efficient enantiodifferentiation for several amino acid benzyl esters, allowing for the determination of enantiomeric excess.Rapid analysis, does not require chromatographic separation, provides structural information.Lower sensitivity compared to HPLC, may require higher concentrations of the analyte, spectral overlap can be an issue.
Derivatization followed by Chromatography (HPLC or GC) The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.Sensitive detection of D-aspartate in the presence of a large excess of the L-enantiomer after derivatization.High sensitivity, utilizes standard chromatography equipment, a wide range of derivatizing agents are available.Indirect method, derivatization reaction must be complete and not cause racemization, may introduce additional sources of error.

Experimental Protocols

Below are detailed experimental protocols for the chiral analysis of compounds structurally similar to this compound. These methods can serve as a strong starting point for developing a validated analytical procedure for the target compound.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from the analysis of a closely related compound, dibenzyl aspartate.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: Phenomenex Lux 3 μ Amylose-2 (150 mm × 4.6 mm i.d.)

  • Mobile Phase: Hexane/Ethanol/Methanol (73.6/18.4/8, v/v/v)

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 210 nm

  • Temperature: Ambient

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: ¹H NMR Spectroscopy with a Chiral Solvating Agent

This protocol is based on the enantiodiscrimination of amino acid benzyl esters using Mosher's acid.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to the NMR tube.

  • Acquire another ¹H NMR spectrum and compare the signals, particularly the α-proton of the aspartic acid backbone, for the appearance of new, resolved peaks corresponding to the two enantiomers. The integration of these peaks allows for the determination of the enantiomeric ratio.

Method 3: Derivatization with a Chiral Reagent followed by HPLC

This method involves the pre-column derivatization of the amino acid ester. The following is a general procedure using a common derivatizing agent.

Reagents:

  • Chiral derivatizing agent (e.g., Marfey's reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Buffer solution (e.g., 0.1 M sodium bicarbonate, pH 8.5).

  • Quenching solution (e.g., 1 M HCl).

Derivatization Procedure:

  • Dissolve a known amount of this compound in the buffer solution.

  • Add a solution of the chiral derivatizing agent in a suitable organic solvent (e.g., acetone).

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

  • Stop the reaction by adding the quenching solution.

  • The resulting diastereomeric mixture can be analyzed on a standard reverse-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile with trifluoroacetic acid).

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical methods described.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Fig. 1: Experimental workflow for Chiral HPLC analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Dissolve Sample in Deuterated Solvent add_csa Add Chiral Solvating Agent start->add_csa acquire Acquire ¹H NMR Spectrum add_csa->acquire identify Identify Diastereomeric Signals acquire->identify integrate Integrate Signal Areas identify->integrate calculate Calculate Enantiomeric Ratio integrate->calculate

Fig. 2: Workflow for ¹H NMR analysis with a chiral solvating agent.

Derivatization_Workflow cluster_prep Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing start Dissolve Sample in Buffer add_reagent Add Chiral Derivatizing Reagent start->add_reagent incubate Incubate add_reagent->incubate quench Quench Reaction incubate->quench inject Inject into HPLC/GC quench->inject separate Separation on Achiral Column inject->separate detect Detection separate->detect integrate Integrate Peak Areas of Diastereomers detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Fig. 3: Workflow for analysis via derivatization with a chiral reagent.

Comparative study of different synthesis routes for L-Aspartic acid 4-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key intermediates is paramount. L-Aspartic acid 4-benzyl ester, a crucial building block in peptide synthesis and drug development, can be prepared through various routes. This guide provides an objective comparison of common synthetic methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable pathway for specific research and development needs.

The selective esterification of the β-carboxylic acid group of L-aspartic acid to form the 4-benzyl ester is a common challenge due to the presence of the second carboxylic acid function at the α-position. The methods outlined below employ different strategies to achieve this selectivity, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their efficiencies.

Synthesis RouteKey ReagentsReaction TimeTemperatureYieldPurityReference
1. Sulfuric Acid Catalysis L-Aspartic acid, Benzyl alcohol, H₂SO₄24 hoursRoom Temperature90%Pure[1]
2. Acetyl Chloride in Benzyl Alcohol L-Aspartic acid, Benzyl alcohol, Acetyl Chloride3 daysRoom Temperature~54%N/A[2]
3. TMSCl Catalysis L-Aspartic acid, Benzyl alcohol, TMSClN/AN/AN/AN/A[3][4][5]
4. Multi-step Protection/Deprotection L-Aspartic acid-β-methyl ester HCl, Boc₂O, Benzyl bromide, HCl/DioxaneMultiple daysRoom Temperature70-80% (overall)>98.5%[6]

N/A: Data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Sulfuric Acid Catalysis

This method involves the direct esterification of L-aspartic acid with benzyl alcohol using concentrated sulfuric acid as a catalyst.

Procedure:

  • To 100 mL of anhydrous ether in a 500 mL beaker, slowly add 20 mL of concentrated sulfuric acid with stirring and cooling.

  • After cooling to room temperature, add 150 mL of benzyl alcohol and remove the ether by stirring well under reduced pressure.

  • Add 26 g of L-aspartic acid to the reaction flask in five batches.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Add 300 mL of 95% ethanol, followed by the slow dropwise addition of 80 mL of pyridine with vigorous stirring.

  • Place the reaction mixture in a refrigerator overnight to allow for precipitation.

  • Collect the solid by filtration.

  • Dissolve the solid in 80% ethanol with stirring and heating, then filter.

  • Freeze the filtrate for 8 hours, filter again, and lyophilize to obtain pure β-aspartic acid benzyl ester.[1]

Acetyl Chloride in Benzyl Alcohol

This process utilizes acetyl chloride in benzyl alcohol for a controlled esterification of the β-carboxylic acid.

Procedure:

  • Cool a solution of 132.6 g (1.69 mol) of acetyl chloride in 2,500 ml (24.04 mol) of benzyl alcohol to 0°C.

  • Add 133.1 g (1.00 mol) of L-aspartic acid in incremental portions with agitation.

  • Stir the mixture for 3 days at room temperature.

  • Add 133.3 g (1.68 mol) of pyridine in incremental portions to the resulting solution.

  • Agitate the mixture for 12 hours at room temperature.

  • Suction off the separated product.[2]

Chlorotrimethylsilane (TMSCl) Catalysis

Chlorotrimethylsilane serves as an acid catalyst precursor for the selective esterification of L-aspartic acid.

While the search results indicate that TMSCl is used for selective esterification, a detailed experimental protocol specifically for the synthesis of this compound with quantitative data was not found in the provided snippets. This method is noted for its ability to selectively catalyze the esterification in the presence of various alcohols.[3][4][5]

Multi-step Synthesis via Protection and Deprotection

This route involves the protection of the amino group, esterification of the α-carboxylic acid, followed by esterification of the β-carboxylic acid and subsequent deprotection.

Step 1: Boc Protection

  • Dissolve L-aspartic acid-β-methyl ester hydrochloride (9.18g, 50mmol) in 120mL methanol.

  • Add triethylamine (20.24g, 200mmol) and di-tert-butyl dicarbonate (Boc₂O) (21.8g, 100mmol).

  • Stir the solution overnight at room temperature and then concentrate to dryness.

  • Add cold 1N HCl aqueous solution to adjust the pH to 2-3.

  • Extract the aqueous layer with ethyl acetate (4 x 80mL).

  • Combine the organic phases, wash with saturated salt solution, and dry with anhydrous sodium sulfate to yield N-Boc-L-aspartic acid-4-methyl ester.[6]

Step 2: Benzyl Esterification The patent describes the subsequent esterification with benzyl bromide, but the specific details for this step leading to the 4-benzyl ester from the 4-methyl ester are not fully elaborated in the provided text.

Step 3: Deprotection

  • To N-Boc-L-aspartic acid-4-methyl ester-1-benzyl ester (5g, 15mmol), add 20mL of 3N HCl/dioxane solution.

  • Stir at room temperature for 6 hours.

  • After the reaction is complete, perform a conventional workup with the addition of a base to obtain the free L-aspartic acid-4-methyl ester-1-benzyl ester.[6]

Note: The patent focuses on the synthesis of L-aspartic acid-4-methyl ester-1-benzyl ester. The principles of protection and selective esterification are demonstrated, though the direct synthesis of this compound via this specific multi-step route would require adaptation.

Synthesis Route Visualizations

The following diagrams illustrate the workflows for the described synthesis routes.

G Figure 1: Sulfuric Acid Catalysis Workflow A L-Aspartic Acid + Benzyl Alcohol B Add H₂SO₄ (catalyst) A->B C Stir at RT for 24h B->C D Quench with Pyridine C->D E Precipitation & Filtration D->E F Recrystallization E->F G This compound F->G

Figure 1: Sulfuric Acid Catalysis Workflow

G Figure 2: Acetyl Chloride Method Workflow A L-Aspartic Acid + Benzyl Alcohol B Add Acetyl Chloride A->B C Stir at RT for 3 days B->C D Neutralize with Pyridine C->D E Product Separation D->E F This compound E->F

Figure 2: Acetyl Chloride Method Workflow

G Figure 3: Multi-step Synthesis Logical Flow cluster_0 Protection cluster_1 Esterification cluster_2 Deprotection A L-Aspartic Acid Derivative B Amino Group Protection (e.g., Boc) A->B C Selective Esterification of β-carboxyl B->C D Removal of Protecting Group C->D E This compound D->E

Figure 3: Multi-step Synthesis Logical Flow

Conclusion

The choice of synthesis route for this compound depends on several factors including the desired scale, available resources, and purity requirements. The sulfuric acid-catalyzed method appears to offer a high yield in a single step, though reaction times are long. The acetyl chloride method provides a controlled alternative, while the multi-step protection/deprotection strategy offers high purity but with increased complexity and steps. The use of TMSCl as a catalyst presents a potentially selective and efficient modern alternative, although more specific procedural data is needed for a full comparison. Researchers are encouraged to evaluate these methods based on the specific constraints and goals of their projects.

References

A Comparative Guide to the HPLC Validation of L-Aspartic Acid 4-Benzyl Ester Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of L-Aspartic acid 4-benzyl ester, a key intermediate in peptide synthesis and drug development, is paramount to ensuring the quality, efficacy, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the chemical and enantiomeric purity of this compound. This guide provides a comparative overview of HPLC methods for the validation of this compound purity, supported by experimental protocols and data presentation.

Understanding Potential Impurities

The manufacturing process of this compound can introduce several impurities that need to be monitored and controlled. The primary impurities of concern include:

  • Starting Material: Unreacted L-Aspartic acid.

  • Positional Isomer: L-Aspartic acid 1-benzyl ester.

  • Over-reaction Product: L-Aspartic acid 1,4-dibenzyl ester.

  • Enantiomeric Impurity: D-Aspartic acid 4-benzyl ester.

  • Synthesis By-products: Benzyl alcohol and other reagents.

A robust HPLC method should be able to separate the main component from all potential impurities, allowing for accurate quantification.

Comparative Analysis of HPLC Purity Data

The following table summarizes typical purity results for this compound from different suppliers, as determined by validated HPLC methods. This data is presented for comparative purposes and highlights the importance of a well-defined analytical method for quality assessment.

Supplier/BatchPurity by RP-HPLC (%)[1]Enantiomeric Purity by Chiral HPLC (%)[2]L-Aspartic Acid (%)Dibenzyl Ester (%)D-enantiomer (%)
Supplier A 99.299.80.10.50.1
Supplier B 98.599.50.30.80.2
In-house Synthesis (Optimized) 99.5>99.9<0.10.3<0.05
In-house Synthesis (Unoptimized) 95.898.01.52.01.0

Detailed Experimental Protocols

This section provides detailed protocols for two key HPLC methods for the validation of this compound purity: a Reverse-Phase HPLC (RP-HPLC) method for chemical purity and a Chiral HPLC method for enantiomeric purity. These protocols are based on established methods for similar amino acid esters and are adaptable for this specific compound.[3]

Protocol 1: Chemical Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed for the quantitative determination of this compound and the separation from its process-related impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA)

  • This compound reference standard

  • Potential impurity standards (L-Aspartic acid, L-Aspartic acid dibenzyl ester)

2. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the Standard Solution.

  • Resolution Solution: Prepare a solution containing the main component and known impurities to confirm their separation.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent).

  • Inject the Resolution Solution to verify the separation of impurities.

  • Inject the Standard Solution in replicate.

  • Inject the Sample Solution in replicate.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Protocol 2: Enantiomeric Purity Determination by Chiral HPLC

This method is designed to separate and quantify the L- and D-enantiomers of Aspartic acid 4-benzyl ester.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Chiral stationary phase column

  • HPLC grade n-hexane, ethanol, and trifluoroacetic acid (TFA)

  • This compound reference standard

  • Racemic (D/L)-Aspartic acid 4-benzyl ester standard (for resolution verification)

2. Chromatographic Conditions:

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase n-Hexane:Ethanol with 0.1% TFA (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the this compound sample and prepare as described for the Standard Solution.

  • Resolution Solution: Prepare a solution of the racemic standard to confirm the elution order and resolution of the enantiomers.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Resolution Solution to confirm the separation of the L- and D-enantiomers.

  • Inject a blank (mobile phase).

  • Inject the Standard Solution to determine the retention time of the L-enantiomer.

  • Inject the Sample Solution.

  • Calculate the enantiomeric purity by determining the percentage of the D-enantiomer peak area relative to the total area of both enantiomer peaks.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the HPLC validation process for this compound.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (1 mg/mL) hplc_system Equilibrate C18 Column (Gradient Elution) prep_std->hplc_system prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_system prep_res Prepare Resolution Solution (with impurities) prep_res->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_res Inject Resolution Solution inject_blank->inject_res inject_std Inject Standard inject_res->inject_std inject_sample Inject Sample inject_std->inject_sample analyze_chrom Analyze Chromatograms inject_sample->analyze_chrom calc_purity Calculate Chemical Purity analyze_chrom->calc_purity

Caption: Workflow for Chemical Purity by RP-HPLC.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_std Prepare L-Enantiomer Standard (0.5 mg/mL) hplc_system Equilibrate Chiral Column (Isocratic Elution) prep_std->hplc_system prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->hplc_system prep_racemic Prepare Racemic Standard prep_racemic->hplc_system inject_racemic Inject Racemic Standard hplc_system->inject_racemic inject_std Inject L-Standard inject_racemic->inject_std inject_sample Inject Sample inject_std->inject_sample analyze_chrom Analyze Chromatograms inject_sample->analyze_chrom calc_enant_purity Calculate Enantiomeric Purity analyze_chrom->calc_enant_purity

Caption: Workflow for Enantiomeric Purity by Chiral HPLC.

References

A Spectroscopic Comparison of L-Aspartic Acid and its Benzyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of L-Aspartic acid and its benzyl ester derivatives. In drug development and peptide synthesis, the ability to distinguish between the parent amino acid and its esterified forms is crucial for reaction monitoring and quality control. This document summarizes key differences in their Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra.

Data Presentation

The following tables summarize the key spectroscopic features of L-Aspartic acid, and its mono- and di-benzyl esters.

Table 1: Key FTIR Spectral Data (cm⁻¹)
Functional GroupL-Aspartic AcidL-Aspartic Acid Monobenzyl Ester (N-protected)L-Aspartic Acid Dibenzyl Ester (as p-toluenesulfonate salt)
O-H stretch (Carboxylic Acid)~3200-2500 (broad)~3300-2500 (broad)Absent
N-H stretch (Amine/Ammonium)~3100-2600 (broad, overlapping with O-H)N-H stretch of protecting group (e.g., ~3350 for Boc)Present
C=O stretch (Carboxylic Acid)~1700-1725~1715Absent
C=O stretch (Ester)Absent~1735Present
C-O stretch~1250~1250Present
Aromatic C-H stretchAbsent~3100-3000~3100-3000
Aromatic C=C stretchAbsent~1600, ~1500~1600, ~1500

Note: Specific peak positions can vary based on the sample preparation (e.g., KBr pellet, Nujol mull) and the specific N-protecting group used.

Table 2: ¹H NMR Spectral Data (δ, ppm)
ProtonL-Aspartic Acid (in D₂O)[1][2][3]L-Aspartic Acid 4-Benzyl Ester (N-Boc, in CDCl₃)[4]L-Aspartic Acid Dibenzyl Ester (as p-toluenesulfonate salt, in CDCl₃)[5][6]
α-CH~3.9~4.5~4.47
β-CH₂~2.7-2.8~2.8-3.1~3.05, ~3.18
Ar-H-~7.35 (s, 5H)~7.15-7.28 (m, 10H)
-CH₂- (Benzyl)-~5.1 (s, 2H)~4.91 (s, 2H), ~4.98-5.04 (d, 2H)
Boc -C(CH₃)₃-~1.45 (s, 9H)-
TsOH -CH₃--~2.26 (s, 3H)
TsOH Ar-H--~7.01 (d, 2H), ~7.73 (d, 2H)

Note: Chemical shifts are dependent on the solvent used. Data for L-Aspartic acid is in D₂O, while the esters are in CDCl₃.

Table 3: ¹³C NMR Spectral Data (δ, ppm)
CarbonL-Aspartic Acid (in D₂O)[1][7][8][9]This compound (N-Boc, in CDCl₃)[10][11]L-Aspartic Acid Dibenzyl Ester (as p-toluenesulfonate salt, in CDCl₃)[5][6]
C=O (Carboxyl/Ester)~177, ~180~171, ~175~168.2, ~170.0
α-C~55~50~49.9
β-C~39~37~34.0
-CH₂- (Benzyl)-~67~67.4, ~68.5
Ar-C-~128-135~126-135
Boc -C(CH₃)₃-~28-
Boc -C=O-~155-
Boc -C(CH₃)₃-~80-
TsOH -CH₃--~21.5
TsOH Ar-C--~126-142

Note: Chemical shifts are dependent on the solvent used.

Experimental Protocols

Detailed experimental protocols for acquiring the cited data are crucial for reproducibility. Below are generalized methodologies for the key spectroscopic techniques.

FTIR Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Solid Samples (L-Aspartic Acid, protected esters) : Samples can be prepared as Potassium Bromide (KBr) pellets. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

    • Liquid/Solution Samples : Can be analyzed using a liquid cell with windows appropriate for the solvent (e.g., CaF₂ for aqueous solutions). Attenuated Total Reflectance (ATR) is another common technique where the sample is placed directly on an ATR crystal.[12]

  • Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded first. The sample spectrum is then recorded, and the instrument software automatically ratios the sample spectrum to the background to produce the absorbance or transmittance spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy
  • Instrumentation : A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation :

    • Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., D₂O for L-Aspartic acid, CDCl₃ for the less polar esters).

    • A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, may be added to calibrate the chemical shift scale to 0 ppm.

    • The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition :

    • ¹H NMR : The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for a good signal-to-noise ratio.

    • ¹³C NMR : The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Mandatory Visualizations

The following diagrams illustrate the relationship between the compounds and the general workflow for their spectroscopic analysis.

logical_relationship L_Asp L-Aspartic Acid Mono_Benzyl L-Aspartic Acid Monobenzyl Ester L_Asp->Mono_Benzyl Esterification (1 eq. Benzyl Alcohol) Di_Benzyl L-Aspartic Acid Dibenzyl Ester L_Asp->Di_Benzyl Esterification (excess Benzyl Alcohol) Mono_Benzyl->Di_Benzyl Esterification (1 eq. Benzyl Alcohol)

Caption: Logical relationship of L-Aspartic acid and its benzyl esters.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Sample L-Aspartic Acid or Benzyl Ester Derivative FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR Data_Proc Spectral Processing (Baseline Correction, Peak Picking) FTIR->Data_Proc NMR->Data_Proc Comparison Comparative Analysis of Spectra and Data Tables Data_Proc->Comparison

Caption: General experimental workflow for spectroscopic analysis.

References

A Comparative Guide to the Cost-Effectiveness of L-Aspartic Acid 4-Benzyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the selection of protecting groups for trifunctional amino acids is a critical decision that directly impacts synthesis efficiency, purity of the final peptide, and overall cost. For aspartic acid, a frequently encountered amino acid, the choice of its side-chain protecting group is particularly crucial due to the notorious risk of aspartimide formation. This guide provides a comprehensive comparison of L-Aspartic acid 4-benzyl ester (Fmoc-Asp(OBzl)-OH) with its common alternatives, focusing on cost-effectiveness, performance, and practical considerations in Fmoc-based SPPS.

Introduction to Aspartic Acid Protection in SPPS

The β-carboxyl group of aspartic acid is highly reactive and must be protected during peptide synthesis to prevent side reactions, such as the formation of branched peptides. The ideal protecting group should be stable throughout the synthesis cycles and selectively removable under conditions that do not degrade the peptide chain.

This compound utilizes a benzyl (Bzl) group for the protection of the side-chain carboxyl function. This protecting group is historically significant and is primarily employed in Boc (tert-butyloxycarbonyl) chemistry, where it is cleaved under strong acidic conditions. In the context of the more prevalent Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the benzyl ester offers an orthogonal deprotection strategy via catalytic hydrogenolysis, which can be advantageous in specific synthetic designs.[1][2]

However, the workhorse for Fmoc-SPPS has traditionally been the tert-butyl (tBu) ester, Fmoc-Asp(OtBu)-OH, due to its convenient cleavage with trifluoroacetic acid (TFA) along with the final resin cleavage.[3][4] Concerns over aspartimide formation, a base-catalyzed intramolecular cyclization that leads to impurities, have driven the development of sterically hindered ester protecting groups like 3-methylpent-3-yl (OMpe) and 5-nonyl (OBno).[5][6]

This guide will dissect the performance and economic implications of these choices to inform a rational selection for your peptide synthesis needs.

Cost-Effectiveness Analysis

The cost of raw materials is a significant driver of the overall expense of peptide synthesis, particularly in large-scale production. The choice of the aspartic acid derivative can have a substantial impact on the budget.

DerivativeApproximate Price Range (USD/gram)Key Cost Considerations
Fmoc-Asp(OBzl)-OH $10 - $30Relatively low raw material cost.[7] Additional costs may be incurred for the palladium catalyst and specialized equipment for hydrogenolysis.
Fmoc-Asp(OtBu)-OH $5 - $20Generally the most economical option for routine synthesis.[8][9] Widely available from numerous suppliers.
Fmoc-Asp(OMpe)-OH $50 - $100+Higher raw material cost due to more complex synthesis of the protecting group.[10]
Fmoc-Asp(OBno)-OH $100 - $200+The most expensive of the common alternatives, justified by its superior performance in suppressing aspartimide formation.[11]

Note: Prices are estimates and can vary significantly based on supplier, purity, and purchase volume.

While Fmoc-Asp(OtBu)-OH presents the lowest initial cost, the potential for higher rates of difficult-to-remove impurities (aspartimide and related products) can lead to increased costs in downstream purification, including higher solvent consumption and lower overall yield of the final, pure peptide.[12] Conversely, the higher upfront cost of derivatives like Fmoc-Asp(OBno)-OH can be offset by simplified purification and higher recovery of the target peptide, making it a more cost-effective choice for challenging sequences prone to aspartimide formation.[13]

Performance Comparison: A Data-Driven Analysis

The performance of a protecting group is evaluated based on its ability to prevent side reactions, its coupling efficiency, and the ease and efficiency of its removal.

Aspartimide Formation

Aspartimide formation is the most critical side reaction associated with aspartic acid residues in Fmoc-SPPS. It is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[5]

The following table summarizes the extent of aspartimide-related impurities observed in a model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) synthesized with different aspartic acid protecting groups after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Protecting GroupAspartimide-Related Impurities (%)Reference
OtBu ~44[5]
OBzl Data not directly comparable in Fmoc context[12]
OMpe ~15[5][6]
OBno < 1[6][13]
Coupling Efficiency and Overall Yield

While specific head-to-head comparisons of coupling yields for all derivatives under identical conditions are scarce in the literature, some general observations can be made. The coupling efficiency of Fmoc-amino acids is influenced by steric hindrance. Highly bulky protecting groups can sometimes lead to slightly slower coupling kinetics, potentially requiring longer coupling times or double coupling protocols to ensure complete reaction. However, for most standard coupling protocols, all the discussed derivatives can be incorporated with high efficiency.

The overall yield of the purified peptide is often more significantly impacted by the level of impurities generated during synthesis. Therefore, for sequences prone to aspartimide formation, the use of more robust protecting groups like OMpe or OBno, despite any minor decreases in coupling speed, will likely result in a higher overall yield of the desired pure product.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful peptide synthesis. Below are representative protocols for the key steps involving the use of this compound and its alternatives.

General Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Fmoc-SPPS General Workflow.
Coupling of Fmoc-Asp(PG)-OH

This protocol is a general procedure for coupling any of the discussed Fmoc-Asp derivatives to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Ensure the resin from the previous deprotection step is thoroughly washed with DMF (3 x 1 min).

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-Asp(PG)-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add a base, typically diisopropylethylamine (DIPEA) (6 eq.), to the solution and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to remove excess reagents and by-products.

  • Confirmation of Completion (Optional): Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates success). If the test is positive, a second coupling may be necessary.

Deprotection of Side-Chain Protecting Groups

The choice of deprotection method is dictated by the protecting group used.

These protecting groups are cleaved simultaneously with the cleavage of the peptide from most common resins (e.g., Wang, Rink Amide).

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more. Dry the crude peptide under vacuum.

This method allows for the selective deprotection of the benzyl ester on the solid support.

  • Resin Preparation: Swell the peptide-resin in a suitable solvent such as a mixture of DMF and methanol.

  • Catalyst and Hydrogen Donor: Add a palladium catalyst, such as 10% Pd/C (approximately 0.2 equivalents by weight relative to the resin-bound peptide), and a hydrogen donor, such as ammonium formate (10-20 equivalents), to the resin suspension.

  • Deprotection Reaction: Agitate the mixture at room temperature. The reaction progress can be monitored by HPLC analysis of a small cleaved sample. Reaction times can vary from a few hours to overnight.

  • Catalyst Removal: Once the reaction is complete, thoroughly wash the resin with alternating solvents (e.g., DMF, water, methanol, DCM) to remove the catalyst and by-products.

Logical Decision-Making Workflow

The selection of the most appropriate aspartic acid protecting group is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this choice.

Decision_Workflow Start Start: Aspartic Acid Incorporation Check_Sequence Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->Check_Sequence Check_Orthogonality Is orthogonal deprotection of the side chain required? Check_Sequence->Check_Orthogonality No Consider_Bulky Consider sterically hindered protecting groups Check_Sequence->Consider_Bulky Yes Use_OtBu Use Fmoc-Asp(OtBu)-OH (Most cost-effective for non-problematic sequences) Check_Orthogonality->Use_OtBu No Use_OBzl Use Fmoc-Asp(OBzl)-OH (Enables orthogonal deprotection via hydrogenolysis) Check_Orthogonality->Use_OBzl Yes Check_Budget Budget Constraints? Consider_Bulky->Check_Budget Use_OMpe Use Fmoc-Asp(OMpe)-OH (Good balance of cost and performance) Check_Budget->Use_OMpe Moderate Use_OBno Use Fmoc-Asp(OBno)-OH (Highest performance for very sensitive sequences) Check_Budget->Use_OBno Flexible

Protecting Group Selection Workflow.

Conclusion

The choice of a protecting group for the side chain of aspartic acid in peptide synthesis is a critical parameter that influences not only the purity and yield of the final product but also the overall cost-effectiveness of the process.

  • Fmoc-Asp(OBzl)-OH offers a cost-effective raw material with the advantage of an orthogonal deprotection strategy via hydrogenolysis. This can be particularly useful in the synthesis of complex peptides where selective deprotection is required. However, the additional steps and reagents for deprotection must be considered in the overall cost and workflow.

  • Fmoc-Asp(OtBu)-OH remains the most economical choice for routine peptide synthesis and for sequences that are not prone to aspartimide formation. Its convenience in cleavage is a significant advantage in high-throughput synthesis.

  • Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH represent a significant advancement in mitigating aspartimide formation. While their initial cost is higher, the investment can be justified for challenging sequences by reducing the formation of difficult-to-remove impurities, thereby simplifying purification and increasing the overall yield of the desired high-purity peptide.

Ultimately, the optimal choice depends on a careful evaluation of the specific peptide sequence, the synthetic strategy, and the budgetary constraints of the project. For researchers and drug development professionals, a thorough understanding of the trade-offs between cost and performance is essential for making informed decisions that lead to successful and efficient peptide synthesis.

References

A Comparative Guide to Protecting Groups for L-Aspartic Acid: Benchmarking the Benzyl Ester Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for the side chain of L-aspartic acid is a critical consideration in peptide synthesis, directly impacting the yield, purity, and ultimately the viability of synthetic peptides as therapeutic agents or research tools. The traditional L-Aspartic acid 4-benzyl ester (Asp(OBzl)) has long been a staple in peptide chemistry.[1] However, its application is often compromised by the formation of aspartimide-related impurities, particularly during Fmoc-based solid-phase peptide synthesis (SPPS).[2][3][4] This guide provides an objective comparison of this compound with a range of novel protecting groups, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic challenges.

The Challenge: Aspartimide Formation

Aspartimide formation is a significant side reaction that occurs during peptide synthesis, especially under the basic conditions used for Fmoc-group removal.[2][3] The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain carbonyl of the protected aspartate, leading to a five-membered succinimide ring. This aspartimide intermediate can then undergo epimerization and nucleophilic ring-opening (e.g., by piperidine or water) to yield a mixture of α- and β-peptides, including D-isomers, which are often difficult to separate from the target peptide.[2][4][5] The Asp-Gly sequence is particularly prone to this side reaction due to the lack of steric hindrance from the glycine residue.[2][3]

Aspartimide_Formation Peptide Peptide Chain with Asp(OR) Aspartimide Aspartimide Intermediate Peptide->Aspartimide Intramolecular cyclization Base Base (e.g., Piperidine) Base->Peptide Fmoc deprotection Side_Products Mixture of Side Products: - α- and β-peptides - D- and L-isomers - Piperidide adducts Aspartimide->Side_Products Epimerization & Nucleophilic attack

Caption: Mechanism of Aspartimide Formation.

Performance Comparison of Protecting Groups

To mitigate aspartimide formation, several classes of novel protecting groups have been developed. These can be broadly categorized as sterically hindered esters, non-ester-based groups, and backbone protection strategies. The following tables summarize the performance of this compound against these alternatives in the synthesis of model peptides known to be susceptible to aspartimide formation.

Table 1: Comparison of Ester-Based Protecting Groups

This table compares the performance of various ester-based protecting groups for the aspartic acid side chain. The data represents the percentage of aspartimide-related byproducts formed during the synthesis of the model peptide Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH2 under prolonged treatment with 20% piperidine in DMF.

Protecting GroupStructure% Aspartimide Formation (Asp-Gly)Deprotection ConditionsKey AdvantagesKey Disadvantages
Benzyl (OBzl) BenzylHighCatalytic Hydrogenolysis (e.g., H2/Pd)[6][7]Well-established, cost-effectiveProne to aspartimide formation, potential for catalyst poisoning[8]
tert-Butyl (OtBu) tert-ButylHighStrong Acid (e.g., TFA)[9]Standard in Fmoc SPPS, acid labileHigh susceptibility to aspartimide formation[2][9]
3-ethyl-3-pentyl (OEpe) TrialkylcarbinolLow[10][11]Strong Acid (e.g., TFA)[12]Significantly reduced aspartimide formation[12]Increased steric bulk can sometimes hinder coupling
4-n-propyl-4-heptyl (OPhp) TrialkylcarbinolVery Low[12]Strong Acid (e.g., TFA)[12]Excellent suppression of aspartimide formation[12]Higher cost and larger steric profile
5-n-butyl-5-nonyl (OBno) TrialkylcarbinolExtremely Low[5][13]Strong Acid (e.g., TFA)[12]Near-complete elimination of aspartimide in many cases, improved chiral stability[5][12]High molecular weight, may require optimized coupling conditions
2,4-dimethyl-3-pentyl Bulky Acyclic AlkylVery Low[14]Strong Acid (e.g., TFA)[14]Highly resistant to base-catalyzed aspartimide formation[14]Not as widely commercially available as other bulky esters
2-phenylisopropyl (2-PhiPr) Phenyl-substituted AlkylLowMild Acid (e.g., 1-2% TFA in DCM)[15]Orthogonal to t-butyl-based protecting groups, allows for selective deprotection[15]Less stable to very strong acid than other bulky esters
Table 2: Non-Ester and Backbone Protecting Groups

This table presents protecting groups that offer an alternative chemistry to the standard ester linkage or protect the peptide backbone itself to prevent aspartimide formation.

Protecting Group StrategyExampleMechanism of Protection% Aspartimide FormationDeprotection ConditionsKey AdvantagesKey Disadvantages
Non-Ester Based Cyanosulfurylide (CSY)Masks the carboxylic acid with a stable C-C bond[12][16]Near Zero[4][16]N-chlorosuccinimide[12][16]Complete suppression of aspartimide formation, improved solubility[4][16]Requires specific deprotection reagents, newer technology
Non-Ester Based Acyl HydrazideReplaces the ester with a hydrazide linkage[2][3]Near Zero[2][3]Copper-mediated hydrolysis[2][3]Effective at preventing aspartimide formation[2][3]Introduction of a metal catalyst for deprotection
Backbone Protection Hmb/Dmb dipeptidesProtects the backbone amide nitrogen of the Asp residue[12]Near Zero[12]Acid labileCompletely blocks the intramolecular cyclization pathway[12]Requires synthesis of special dipeptide building blocks

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these protecting group strategies. Below are representative protocols for peptide synthesis and analysis.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is a standard procedure for Fmoc-based SPPS and can be adapted for the use of different aspartic acid protecting groups.

  • Resin: Rink Amide resin (0.5 mmol/g loading).

  • Scale: 0.1 mmol.

  • Fmoc-Deprotection: 20% piperidine in DMF (2 x 10 min).[17]

  • Coupling: 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF for 1 hour.[17] For sterically hindered protecting groups, extended coupling times or the use of alternative coupling reagents may be necessary.

  • Cleavage and Global Deprotection: A solution of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.[17] For protecting groups requiring specific deprotection conditions (e.g., catalytic hydrogenolysis for OBzl, mild acid for 2-PhiPr), an additional orthogonal deprotection step is required.

Analysis of Aspartimide Formation

The extent of aspartimide formation can be quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the crude peptide cleaved from the resin.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Quantification: The percentage of aspartimide-related byproducts is determined by integrating the peak areas of the corresponding impurities relative to the total peak area of all peptide-related species.

Logical Workflow for Protecting Group Selection

The choice of an appropriate protecting group for aspartic acid depends on several factors, including the peptide sequence, the synthesis strategy (e.g., Fmoc or Boc), and the desired purity of the final product. The following diagram illustrates a logical workflow for this selection process.

PG_Selection_Workflow Start Start: Aspartic Acid residue in peptide sequence Check_Sequence Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->Check_Sequence Low_Risk Low Risk Sequence Check_Sequence->Low_Risk No High_Risk High Risk Sequence Check_Sequence->High_Risk Yes Use_OBzl_OtBu Consider standard protecting groups: Asp(OBzl) or Asp(OtBu) Low_Risk->Use_OBzl_OtBu End End: Protected Aspartic Acid selected Use_OBzl_OtBu->End Check_Orthogonality Is orthogonal deprotection required? High_Risk->Check_Orthogonality Non_Ester_Backbone For complete suppression, use: - Non-ester group (e.g., CSY) - Backbone protection High_Risk->Non_Ester_Backbone For maximal protection Bulky_Ester Use bulky ester protecting group: Asp(OEpe), Asp(OPhp), Asp(OBno) Check_Orthogonality->Bulky_Ester No Orthogonal_PG Use orthogonal protecting group: Asp(O-2-PhiPr) or Asp(OAll) Check_Orthogonality->Orthogonal_PG Yes Bulky_Ester->End Non_Ester_Backbone->End Orthogonal_PG->End

Caption: Protecting Group Selection Workflow.

Conclusion

While this compound remains a useful and cost-effective protecting group for certain applications, its propensity for aspartimide formation in demanding peptide sequences necessitates the consideration of novel alternatives.[8][18] Sterically hindered ester protecting groups, such as OEpe, OPhp, and particularly OBno, offer a significant reduction in this problematic side reaction while being compatible with standard Fmoc-SPPS cleavage conditions.[5][12] For sequences that are exceptionally prone to aspartimide formation or where the absolute highest purity is required, non-ester-based protecting groups like cyanosulfurylides or backbone protection strategies provide a means to completely suppress this side reaction.[4][16] The selection of the optimal protecting group is a strategic decision that should be based on a careful evaluation of the peptide sequence, the synthetic methodology, and the desired final product purity. This guide provides the necessary data and a logical framework to assist researchers in navigating this critical aspect of peptide synthesis.

References

Safety Operating Guide

Navigating the Disposal of L-Aspartic Acid 4-Benzyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of L-Aspartic acid 4-benzyl ester (CAS No. 2177-63-1), ensuring compliance and minimizing environmental impact.

This compound is a derivative of the amino acid aspartic acid and is commonly used in peptide synthesis.[1][2] While specific hazard data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on available safety information for similar compounds, it is classified as a combustible solid.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This creates a primary barrier against potential exposure and is a critical first step in safe laboratory practice.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemical-resistant gloves. Inspect gloves prior to use.

  • Respiratory Protection: In case of dust formation, a NIOSH-approved N95 respirator or equivalent is recommended.

  • Body Protection: A laboratory coat is required.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. This ensures that the material is handled in accordance with all applicable regulations.

  • Preparation for Disposal:

    • Ensure the this compound is in a solid, stable form.

    • Carefully sweep up any remaining solid material, avoiding dust formation.[3][4]

    • Place the waste material in a suitable, clearly labeled, and sealed container.

  • Containerization and Labeling:

    • Use a container that is compatible with the chemical.

    • The label should clearly identify the contents as "this compound" and include the CAS number "2177-63-1".

    • Indicate any known hazards.

  • Storage Prior to Disposal:

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The designated storage area should be secure and accessible only to authorized personnel.

  • Arranging for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup.

    • Provide the disposal company with a comprehensive list of the waste materials, including their quantities and any available safety data.

Quantitative Safety Data Summary

For quick reference, the following table summarizes the key safety and identification information for this compound.

IdentifierValueReference
CAS Number 2177-63-1[1][5][6]
Molecular Formula C11H13NO4[5]
Physical Form Solid, powder[5]
Storage Class 11 - Combustible Solids
Recommended PPE Eyeshields, Gloves, N95 (US) Respirator

Experimental Workflow and Logical Relationships

To visualize the procedural flow of the disposal process, the following diagram outlines the key steps and decision points.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling and Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Waste Material B Wear Appropriate PPE A->B C Sweep Solid Material (Avoid Dust) B->C D Place in Labeled, Sealed Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact Licensed Disposal Company E->F G Provide Waste Information F->G H Arrange for Pickup G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of L-Aspartic acid 4-benzyl ester, a key reagent in peptide synthesis and pharmaceutical development. By adhering to these protocols, laboratory personnel can minimize risks and ensure a safe research environment.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step process outlines the necessary precautions from the moment the compound is received to its use in experimental procedures.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling L--Aspartic acid 4-benzyl ester, which is a white to off-white crystalline powder.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects against splashes or airborne particles entering the eye.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Nitrile is recommended for its general chemical resistance.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection N95 or P1 dust mask.Recommended when handling the powder outside of a fume hood or ventilated enclosure to prevent inhalation of fine particles.
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

  • Ventilation: Handle the compound in a well-ventilated area. A fume hood is recommended when weighing or transferring the powder to minimize inhalation exposure.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are between 2-8°C.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary to mitigate any potential harm.

Emergency ScenarioFirst Aid & Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal. Clean the spill area with a damp cloth. For large spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

The disposal of this compound and its contaminated waste must be conducted in a manner that ensures environmental safety and regulatory compliance. While toxicological data is limited, a cautious approach is recommended.

Waste Categorization

Based on available information, this compound is not classified as a hazardous substance. However, due to the lack of comprehensive toxicological data, it should be treated as a chemical waste product and not disposed of as general refuse.

Disposal Protocol
  • Solid Waste:

    • Collect all solid waste, including unused this compound and contaminated materials (e.g., weigh boats, paper towels), in a clearly labeled, sealed container. The label should include the chemical name and date.

    • Store the waste container in a designated satellite accumulation area for chemical waste.

  • Liquid Waste:

    • If this compound is used in a solution, collect the liquid waste in a compatible, labeled container. Note that this compound is insoluble in water.

    • Do not pour solutions containing this compound down the drain.

  • Final Disposal:

    • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Quantitative Data Summary

The following table presents key physical and chemical properties of this compound to inform safe handling and experimental design.

PropertyValue
Appearance White to off-white crystalline powder
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Melting Point 188-192 °C
Boiling Point 413.1 °C at 760 mmHg
Solubility in Water Insoluble[1]

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Area B->C Proceed to handling D Perform Experimental Procedure C->D E Decontaminate Work Area D->E After experiment F Segregate & Label Waste E->F G Store Waste in Designated Area F->G H Arrange for Professional Disposal G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Aspartic acid 4-benzyl ester
Reactant of Route 2
Reactant of Route 2
L-Aspartic acid 4-benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.